L-(-)-Idose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5934-56-5; 921-60-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.156 |
IUPAC Name |
(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-ZNVMLXAYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of L-Idose in Glycosaminoglycan Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Idose, primarily in its C5 epimer form L-iduronic acid (IdoA), is a critical monosaccharide component of glycosaminoglycans (GAGs), particularly dermatan sulfate (B86663) (DS) and heparan sulfate (HS).[1] Its presence introduces significant conformational flexibility to the polysaccharide chain, a feature that is fundamental to the diverse biological roles of these macromolecules. This technical guide provides an in-depth exploration of the biological significance of L-Idose in GAGs, detailing its impact on GAG structure, protein binding, and cellular signaling. The guide also presents key quantitative data, detailed experimental protocols for the analysis of IdoA-containing GAGs, and visual representations of relevant biological pathways and experimental workflows.
Introduction: The Structural and Functional Importance of L-Iduronic Acid
Glycosaminoglycans are linear polysaccharides composed of repeating disaccharide units, each typically consisting of a hexosamine and a uronic acid.[2] The epimerization of D-glucuronic acid (GlcA) to L-iduronic acid at the C5 position is a key post-polymerization modification in the biosynthesis of dermatan sulfate and heparan sulfate.[2] This seemingly subtle stereochemical change has profound consequences for the three-dimensional structure and, consequently, the function of the GAG chain.
Unlike the relatively rigid chair conformation of GlcA, IdoA residues can adopt multiple conformations, including the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms.[1] This conformational flexibility allows IdoA-containing regions of GAGs to adapt their shape to interact with a wide array of proteins, including growth factors, cytokines, enzymes, and extracellular matrix components.[2] These interactions are central to numerous physiological and pathological processes, such as cell growth and differentiation, inflammation, coagulation, and cancer metastasis.[2]
Quantitative Data on L-Iduronic Acid in Glycosaminoglycans
The abundance of IdoA varies significantly among different GAGs and tissues, reflecting the specialized functions of these molecules in different biological contexts.
Table 1: L-Iduronic Acid Content in Glycosaminoglycans
| Glycosaminoglycan | Tissue/Source | L-Iduronic Acid Content (% of total uronic acid) | Reference(s) |
| Heparin | Porcine Intestinal Mucosa | ~90% | [3] |
| Dermatan Sulfate | Human Skin Fibroblast Decorin/Biglycan | ~60% | [4] |
| Dermatan Sulfate | Porcine Skin | High | [5] |
| Heparan Sulfate | Human Aorta | 19% | [6] |
| Heparan Sulfate | Human Skin Fibroblast Versican | ~7% | [4] |
The specific arrangement and sulfation pattern of IdoA residues create unique binding sites for various proteins, influencing the affinity and specificity of these interactions.
Table 2: Binding Affinities of IdoA-Containing Glycosaminoglycans to Proteins
| Glycosaminoglycan/Oligosaccharide | Interacting Protein | Binding Affinity (KD) | Reference(s) |
| Dermatan Sulfate | Hepatocyte Growth Factor/Scatter Factor (HGF/SF) | 19.7 nM | [7] |
| Heparin | Fibroblast Growth Factor Receptor 1 (FGFR1) | 63 nM | [8] |
| Heparin | Fibroblast Growth Factor Receptor 2 (FGFR2) | 13 nM | [8] |
| Heparin Hexasaccharide | Fibroblast Growth Factor 2 (FGF-2) | 0.67 µM | [9] |
| Heparin Hexasaccharide | Fibroblast Growth Factor 1 (FGF-1) | 0.78 µM | [9] |
Experimental Protocols
Isolation of Glycosaminoglycans from Tissues
This protocol describes a general method for the extraction and purification of total GAGs from animal tissues.
Materials:
-
Tissue of interest
-
Acetone, ice-cold
-
Distilled water
-
0.5 N NaOH
-
1 N HCl
-
NaCl
-
Actinase E
-
0.1 M Borate (B1201080) buffer, pH 8.0
-
100 mM CaCl₂
-
5% Trichloroacetic acid (TCA)
-
Diethyl ether
-
1 M Na₂CO₃
-
1% Sodium acetate (B1210297)
-
Anion exchange chromatography column (e.g., DEAE-Sephacel)
Procedure:
-
Homogenize the tissue in ice-cold acetone.
-
Centrifuge the homogenate and discard the supernatant. Dry the pellet completely.
-
Resuspend the dried tissue powder in distilled water.
-
Add 0.5 N NaOH and incubate at 50°C for 2 hours to release GAGs from core proteins.
-
Neutralize the solution with 1 N HCl.
-
Add NaCl to a final concentration of 3 M, centrifuge to remove precipitated material.
-
To the supernatant, add Actinase E (pre-activated by incubation at 65°C for 30 minutes in 0.1 M borate buffer with 10 mM CaCl₂) to digest remaining proteins. Incubate at 65°C for 24-48 hours.
-
Stop the reaction by adding 5% TCA and incubate on ice for 1 hour to precipitate peptides.
-
Centrifuge and collect the supernatant.
-
Remove TCA by extraction with diethyl ether.
-
Neutralize the aqueous phase with 1 M Na₂CO₃.
-
Precipitate the GAGs by adding 4 volumes of ethanol containing 1% sodium acetate and incubating overnight at -20°C.
-
Centrifuge to collect the GAG pellet, wash with ethanol, and air-dry.
-
Resuspend the GAGs in an appropriate buffer for further analysis.
-
For further purification, apply the GAG solution to an anion exchange column and elute with a salt gradient.
Enzymatic Digestion of Dermatan Sulfate and Heparan Sulfate
This protocol outlines the specific enzymatic digestion of DS and HS into disaccharides for subsequent analysis.
Materials:
-
Purified GAG sample
-
Chondroitinase ABC from Proteus vulgaris
-
Heparinase I, II, and III from Flavobacterium heparinum
-
Digestion buffer for Chondroitinase ABC (e.g., 50 mM Tris-HCl, 60 mM sodium acetate, pH 8.0)
-
Digestion buffer for Heparinases (e.g., 20 mM sodium acetate, 2 mM calcium acetate, pH 7.0)
-
0.1% Bovine Serum Albumin (BSA)
Procedure for Dermatan Sulfate Digestion:
-
Dissolve the GAG sample in the Chondroitinase ABC digestion buffer.
-
Add Chondroitinase ABC (e.g., 10 mU per 5 µg of GAG).
-
Incubate at 37°C for at least 2 hours, or overnight for complete digestion.
-
Stop the reaction by boiling for 5 minutes.
Procedure for Heparan Sulfate Digestion:
-
Dissolve the GAG sample in the Heparinase digestion buffer.
-
Add a cocktail of Heparinase I, II, and III (e.g., 1 mU of each per 5 µg of GAG).
-
Incubate at 37°C for at least 2 hours, or overnight for complete digestion.
-
Stop the reaction by boiling for 5 minutes.
Disaccharide Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of GAG-derived disaccharides using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
Digested GAG sample (containing unsaturated disaccharides)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous ammonium (B1175870) acetate solution (e.g., 50 mM)
-
Mobile Phase B: Methanol or Acetonitrile
-
Disaccharide standards
Procedure:
-
Centrifuge the digested GAG sample to remove any precipitated enzyme.
-
Inject an appropriate volume of the supernatant onto the C18 column.
-
Separate the disaccharides using a gradient of Mobile Phase B. An example gradient is a linear increase from 5% to 45% Mobile Phase B over 10 minutes.[10]
-
Perform mass spectrometry in negative ion mode.
-
Identify and quantify disaccharides based on their retention times and mass-to-charge ratios (m/z) compared to known standards. Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
Conformational Analysis by 2D NMR Spectroscopy
This protocol outlines the key steps for preparing a sample and acquiring 2D NMR data to study the conformation of IdoA in GAG oligosaccharides.
Materials:
-
Purified GAG oligosaccharide sample (typically >1 mg)
-
D₂O (99.9%)
-
NMR tube
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign proton resonances within each sugar residue.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons. The pattern of NOEs involving the protons of the IdoA ring (H1 to H5) provides information about its conformation (¹C₄, ⁴C₁, or ²S₀). For example, a strong H1-H5 cross-peak is characteristic of the ¹C₄ conformation.
-
Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon resonances.
-
-
Data Analysis:
-
Process and analyze the 2D NMR spectra using appropriate software.
-
Measure coupling constants (³J-values) from the 1D or 2D spectra, which can also be used to infer ring conformation.
-
Integrate cross-peak volumes in NOESY/ROESY spectra to estimate inter-proton distances, which are then used in molecular modeling to determine the predominant solution conformation of the IdoA residue.
-
Visualizing Key Concepts: Signaling Pathways and Workflows
GAG Biosynthesis and L-Iduronic Acid Formation
The formation of IdoA is a critical step in GAG biosynthesis, catalyzed by C5 epimerases.
Caption: Biosynthesis of IdoA-containing GAGs.
Role of L-Iduronic Acid in Growth Factor Signaling
The conformational flexibility of IdoA is crucial for the binding and activation of growth factors, such as Fibroblast Growth Factor (FGF).
Caption: IdoA in HS facilitates FGF signaling.
Experimental Workflow for GAG Analysis
A generalized workflow for the structural analysis of IdoA-containing GAGs is presented below.
Caption: Workflow for GAG structural analysis.
Conclusion and Future Directions
The presence and conformational properties of L-iduronic acid are fundamental to the biological functions of dermatan sulfate and heparan sulfate. Its role in mediating protein-GAG interactions has significant implications for a wide range of cellular processes and disease states. Advances in analytical techniques, particularly mass spectrometry and NMR spectroscopy, continue to provide deeper insights into the complex structure-function relationships of IdoA-containing GAGs. Future research will likely focus on elucidating the specific "GAG codes" that dictate protein binding and cellular responses, paving the way for the development of novel therapeutics that target these interactions for the treatment of diseases such as cancer, inflammatory disorders, and infectious diseases. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of glycosaminoglycan biology.
References
- 1. Iduronic acid - Wikipedia [en.wikipedia.org]
- 2. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distribution of sulphate and iduronic acid residues in heparin and heparan sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast growth factor receptors 1 and 2 interact differently with heparin/heparan sulfate. Implications for dynamic assembly of a ternary signaling complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Total Human Urinary Glycosaminoglycan Disaccharides by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
The Enigma of L-Idose: A Technical Guide to its Non-Natural Occurrence, Chemical Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Idose, a C-5 epimer of D-glucose, stands as a rare monosaccharide that is not found in nature.[1] Its significance in biological systems is not direct but is manifested through its derivative, L-iduronic acid, a crucial component of glycosaminoglycans (GAGs) such as dermatan sulfate (B86663) and heparan sulfate.[1] This technical guide provides a comprehensive overview of L-idose, focusing on its synthetic preparation, the biosynthesis of its biologically relevant counterpart, L-iduronic acid, and the historical context of its discovery. The information presented herein is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, glycobiology, and drug development.
Natural Occurrence: An Absence in Nature
Contrary to most common sugars, L-idose is not biosynthesized by any known organism and is therefore considered a non-natural sugar.[1] Extensive research has not revealed its presence in any biological system. The structural counterpart found in biological systems is L-iduronic acid, which is incorporated into GAG chains.[1]
The Discovery of Idose: A Legacy of Emil Fischer
The discovery of the hexose (B10828440) sugar idose is attributed to the pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries.[2][3][4][5][6] Fischer's systematic investigation into the stereochemistry of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, led to the elucidation of the structures of all sixteen possible aldohexoses.[4] Through his work on the synthesis and characterization of various sugar isomers, Fischer and his laboratory were the first to describe idose. His development of the Fischer projection provided a standardized method for representing the three-dimensional structures of carbohydrates on a two-dimensional surface, which was instrumental in distinguishing between isomers like glucose, mannose, and idose.[4]
Chemical Synthesis of L-Idose
Due to its absence in nature, L-idose must be prepared through chemical synthesis. Several methods have been developed, typically starting from more abundant monosaccharides like D-glucose or its derivatives.
Synthesis of L-Idose from D-Glucose
A common strategy for the synthesis of L-idose from D-glucose involves a series of stereochemical inversions. While a detailed, step-by-step protocol is outlined below, it is a compilation from various synthetic strategies and should be adapted and optimized based on laboratory conditions and available reagents.
Experimental Protocol: A Representative Synthesis of L-Idose from D-Glucose
This protocol represents a conceptual pathway and requires further refinement for practical implementation.
-
Protection of D-Glucose:
-
React D-glucose with acetone (B3395972) in the presence of a catalyst (e.g., sulfuric acid) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects all hydroxyl groups except the one at C-3.
-
-
Oxidation at C-3:
-
Oxidize the free hydroxyl group at C-3 of the protected glucose derivative to a ketone using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation. This yields 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.
-
-
Reduction of the Ketone (Epimerization at C-3):
-
Reduce the ketone at C-3 using a reducing agent like sodium borohydride. This reduction is not stereospecific and will produce a mixture of the original D-gluco configuration and the desired D-allo configuration. The isomers can be separated by chromatography.
-
-
Inversion at C-5:
-
Selectively deprotect the 5,6-O-isopropylidene group under mild acidic conditions to yield 1,2-O-isopropylidene-α-D-allofuranose.
-
Convert the primary hydroxyl group at C-6 to a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride in pyridine.
-
Treat the tosylated compound with a nucleophile, such as sodium benzoate (B1203000), in a polar aprotic solvent (e.g., DMF). This will proceed via an SN2 reaction, causing an inversion of configuration at C-5 and forming the L-ido derivative.
-
Remove the benzoate group by saponification.
-
-
Deprotection:
-
Remove the remaining 1,2-O-isopropylidene protecting group using stronger acidic conditions to yield L-idose.
-
Synthesis of L-Idose from D-Sorbitol
An alternative route to L-idose involves the oxidation and isomerization of D-sorbitol.[7]
Experimental Protocol: Synthesis of L-Idose from D-Sorbitol
-
Oxidation of D-Sorbitol:
-
Microbial oxidation of D-sorbitol using Gluconobacter suboxydans yields L-sorbose.[7]
-
-
Isomerization of L-Sorbose:
-
Treatment of L-sorbose with an alkaline substance, such as sodium hydroxide, induces racemization, leading to an equilibrium mixture of L-sorbose, L-idose, and L-gulose.[7]
-
-
Separation:
-
The resulting mixture of sugars can be separated using chromatographic techniques to isolate L-idose.
-
Biological Significance: The Role of L-Iduronic Acid
The biological importance of the ido-configuration is realized through L-iduronic acid, a C-5 epimer of D-glucuronic acid. L-iduronic acid is a key component of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides involved in a variety of biological processes, including cell signaling, cell adhesion, and anticoagulation.
Biosynthesis of L-Iduronic Acid in Glycosaminoglycans
L-iduronic acid is not synthesized as a free monosaccharide. Instead, it is formed by the epimerization of D-glucuronic acid residues that have already been incorporated into a growing GAG chain.[8][9][10] This process occurs in the Golgi apparatus and is catalyzed by the enzyme D-glucuronyl C5-epimerase (also known as heparosan-N-sulfate-glucuronate 5-epimerase).[8][9]
The precursor for the D-glucuronic acid units is UDP-D-glucuronic acid, which is synthesized from UDP-D-glucose by the enzyme UDP-glucose 6-dehydrogenase (UGDH).[8]
Enzymatic Pathway of L-Iduronic Acid Biosynthesis
References
- 1. Idose - Wikipedia [en.wikipedia.org]
- 2. Emil Fischer | Science History Institute [sciencehistory.org]
- 3. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. fischer [ursula.chem.yale.edu]
- 6. nobelprize.org [nobelprize.org]
- 7. US4371616A - Process for producing L-sugars - Google Patents [patents.google.com]
- 8. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates* | Semantic Scholar [semanticscholar.org]
Stereochemistry and Conformational Analysis of L-Idose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and conformational analysis of L-Idose, a rare L-hexoaldose of significant interest in glycobiology and drug discovery. This document details the structural features of L-Idose, the equilibrium between its various forms, and the experimental and computational methodologies used to elucidate its three-dimensional architecture.
Stereochemistry of L-Idose
L-Idose is a monosaccharide with the chemical formula C₆H₁₂O₆. As an aldohexose, it possesses a terminal aldehyde group in its open-chain form and five chiral centers, leading to a rich stereochemical landscape. The "L" designation indicates that the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is oriented to the left in a standard Fischer projection.
In aqueous solution, L-Idose exists in a dynamic equilibrium between its open-chain aldehyde form and cyclic hemiacetal structures. The formation of these rings introduces a new stereocenter at the anomeric carbon (C1), resulting in α and β anomers. The six-membered cyclic form is known as a pyranose, while the five-membered form is a furanose.
Conformational Analysis of L-Idopyranose
The six-membered pyranose ring of L-Idose is not planar and adopts various non-planar conformations to minimize steric strain. The most stable conformations are typically the chair forms, designated as ¹C₄ and ⁴C₁. For most L-sugars, the ¹C₄ conformation is generally favored.
Computational studies using density functional theory (DFT) have provided insights into the relative energies of different conformers of α-L-idopyranose. These calculations suggest a complex conformational landscape with several low-energy forms.
Table 1: Calculated Relative Energies of α-L-Idopyranose Conformers
| Conformer | Relative Energy (kcal/mol) |
| ⁴C₁ (Chair) | 0.00 |
| ²Sₒ (Skew) | Similar energy to ⁴C₁ |
| B₃,ₒ (Boat) | Similar energy to ⁴C₁ |
| ¹S₃ (Skew) | Higher energy |
Data sourced from density functional theory calculations at the B3LYP/6-311++G* level.*[1]
The interconversion between these conformers proceeds through various transition states, with the most plausible pathway for the α-L-idopyranose ring being the interconversion between the ⁴C₁ and B₃,ₒ forms via an E₃ envelope transition state, with a calculated energy barrier of 5.21 kcal/mol.[1]
Dihedral Angles and Coupling Constants
Table 2: Predicted Dihedral Angles and Expected ³JHH Coupling Constants for the ¹C₄ Conformation of L-Idopyranose
| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) |
| H1a-H2a | ~180 | 8 - 10 |
| H2a-H3e | ~60 | 2 - 4 |
| H3e-H4a | ~60 | 2 - 4 |
| H4a-H5a | ~180 | 8 - 10 |
Note: These are generalized predictions for a canonical ¹C₄ chair conformation. Actual values for L-Idose may vary due to substituent effects and conformational distortions.
Conformational Equilibrium of L-Idose in Solution
The equilibrium distribution of the different forms of L-Idose in solution is a critical factor in its biological activity and chemical reactivity. This equilibrium includes the α and β anomers of both the pyranose and furanose forms, as well as the open-chain aldehyde. It has been noted that L-Idose has a significantly higher proportion of its free aldehyde form in solution compared to D-glucose.
While precise quantitative data for the complete equilibrium of L-Idose is scarce, the general principles of mutarotation suggest that the pyranose forms are predominant in solution for most hexoses.
Caption: Equilibrium of L-Idose in solution.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for the conformational analysis of carbohydrates in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for complete structural elucidation.
Protocol for 2D NMR Analysis of L-Idose:
-
Sample Preparation: Dissolve a purified sample of L-Idose (typically 1-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TSP or DSS) for chemical shift calibration.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and identify the anomeric proton signals, which typically resonate in a distinct downfield region.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton connectivity within each sugar ring.
-
Set up a standard COSY experiment on the spectrometer.
-
Acquire data with a sufficient number of increments in the indirect dimension for adequate resolution.
-
Process the data with appropriate window functions and phasing.
-
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a monosaccharide ring, from the anomeric proton to the H6 protons.
-
Use a mixing time appropriate for the expected range of coupling constants (e.g., 80-120 ms).
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, aiding in the assignment of the ¹³C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming assignments and identifying linkages in oligosaccharides.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons that are close in proximity, providing crucial distance restraints for 3D structure determination.
-
Use a mixing time appropriate for the size of the molecule to observe NOE or ROE cross-peaks.
-
Computational Modeling
Molecular mechanics and quantum mechanics calculations are used to complement experimental data and provide a more detailed picture of the conformational landscape.
Protocol for Molecular Dynamics (MD) Simulation of L-Idose:
-
Structure Preparation: Build the initial 3D structure of the desired L-Idose conformer (e.g., the ¹C₄ chair of α-L-idopyranose) using a molecular modeling software.
-
Force Field Selection: Choose a carbohydrate-specific force field, such as GLYCAM, CHARMM, or AMBER, for the simulation.
-
Solvation: Place the L-Idose molecule in a periodic box of explicit solvent (e.g., TIP3P water).
-
System Neutralization: Add counter-ions if the molecule is charged.
-
Minimization: Perform energy minimization to relieve any steric clashes in the initial setup.
-
Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system.
-
Production Run: Run the main MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.
-
Analysis: Analyze the trajectory to determine properties such as dihedral angle distributions, root-mean-square deviation (RMSD), and hydrogen bonding patterns.
Caption: Workflow for conformational analysis.
Conclusion
The stereochemistry and conformational flexibility of L-Idose are key determinants of its chemical and biological properties. A combination of advanced experimental techniques, particularly multi-dimensional NMR spectroscopy, and computational modeling provides a powerful approach to unraveling its complex three-dimensional structure and dynamics in solution. A thorough understanding of these features is essential for the rational design of L-Idose-based therapeutics and for elucidating its role in biological systems.
References
The Pivotal Role of L-Idose in the Synthesis of L-Iduronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Iduronic acid (IdoA) is a critical carbohydrate component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate (B86663), and dermatan sulfate. The unique conformational flexibility of IdoA residues within these polysaccharides is fundamental to their biological activities, including the regulation of blood coagulation, cell signaling, and viral entry. The synthesis of IdoA-containing oligosaccharides, essential for the development of novel therapeutics and research tools, is a significant challenge in carbohydrate chemistry. This technical guide provides an in-depth exploration of the role of L-idose as a key precursor in the chemical synthesis of L-iduronic acid and contrasts this with the biosynthetic pathway, offering detailed experimental insights and quantitative data for researchers in the field.
The Dual Pathways to L-Iduronic Acid: Biosynthesis vs. Chemical Synthesis
The formation of L-iduronic acid occurs through two distinct routes: a biological, enzyme-mediated pathway and a synthetic, chemical pathway. Understanding both is crucial for the strategic design and production of complex GAGs.
Biosynthesis: A Polymer-Level Transformation
In biological systems, L-iduronic acid is not synthesized from a free L-idose precursor. Instead, it is formed through the C-5 epimerization of D-glucuronic acid (GlcA) residues that have already been incorporated into the growing glycosaminoglycan chain.[1][2] This post-polymerization modification is catalyzed by the enzyme D-glucuronyl C5-epimerase .[3][4] The reaction is reversible, with the equilibrium favoring D-glucuronic acid.[3][5]
The biosynthetic pathway underscores a fundamental principle: nature's approach to IdoA synthesis is one of modification rather than direct incorporation of an L-iduronic acid nucleotide sugar. While the existence of a UDP-L-iduronic acid precursor has been investigated, the primary route involves the epimerization of the polymer backbone.[6][7]
Chemical Synthesis: The Indispensable Role of L-Idose
Due to the commercial unavailability and difficulty in isolating L-idose and L-iduronic acid from natural sources, chemical synthesis is the primary method for producing defined GAG oligosaccharides.[8][9] In this context, L-idose derivatives serve as crucial building blocks. The general strategy involves synthesizing a protected form of L-idose, incorporating it into a growing oligosaccharide chain, and then oxidizing the C-6 primary alcohol to a carboxylic acid to form the L-iduronic acid residue.[8][10]
The synthesis of the L-idose building block itself is a significant challenge, often starting from more abundant and cheaper monosaccharides like D-glucose. This requires a series of stereochemical inversions to achieve the L-ido configuration.[11][12][13]
Quantitative Data Presentation
Enzymatic Synthesis: Kinetics of D-Glucuronyl C5-Epimerase
The activity of D-glucuronyl C5-epimerase is critical for the chemoenzymatic synthesis of heparin and heparan sulfate. Understanding its kinetic parameters is essential for optimizing reaction conditions.
| Enzyme Source/Construct | Substrate | Apparent Km / K50 (µM) | Apparent Vmax (units/mg) | Specific Activity (cpm 3H released/mg/30 min) | Reference |
| Bovine Liver (partially purified) | O-desulfated [5-3H]heparin | - | - | 8 x 107 | [14] |
| Furth Mastocytoma (partially purified) | O-desulfated [5-3H]heparin | - | - | 6 x 106 | [14] |
| Recombinant C5-Epimerase | N-sulfoheparosan (NSH) | 160 ± 10 (K50) | 0.20 ± 0.01 (µmol/min/mg) | - | [5] |
| Recombinant C5-Epimerase (+ CaCl2 & MgCl2) | N-sulfoheparosan (NSH) | 40 ± 10 (Km) | 0.18 ± 0.01 (µmol/min/mg) | - | [5] |
Note: The kinetic behavior of C5-epimerase can be non-Michaelis-Menten, exhibiting sigmoidal kinetics, hence K50 (substrate concentration at half-maximal velocity) is sometimes reported instead of Km.[5]
Chemical Synthesis: Representative Yields
The multi-step nature of chemical synthesis makes overall yield a critical factor. The following table summarizes yields for key transformations in the synthesis of L-iduronic acid building blocks.
| Starting Material | Target Intermediate/Product | Key Transformation | Yield (%) | Reference |
| Diacetone-D-glucose | L-ido cyanohydrin | Four-step synthesis including cyanohydrin reaction | 76 (overall) | [15] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Two-step conversion | Efficient | [12] |
| Diacetone α-D-glucose | 1,6-anhydro-β-L-idopyranose | Multi-step synthesis including hydrolysis | Excellent | [12] |
| Protected L-idose derivative | α-linked disaccharide | Glycosylation | 61 | [16] |
| Protected L-idose-containing disaccharide | L-iduronic acid-containing disaccharide | C-6 Oxidation | Not specified | [8][10] |
Experimental Protocols
Purification of D-Glucuronyl C5-Epimerase (from Bovine Liver)
This protocol provides a general overview of the purification of D-glucuronyl C5-epimerase.[17][18]
Objective: To purify D-glucuronyl C5-epimerase from a crude tissue homogenate.
Materials:
-
Bovine liver
-
Buffer solutions for homogenization and chromatography
-
Affinity chromatography resins: O-desulfated heparin-Sepharose, Red Sepharose, Phenyl Sepharose, Concanavalin A-Sepharose
-
SDS-PAGE reagents
-
Protein concentration assay reagents
Procedure:
-
Homogenization: Homogenize fresh bovine liver in an appropriate buffer to obtain a crude extract.
-
Centrifugation: Subject the homogenate to high-speed centrifugation to obtain a supernatant fraction.
-
Affinity Chromatography I (O-desulfated heparin-Sepharose): Apply the supernatant to an O-desulfated heparin-Sepharose column. Elute the bound proteins with a salt gradient.
-
Affinity Chromatography II (Red Sepharose): Pool the active fractions and apply them to a Red Sepharose column. Elute with a salt gradient.
-
Hydrophobic Interaction Chromatography (Phenyl Sepharose): Apply the active fractions from the previous step to a Phenyl Sepharose column and elute with a decreasing salt gradient.
-
Lectin Affinity Chromatography (Concanavalin A-Sepharose): Apply the pooled active fractions to a Concanavalin A-Sepharose column. Elute with a solution containing a competitive sugar such as methyl α-D-mannopyranoside.
-
Purity Analysis: Analyze the purified protein by SDS-PAGE with silver staining to confirm a single band corresponding to the molecular weight of the epimerase (approximately 52 kDa).[17]
-
Activity Assay: Throughout the purification process, assay the fractions for epimerase activity.
Assay for D-Glucuronyl C5-Epimerase Activity
This assay is based on the release of tritium (B154650) from a [5-3H]-labeled substrate.[19][20]
Objective: To quantify the enzymatic activity of D-glucuronyl C5-epimerase.
Materials:
-
Purified D-glucuronyl C5-epimerase
-
[5-3H]uronyl-labeled substrate (e.g., N-deacetylated/sulfated E. coli K5 capsular polysaccharide)
-
Incubation buffer (e.g., MES buffer, pH 7.0)
-
Scintillation vials and scintillation cocktail
-
Apparatus for biphasic liquid scintillation counting or anion-exchange chromatography to separate 3H2O from the labeled polymer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified enzyme (e.g., 10 ng) with the tritium-labeled substrate in the incubation buffer to a final volume of 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination: Terminate the reaction by heat inactivation or addition of a quenching solution.
-
Separation of Tritiated Water: Separate the released 3H2O from the remaining labeled polysaccharide substrate. This can be achieved by methods such as distillation, biphasic liquid scintillation, or passing the mixture through a small anion-exchange column that binds the polysaccharide.
-
Quantification: Measure the radioactivity of the 3H2O fraction using a liquid scintillation counter.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of tritium released per unit time per amount of enzyme.
Chemical Synthesis: A Representative Route from D-Glucose to an L-Idose Derivative
The following outlines a key transformation in the synthesis of L-idose derivatives from a readily available D-glucose starting material. This example focuses on the conversion of a diacetone-α-D-glucose derivative to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.[12]
Objective: To synthesize a protected L-idose precursor from a D-glucose derivative.
Materials:
-
Diacetone-α-D-glucose
-
Reagents for a two-step conversion (specifics can be found in the cited literature)
-
Solvents for reaction and purification (e.g., dichloromethane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Conversion of Diacetone-α-D-glucose: The starting material, diacetone-α-D-glucose, is subjected to a series of reactions that typically involve modification at the C-5 and C-6 positions to facilitate the inversion of stereochemistry at C-5.
-
Step 2: Formation of the L-ido configuration: A key step involves an intramolecular reaction that proceeds with inversion of configuration at C-5, leading to the formation of the L-idofuranose ring system.
-
Purification: The resulting 1,2:3,5-di-O-isopropylidene-β-L-idofuranose is purified by silica gel column chromatography.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as 1H and 13C NMR and mass spectrometry.
This L-idose derivative can then be further manipulated, for example, by hydrolysis to form 1,6-anhydro-β-L-idopyranose, another versatile building block for the synthesis of IdoA-containing oligosaccharides.[12]
Conclusion
The synthesis of L-iduronic acid is a cornerstone of glycosaminoglycan research and development. While nature employs an elegant post-polymerization epimerization strategy, chemical synthesis relies heavily on the use of L-idose as a precursor. The preparation of L-idose building blocks, typically from D-glucose, is a complex but essential process that enables the construction of structurally defined oligosaccharides. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to synthesize these biologically important molecules and to further investigate the enzymatic machinery involved in their biosynthesis. Advances in both chemical and chemoenzymatic approaches will continue to drive the development of novel heparin and heparan sulfate-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering of routes to heparin and related polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9290530B2 - Chemoenzymatic synthesis of heparin and heparan sulfate analogs - Google Patents [patents.google.com]
- 7. Synthesis of uridine 5'-diphosphoiduronic acid: a potential substrate for the chemoenzymatic synthesis of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating the unusual reaction kinetics of D-glucuronyl C5-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biosynthesis of heparin/heparan sulfate. Purification of the D-glucuronyl C-5 epimerase from bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A high effective expression of human D-glucuronyl C5-epimerase with dimer structure in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and Functional Study of d-Glucuronyl C5-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Exploring the Metabolic Fate of L-Idose in Biological Systems: A Technical Whitepaper
Introduction
L-Idose, a rare hexose (B10828440) and a C-5 epimer of D-glucose, represents an intriguing subject for metabolic studies. Unlike its ubiquitous counterpart, D-glucose, the metabolic fate of L-Idose in biological systems is not well-chartered. This technical guide synthesizes the current understanding of L-Idose metabolism, focusing on its enzymatic interactions and the methodologies employed for its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the biochemistry of rare sugars and their potential applications.
While comprehensive data on the absorption, distribution, and excretion of L-Idose remain limited, existing research primarily highlights its role as a substrate for aldose reductase. This guide will delve into the specifics of this enzymatic reaction, present the available quantitative data, and outline the experimental protocols pertinent to its investigation.
Metabolic Fate of L-Idose: The Aldose Reductase Pathway
The principal known metabolic transformation of L-Idose in mammalian systems involves its reduction by aldose reductase (AR), an enzyme implicated in the polyol pathway. This pathway is of significant interest in the context of diabetic complications. L-Idose has been identified as an efficient substrate for both bovine lens and human recombinant aldose reductase.[1]
The enzymatic reaction is as follows:
L-Idose + NADPH + H⁺ ⇌ L-Sorbitol + NADP⁺
Studies have shown that while the catalytic efficiency (kcat) of aldose reductase for L-Idose is nearly identical to that for D-glucose, the Michaelis constant (KM) is significantly lower for L-Idose.[1] This suggests a higher affinity of the enzyme for L-Idose, which is attributed to the greater proportion of L-Idose existing in the open-chain aldehyde form compared to D-glucose.[1][2] This characteristic makes L-Idose a valuable tool for in vitro studies of aldose reductase activity and inhibitor screening.[1][2]
Beyond this well-characterized enzymatic step, information on the subsequent metabolic fate of L-sorbitol derived from L-Idose, as well as the overall absorption, distribution, and excretion of L-Idose in vivo, is not extensively documented in the current scientific literature.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of aldose reductase with L-Idose as a substrate.
| Enzyme Source | Substrate | K_M (mM) | k_cat (min⁻¹) | Reference |
| Human Recombinant AKR1B1 | L-Idose | 3.9 | - | [2] |
| Bovine Lens Aldose Reductase | L-Idose | Significantly lower than D-glucose | Essentially identical to D-glucose | [1] |
| Human Recombinant Aldose Reductase | L-Idose | Significantly lower than D-glucose | Essentially identical to D-glucose | [1] |
Note: Specific values for k_cat were not provided in the cited sources, but were described as being essentially identical to those for D-glucose.
Signaling Pathways and Cellular Effects
Currently, there is a lack of published evidence detailing the specific effects of L-Idose on intracellular signaling pathways. Research has predominantly focused on its interaction with aldose reductase, and its broader impact on cellular signaling remains an area for future investigation.
Experimental Protocols
Detailed experimental protocols for the comprehensive analysis of L-Idose metabolism in vivo are not well-established due to the limited scope of research. However, the methodologies for studying its primary known interaction with aldose reductase are well-defined.
1. Aldose Reductase Activity Assay
This protocol is designed to measure the kinetic parameters of aldose reductase with L-Idose as a substrate.
-
Enzyme Preparation:
-
Purification of recombinant human aldose reductase (AKR1B1) expressed in E. coli or extraction from bovine lens tissue.[2]
-
The purified enzyme should be dialyzed against a suitable buffer, such as 10 mM sodium phosphate (B84403) buffer (pH 7.0).
-
-
Reaction Mixture:
-
Assay buffer: 0.1 M sodium phosphate buffer (pH 6.8).
-
NADPH (cofactor): Final concentration of 0.1 mM.
-
L-Idose (substrate): A range of concentrations (e.g., 0.5 mM to 20 mM) to determine K_M.
-
Enzyme solution.
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme to the reaction mixture.
-
The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
Kinetic parameters (K_M and V_max) are determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
-
2. General Methods for Rare Sugar Analysis in Biological Samples
The following are general techniques that can be adapted for the study of L-Idose absorption, distribution, and excretion.
-
Sample Preparation:
-
Biological matrices (e.g., plasma, urine, tissue homogenates) are typically pretreated to remove proteins and other interfering substances. Protein precipitation with agents like perchloric acid is a common method.[3]
-
-
Chromatographic Separation:
-
Detection Methods:
-
Pulsed Amperometric Detection (PAD): A sensitive and selective method for the direct detection of underivatized carbohydrates.[4]
-
Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of small molecules like L-Idose in complex biological samples.[3]
-
Refractive Index (RI) Detection: A universal detector for HPLC, but with lower sensitivity compared to PAD and MS.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for investigating the metabolic fate of L-Idose.
The current body of research on the metabolic fate of L-Idose is primarily centered on its interaction with aldose reductase, where it serves as an efficient substrate. This has positioned L-Idose as a useful tool for studying the enzyme's activity and for screening potential inhibitors relevant to diabetic complications. However, a comprehensive understanding of its absorption, distribution, broader metabolic pathways, and excretion in vivo is largely absent. Future research employing modern analytical techniques such as stable isotope tracing and mass spectrometry will be crucial to elucidate the complete metabolic journey of L-Idose in biological systems. Such studies will not only expand our fundamental knowledge of rare sugar metabolism but also uncover any potential therapeutic or physiological effects of L-Idose.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rare Sugar Metabolism and Impact on Insulin Sensitivity along the Gut–Liver–Muscle Axis In Vitro [mdpi.com]
L-Idose in Glycobiology Research: A Technical Guide to Unlocking its Potential
For Researchers, Scientists, and Drug Development Professionals
L-Idose, a rare hexose (B10828440) and the C-5 epimer of D-glucose, is emerging as a valuable tool in glycobiology research. Though not abundant in nature, its unique stereochemistry and its role as a precursor to L-iduronic acid—a critical component of glycosaminoglycans (GAGs)—position it as a key molecule for investigating fundamental biological processes. This technical guide provides an in-depth exploration of L-Idose's potential applications, offering detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
L-Idose as a Building Block for Glycosaminoglycan Synthesis
L-Iduronic acid (IdoA) is a crucial constituent of GAGs such as heparin, heparan sulfate (B86663) (HS), and dermatan sulfate. The conformational flexibility of the IdoA ring is essential for the specific interactions of these GAGs with a multitude of proteins, thereby regulating processes like cell signaling, coagulation, and viral entry.[1][2] Since L-Idose can be enzymatically or chemically converted to L-Iduronic acid, it serves as a vital synthetic precursor for the construction of GAG oligosaccharides used in functional studies.
Heparan Sulfate Biosynthesis and the Role of L-Iduronic Acid
Heparan sulfate proteoglycans (HSPGs) are ubiquitously present on cell surfaces and in the extracellular matrix, where they act as co-receptors for a variety of signaling molecules, including fibroblast growth factors (FGFs) and vascular endothelial growth factor (VEGF). The biosynthesis of HS is a complex process involving the polymerization of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units, followed by a series of modification reactions. A key modification is the epimerization of D-glucuronic acid to L-iduronic acid by the enzyme glucuronyl C5-epimerase. The presence and sulfation pattern of IdoA residues create specific binding sites for proteins, thus modulating their activity.
References
The Nematicidal Potential of L-Idose: A Technical Guide to its Biological Activity and Growth Inhibitory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The increasing demand for novel, sustainable nematicides has spurred research into the biological activities of rare sugars. Among these, L-Idose, a C5 epimer of D-glucose, has demonstrated significant growth inhibitory effects against the model nematode, Caenorhabditis elegans. This technical guide provides a comprehensive overview of the current understanding of L-Idose's biological activity, including quantitative data on its inhibitory effects, detailed experimental protocols for assessing nematode growth, and a hypothesized mechanism of action involving key metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of nematology, drug discovery, and sustainable agriculture.
Introduction
Plant-parasitic nematodes pose a significant threat to global agriculture, causing substantial crop losses annually.[1] The prohibition of many conventional chemical nematicides due to environmental and health concerns has created an urgent need for effective and eco-friendly alternatives. Rare sugars, monosaccharides that are uncommon in nature, are emerging as a promising class of compounds with potential applications in crop protection.[1][2]
Recent studies have highlighted the growth-inhibitory properties of several rare sugars against the nematode Caenorhabditis elegans.[1][2][3][4][5][6][7][8][9] Notably, L-Idose has been identified as a potent inhibitor of C. elegans growth, suggesting its potential as a lead compound for the development of novel nematicides.[3][4][5][6][7][9] This guide synthesizes the available research on the biological activity of L-Idose in nematodes, providing a technical foundation for further investigation and development.
Quantitative Data on Growth Inhibition
Studies comparing the effects of various aldohexose stereoisomers on C. elegans have demonstrated that L-Idose exhibits considerable growth inhibition. The following table summarizes the key quantitative findings from these studies.
| Rare Sugar | Relative Body Size (%) vs. Control | Culture Condition | Reference |
| L-Idose | 49.5 | Monoxenic | [3] |
| D-Allose | 60.8 | Monoxenic | [3] |
| D-Talose | 64.4 | Monoxenic | [3] |
Table 1: Comparative growth inhibitory effects of rare sugars on C. elegans. The data represents the mean body size of nematodes treated with the respective sugars relative to untreated controls.
These findings underscore the significant inhibitory potential of L-Idose compared to other bioactive rare sugars.[3]
Experimental Protocols
The following protocols are detailed methodologies for conducting C. elegans growth inhibition assays, based on established methods.[10][11][12][13][14]
Monoxenic Culture Growth Inhibition Assay
This assay assesses nematode growth in the presence of a food source (E. coli).
Materials:
-
C. elegans N2 (wild-type) strain
-
E. coli OP50
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
S-medium
-
L-Idose and other test sugars
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Synchronization of C. elegans : Prepare a synchronized population of L1 larvae by treating gravid adults with a bleaching solution (sodium hypochlorite (B82951) and NaOH) to isolate eggs. Hatch the eggs in M9 buffer without a food source.
-
Preparation of Bacterial Culture : Culture E. coli OP50 in LB broth overnight. Centrifuge the culture and resuspend the bacterial pellet in S-medium to a desired optical density (e.g., OD600 of 0.5).
-
Assay Setup : In a 96-well plate, add the synchronized L1 larvae, the E. coli OP50 suspension, and the desired concentrations of L-Idose or other test sugars to a final volume of 100 µL per well. Include untreated control wells.
-
Incubation : Incubate the plates at 20°C with continuous shaking for a specified period (e.g., 72 hours).
-
Growth Assessment : Measure the growth of the nematodes. This can be done by quantifying the body size of individual nematodes using microscopy and image analysis software, or by measuring the optical density of the wells using a microplate reader, which correlates with the overall biomass.
Axenic Culture Growth Inhibition Assay
This assay evaluates the direct effect of L-Idose on nematode growth in a chemically defined medium, eliminating the influence of the bacterial food source.
Materials:
-
C. elegans N2 (wild-type) strain
-
C. elegans Maintenance Medium (CeMM)
-
L-Idose and other test sugars
-
96-well microtiter plates
Procedure:
-
Synchronization of C. elegans : Obtain synchronized L1 larvae as described in the monoxenic assay protocol.
-
Assay Setup : In a 96-well plate, add the synchronized L1 larvae to CeMM. Add the desired concentrations of L-Idose or other test sugars.
-
Incubation : Incubate the plates at 20°C for the desired duration.
-
Growth Assessment : Assess nematode growth as described in the monoxenic assay protocol.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the growth inhibitory effects of L-Idose on C. elegans.
Hypothesized Signaling Pathway of L-Idose Action
The precise molecular mechanism by which L-Idose inhibits nematode growth is yet to be fully elucidated. However, based on studies of other rare sugars, a plausible hypothesis is that L-Idose acts as an antimetabolite, interfering with key carbohydrate metabolic and signaling pathways that are crucial for growth and development.[1][5][8]
One of the central pathways regulating growth in C. elegans in response to nutrient availability is the Insulin/IGF-1 signaling (IIS) pathway.[3][4][15][16][17] It is proposed that L-Idose, being a stereoisomer of glucose, may be phosphorylated by hexokinase, leading to the accumulation of a non-metabolizable L-Idose-6-phosphate. This could disrupt glycolysis and downstream pathways such as the Hexosamine Pathway, which is involved in protein modification and nutrient sensing.[18][19][20][21][22] The disruption of these pathways could lead to reduced energy production and altered gene expression, ultimately resulting in growth inhibition.
Discussion and Future Directions
The available evidence strongly suggests that L-Idose is a promising candidate for the development of a novel class of nematicides. Its significant growth inhibitory effect on C. elegans warrants further investigation into its efficacy against plant-parasitic nematodes of agricultural importance.
Future research should focus on:
-
Determining the IC50 of L-Idose : Establishing a precise dose-response curve to quantify its potency.
-
Elucidating the Molecular Mechanism : Utilizing genetic and biochemical approaches in C. elegans to identify the specific molecular targets and signaling pathways affected by L-Idose. This includes validating the hypothesized role of hexokinase and the impact on the Insulin/IGF-1 and Hexosamine pathways.
-
Assessing Efficacy Against Plant-Parasitic Nematodes : Evaluating the nematicidal activity of L-Idose against economically important nematode species.
-
Investigating Environmental Fate and Non-Target Effects : Understanding the persistence of L-Idose in the soil and its potential impact on beneficial soil organisms.
Conclusion
L-Idose exhibits potent biological activity, leading to significant growth inhibition in the nematode C. elegans. This technical guide has summarized the key quantitative data, provided detailed experimental protocols for its assessment, and proposed a plausible mechanism of action. The unique properties of L-Idose as a rare sugar position it as a compelling subject for further research and development in the pursuit of sustainable and effective nematode control strategies. The methodologies and hypotheses presented herein provide a solid framework for advancing our understanding and application of this promising bioactive compound.
References
- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid and Carbohydrate Metabolism in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insulin/insulin-like growth factor signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ceint.duke.edu [ceint.duke.edu]
- 11. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for survival assay of Caenorhabditis elegans to Pseudomonas aeruginosa PA14 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. collaborate.princeton.edu [collaborate.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Hexosamine Pathway Activation Improves Protein Homeostasis through the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of L-(-)-Idose from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the stereoselective synthesis of the rare sugar L-(-)-Idose, starting from the readily available D-Glucose. The protocols detailed herein are based on established chemical transformations, offering a practical pathway for obtaining this valuable carbohydrate for various research and development applications, including its role as a component of bioactive molecules.
This compound, the C5 epimer of D-Glucose, is a rare hexose (B10828440) that is not abundant in nature.[1][2] Its synthesis is a key challenge for chemists working on the synthesis of glycosaminoglycans and other biologically active compounds.[3] The following application notes and protocols describe a multi-step synthesis beginning with the protection of D-Glucose, followed by a key stereochemical inversion at the C5 position, and concluding with deprotection to yield the final product.
Experimental Workflow
The overall synthetic strategy involves four main stages:
-
Protection of D-Glucose: The hydroxyl groups of D-Glucose are protected to allow for regioselective reactions. This is typically achieved by converting D-Glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone glucose.
-
Modification and Preparation for Inversion: The protected D-Glucose derivative undergoes a series of reactions to prepare the molecule for the crucial C5 inversion. This involves the selective deprotection of the 5,6-O-isopropylidene group followed by oxidation.
-
Stereoselective Inversion at C5: This is the key step where the stereochemistry at the C5 position is inverted to transform the D-gluco configuration into the L-ido configuration.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
Below is a diagram illustrating the general workflow for the synthesis.
Caption: General workflow for the synthesis of this compound from D-Glucose.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This protocol describes the protection of D-Glucose as its diacetonide derivative, a crucial starting material for subsequent transformations.[4][5]
Materials:
-
D-Glucose
-
Anhydrous Acetone (B3395972)
-
Concentrated Sulfuric Acid
-
Sodium Carbonate (anhydrous)
-
Anhydrous Copper (II) Sulfate (B86663) (optional, as a dehydrating agent)
-
Cyclohexane (B81311) or Hexane (B92381) for recrystallization
Procedure:
-
Suspend D-Glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add concentrated sulfuric acid dropwise to the stirred suspension.
-
Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
(Optional) Add anhydrous copper (II) sulfate to the reaction mixture to act as a dehydrating agent and continue stirring.
-
Once the reaction is complete (as indicated by TLC), neutralize the excess acid by carefully adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture to remove the solids (copper sulfate and excess sodium carbonate).
-
Evaporate the acetone from the filtrate under reduced pressure to obtain a crude syrup.
-
Dissolve the syrup in dichloromethane or chloroform and wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from cyclohexane or hexane to afford pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
| Parameter | Value | Reference |
| Yield | 70-85% | [4] |
| Reaction Time | 6-24 hours | [4] |
| Temperature | 0-25 °C | [4] |
Protocol 2: Conversion of Diacetone Glucose to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose
This two-step protocol, based on the work of Lee et al. (2004), achieves the critical inversion of stereochemistry at the C5 position.[6]
Step 2a: Oxidation and Rearrangement
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM.
-
Add PCC to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with DCM.
-
Concentrate the combined filtrates under reduced pressure to yield the crude intermediate, 1,2-O-isopropylidene-α-D-xylo-hexofuran-5-ulose.
Step 2b: Reduction and Isopropylidene Migration
Materials:
-
Crude 1,2-O-isopropylidene-α-D-xylo-hexofuran-5-ulose
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Anhydrous acetone
-
Concentrated Sulfuric Acid
Procedure:
-
Dissolve the crude ulose from the previous step in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Quench the reaction by the addition of acetone.
-
Evaporate the solvents under reduced pressure.
-
The resulting crude diol is then treated with anhydrous acetone and a catalytic amount of concentrated sulfuric acid, similar to Protocol 1, to induce the formation of the 3,5-O-isopropylidene group, leading to the desired L-idofuranose derivative.
-
Work-up and purify by column chromatography on silica gel.
| Parameter | Value | Reference |
| Overall Yield (2 steps) | ~60-70% | [6] |
| Reaction Time (Oxidation) | 2-4 hours | [6] |
| Reaction Time (Reduction) | 1-2 hours | [6] |
| Temperature (Oxidation) | 25 °C | [6] |
| Temperature (Reduction) | 0-25 °C | [6] |
Protocol 3: Hydrolysis to 1,6-anhydro-β-L-idopyranose
The protected L-idofuranose derivative is converted to a stable anhydro pyranose form, which is a versatile intermediate for the synthesis of various L-hexose derivatives.[6]
Materials:
-
1,2:3,5-di-O-isopropylidene-β-L-idofuranose
-
Aqueous acetic acid (e.g., 80%) or another suitable acid catalyst
Procedure:
-
Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in aqueous acetic acid.
-
Heat the solution at an elevated temperature (e.g., 80-90 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Co-evaporate with toluene (B28343) to remove residual acetic acid.
-
The crude product can be purified by crystallization or column chromatography.
| Parameter | Value | Reference |
| Yield | Excellent (>90%) | [6] |
| Reaction Time | 2-4 hours | [6] |
| Temperature | 80-90 °C | [6] |
Protocol 4: Deprotection to this compound
The final step involves the acidic hydrolysis of the anhydro sugar to yield this compound.
Materials:
-
1,6-anhydro-β-L-idopyranose
-
Aqueous acid (e.g., 1 M HCl or trifluoroacetic acid)
-
Ion-exchange resin (basic)
Procedure:
-
Dissolve 1,6-anhydro-β-L-idopyranose in the aqueous acid solution.
-
Heat the reaction mixture.
-
Monitor the progress of the hydrolysis by TLC.
-
Once the reaction is complete, cool the solution and neutralize the acid using a basic ion-exchange resin.
-
Filter the resin and wash it with water.
-
Lyophilize the combined filtrate and washings to obtain this compound as a syrup or a solid.
| Parameter | Value | Reference |
| Yield | High | General knowledge |
| Reaction Time | Varies (monitor by TLC) | General knowledge |
| Temperature | Elevated (e.g., 80-100 °C) | General knowledge |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.
Caption: Logical relationships of the key synthetic steps.
Conclusion
The stereoselective synthesis of this compound from D-Glucose is a challenging yet achievable process that relies on a series of well-established organic reactions. The protocols provided in this document offer a detailed guide for researchers to produce this rare sugar. Careful execution of each step and diligent monitoring of the reactions are crucial for achieving good yields and high purity of the final product. The availability of a reliable synthetic route to this compound will undoubtedly facilitate further research into its biological roles and potential therapeutic applications.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Chemical Synthesis of L-Idose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-idose, a rare hexose (B10828440) and a C-5 epimer of D-glucose, is a critical carbohydrate building block for the synthesis of various biologically significant molecules, most notably the anticoagulant heparin and heparan sulfate (B86663) proteoglycans. Its synthesis is challenging due to the need for stereochemical control at multiple centers. This document provides detailed application notes and experimental protocols for key protecting group strategies in L-idose chemical synthesis, focusing on methods starting from the readily available D-glucose.
Introduction
The chemical synthesis of L-idose and its derivatives necessitates a robust and efficient protecting group strategy to selectively mask and unmask multiple hydroxyl groups. The choice of protecting groups is paramount for achieving high yields and regioselectivity, and for enabling the introduction of desired functionalities. Orthogonal protecting group strategies, which allow for the selective removal of one type of protecting group in the presence of others, are particularly crucial for the multi-step synthesis of complex L-idose-containing oligosaccharides.
This document outlines two primary pathways for L-idose synthesis starting from D-glucose, highlighting the key intermediates and the protecting groups employed.
Primary Synthetic Pathways from D-Glucose:
-
Via Di-O-isopropylidene-L-idofuranose: This pathway involves the C-5 epimerization of a D-glucofuranose derivative. The isopropylidene groups serve as versatile protecting groups for the cis-diols.
-
Via 1,6-anhydro-β-L-idopyranose: This strategy utilizes a conformationally locked bicyclic intermediate, which allows for regioselective protection of the hydroxyl groups.
Pathway 1: Synthesis of L-Idose via Di-O-isopropylidene-L-idofuranose
This pathway commences with the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The key transformation is the inversion of configuration at C-5.
Figure 1. Synthetic workflow for L-idose via Di-O-isopropylidene intermediate.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | PCC, CH2Cl2 | ~85% | [1] |
| 2 | Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | NaBH4, EtOH | >90% | [1] |
| 3 | Selective deprotection to 1,2-O-isopropylidene-α-D-allofuranose | aq. AcOH | ~80% | [2] |
| 4 | Conversion to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Two steps from D-glucose | Not specified | [1] |
| 5 | Hydrolysis to L-Idose | Dowex 50W-X8 (H+) | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose from diacetone-α-D-glucose [1]
-
Oxidation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 eq) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 eq). Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica (B1680970) gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.
-
Reduction: Dissolve the crude ketone in ethanol (B145695) and cool to 0°C. Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise. Stir for 1 hour at 0°C. Quench the reaction by adding acetone. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
-
Selective Deprotection and Epimerization: The conversion of the allo- intermediate to the L-ido-furanose can be achieved through a series of steps involving selective deprotection of the 5,6-acetonide, oxidation of the primary alcohol at C-6 to an aldehyde, and subsequent intramolecular cyclization which favors the L-ido configuration. A more direct two-step conversion from diacetone-α-D-glucose has also been reported.[1]
Protocol 2: Hydrolysis to L-Idose [2]
-
Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in a mixture of water and a suitable organic co-solvent (e.g., acetone).
-
Add a strongly acidic ion-exchange resin (e.g., Dowex 50W-X8, H+ form).
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter off the resin and wash with water.
-
Concentrate the filtrate under reduced pressure to obtain L-idose.
Pathway 2: Synthesis of L-Idose via 1,6-anhydro-β-L-idopyranose
This pathway offers a conformationally rigid intermediate that allows for excellent regioselective protection of the hydroxyl groups. The 1,6-anhydro bridge is introduced early and removed at a later stage.
Figure 2. Synthetic workflow for L-idose derivatives via 1,6-anhydro intermediate.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Formation of 1,6-anhydro-β-L-idopyranose | Acidic hydrolysis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | Excellent | [1] |
| 2a | Regioselective 2,4-di-O-benzylation | NaH, BnBr, DMF | ~60-70% | [1] |
| 2b | Regioselective 3-O-benzoylation | BzCl, pyridine | High | [1] |
| 3 | Removal of 1,6-anhydro bridge | Ac2O, cat. H2SO4 | High | [1] |
Experimental Protocols
Protocol 3: Synthesis of 1,6-anhydro-β-L-idopyranose [1]
-
Dissolve 1,2:3,5-di-O-isopropylidene-β-L-idofuranose in aqueous acetic acid (e.g., 80%).
-
Heat the solution at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield 1,6-anhydro-β-L-idopyranose.
Protocol 4: Regioselective Benzylation of 1,6-anhydro-β-L-idopyranose [1]
-
Dissolve 1,6-anhydro-β-L-idopyranose (1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C and add sodium hydride (NaH) (2.2 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add benzyl (B1604629) bromide (BnBr) (2.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain 2,4-di-O-benzyl-1,6-anhydro-β-L-idopyranose.
Orthogonal Protecting Group Strategies
For the synthesis of complex oligosaccharides, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one hydroxyl group for glycosylation while others remain protected.
Figure 3. Logic diagram of an orthogonal protecting group strategy for L-idose.
Quantitative Data for Orthogonal Strategies
| Protecting Group | Position | Deprotection Conditions | Typical Yield (%) |
| Benzoyl (Bz) | O-3 | NaOMe in MeOH | >90% |
| tert-Butyldiphenylsilyl (TBDPS) | O-6 | TBAF in THF | >90% |
| Benzyl (Bn) | O-2, O-4 | H2, Pd/C | >95% |
Conclusion
The successful chemical synthesis of L-idose and its derivatives is highly dependent on the strategic use of protecting groups. The choice between the di-O-isopropylidene-L-idofuranose and the 1,6-anhydro-β-L-idopyranose pathways will depend on the specific synthetic target. For the synthesis of complex oligosaccharides, a carefully designed orthogonal protecting group strategy is indispensable. The protocols and data presented herein provide a foundation for researchers in the field to develop efficient and high-yielding syntheses of L-idose-containing molecules.
References
- 1. Stereoselective synthesis of protected l- and d-dideoxysugars and analogues via Prins cyclisations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: L-Idose as a Precursor for Synthesizing Heparin Fragments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of heparin fragments using L-Idose as a key precursor. Heparin and heparan sulfate (B86663) (HS) are complex glycosaminoglycans (GAGs) involved in numerous biological processes, with heparin being a widely used clinical anticoagulant.[1][2][3][4][5] The synthesis of structurally defined heparin fragments is crucial for studying their structure-activity relationships and for the development of new therapeutics.[4][5] L-Idose, a C-5 epimer of D-glucose, and its derivative, L-Iduronic acid (IdoA), are fundamental components of heparin, but their synthesis presents significant challenges due to their commercial unavailability.[1][6]
This guide outlines both chemical and chemoenzymatic approaches for the synthesis of heparin oligosaccharides, leveraging L-Idose derivatives as essential building blocks.
Overview of Synthetic Strategies
The synthesis of heparin fragments is a complex undertaking that requires precise control over stereochemistry and the strategic placement of various functional groups, particularly sulfate esters.[2][7] Two primary strategies have emerged: total chemical synthesis and chemoenzymatic synthesis.
-
Chemical Synthesis: This approach involves the stepwise assembly of monosaccharide building blocks with appropriate protecting groups to control reactivity and stereochemistry. While offering precise control over the final structure, it is often a lengthy and challenging process.[8][9]
-
Chemoenzymatic Synthesis: This method combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions.[3][4][5] Recombinant enzymes, such as sulfotransferases and epimerases, are used to modify a chemically synthesized oligosaccharide backbone, mimicking the natural biosynthetic pathway of heparin.[3][5][10]
Chemical Synthesis of L-Idose Precursors
Synthesis of a Protected L-Idose Donor from D-Glucose
A multi-step synthesis is required to convert the readily available D-glucose into a suitable L-Idose donor for glycosylation. The following diagram illustrates a representative synthetic pathway.
References
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoenzymatic Synthesis of Heparin Oligosaccharides with both Anti-factor Xa and Anti-factor IIa Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chemoenzymatic synthesis of heparan sulfate and heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. DSpace [dspace.rpi.edu]
- 10. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of L-Idose using Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose, a rare L-sugar, is the C-5 epimer of D-glucose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The purification of L-Idose to high enantiomeric purity is a critical step in its utilization for these applications. Chiral chromatography, a powerful separation technique, offers an effective method for the resolution of L-Idose from its D-enantiomer and other sugar impurities.
This document provides detailed application notes and protocols for the purification of L-Idose using chiral High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established principles of chiral separation of monosaccharides and can be adapted for both analytical and preparative scale purification.
Principle of Chiral Chromatography for Sugar Separation
Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For sugars like L-Idose, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven to be effective. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric effects between the hydroxyl groups of the sugar and the chiral selector of the CSP. This results in different retention times for the L- and D-enantiomers, allowing for their separation.
Experimental Workflow
The overall workflow for the purification of L-Idose using chiral chromatography can be summarized as follows:
Caption: Experimental workflow for L-Idose purification.
Analytical Method Development
Prior to preparative purification, it is essential to develop an analytical method to determine the optimal separation conditions.
Protocol 1: Analytical Chiral HPLC of L-Idose
1. Materials and Equipment:
-
HPLC system with a pump, injector, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Chiral stationary phase: e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile phase solvents: HPLC grade n-hexane and isopropanol (B130326) (IPA).
-
L-Idose standard and D-Idose standard (if available) or a racemic mixture.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
3. Method Optimization:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol (e.g., 95:5, 85:15, 80:20). Increasing the isopropanol content will generally decrease retention times but may affect resolution.
-
Flow Rate: Adjust the flow rate (e.g., 0.8 - 1.2 mL/min) to optimize the balance between separation time and resolution.
-
Temperature: Evaluate the effect of column temperature (e.g., 20 °C, 30 °C, 40 °C) on retention and selectivity.
Data Presentation: Representative Analytical Data for Aldohexose Separation
The following table summarizes typical retention data for the chiral separation of aldohexose enantiomers on a polysaccharide-based CSP. While specific data for L-Idose is limited in published literature, these values for similar sugars provide a useful reference.
| Aldohexose | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Glucose | D-Glucose | 12.5 | 2.1 |
| L-Glucose | 14.8 | ||
| Mannose | D-Mannose | 10.2 | 1.8 |
| L-Mannose | 11.9 | ||
| Galactose | D-Galactose | 15.1 | 2.5 |
| L-Galactose | 18.2 | ||
| Idose (Predicted) | D-Idose | ~13-16 | ~1.5-2.5 |
| L-Idose | ~16-20 |
Note: These are representative values and will vary depending on the specific column and chromatographic conditions.
Preparative Purification Protocol
Once an effective analytical separation is achieved, the method can be scaled up for preparative purification.
Protocol 2: Preparative Chiral HPLC for L-Idose Purification
1. Materials and Equipment:
-
Preparative HPLC system with a high-flow rate pump, a larger volume injector or loading pump, a column oven, a fraction collector, and a suitable detector (RI or ELSD).
-
Preparative chiral column with the same stationary phase as the analytical column (e.g., Chiralpak® AD, 250 x 20 mm, 10 µm).
-
Optimized mobile phase from the analytical method development.
-
Crude or partially purified L-Idose mixture.
2. Chromatographic Conditions:
-
Mobile Phase: As optimized in the analytical method (e.g., n-Hexane:Isopropanol 90:10, v/v).
-
Flow Rate: Scale up from the analytical method based on the column diameter. For a 20 mm ID column, a starting flow rate of 15-20 mL/min is common.
-
Column Temperature: Same as the optimized analytical method.
-
Detection: RI or ELSD.
-
Sample Loading: Dissolve the L-Idose mixture in the mobile phase at the highest possible concentration without causing precipitation. The loading amount will depend on the column size and the resolution of the enantiomers. Start with a conservative loading (e.g., 50-100 mg per injection) and gradually increase.
3. Fraction Collection:
-
Set the fraction collector to collect the eluent corresponding to the retention time of the L-Idose peak, as determined from the analytical chromatogram. It is advisable to collect fractions in smaller volumes to isolate the purest portions of the peak.
4. Post-Purification Processing:
-
Purity Analysis: Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity.
-
Solvent Removal: Combine the fractions containing pure L-Idose and remove the solvent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid is the purified L-Idose.
Logical Relationship for Method Scaling
The transition from an analytical to a preparative method involves a logical scaling of parameters.
Caption: Logic for scaling from analytical to preparative chromatography.
Data Presentation: Preparative Purification Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 20 mm, 10 µm |
| Flow Rate | 1.0 mL/min | 18.8 mL/min (Calculated) |
| Sample Load | ~0.1 mg | 50 - 200 mg |
| Expected Yield | N/A | Dependent on feed purity |
| Enantiomeric Purity | >99% (target) | >99% (achievable) |
Note: The preparative flow rate is calculated based on the square of the ratio of the column diameters: (20^2 / 4.6^2) * 1.0 mL/min ≈ 18.8 mL/min.
Conclusion
The purification of L-Idose using chiral chromatography on polysaccharide-based stationary phases is a feasible and effective method. Careful development of an analytical method followed by a systematic scale-up to a preparative scale can yield L-Idose of high enantiomeric purity. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this purification strategy. It is important to note that the provided conditions are starting points and may require further optimization based on the specific equipment and the nature of the L-Idose mixture.
Analytical Techniques for the Detection and Quantification of L-Idose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose is a rare aldohexose sugar, an epimer of the more common D-glucose. Its presence in biological systems is primarily as a component of glycosaminoglycans such as dermatan sulfate (B86663) and heparan sulfate.[1] The study of L-Idose is crucial for understanding the metabolism of these important biopolymers and for the development of therapeutics related to their function and dysfunction. This document provides detailed application notes and protocols for the detection and quantification of L-Idose using modern analytical techniques.
Given that L-Idose is a rare sugar, its analysis often shares methodologies with other monosaccharides.[2] The techniques detailed below are among the most sensitive and specific for carbohydrate analysis and are applicable to L-Idose in various matrices, from simple aqueous solutions to complex biological samples.
Chromatographic Techniques
Chromatographic methods are the cornerstone of carbohydrate analysis, offering high resolution and sensitivity. Gas chromatography-mass spectrometry (GC-MS) and various high-performance liquid chromatography (HPLC) techniques are particularly well-suited for L-Idose analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars like L-Idose are non-volatile, a derivatization step is required to make them amenable to GC analysis.[3] The most common derivatization method is a two-step methoximation and silylation process.[3]
Caption: Workflow for L-Idose analysis by GC-MS.
1. Sample Preparation:
-
For biological samples, perform a protein precipitation step using a cold solvent like acetonitrile.[3]
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant completely under a stream of nitrogen or by lyophilization.[3]
2. Derivatization: [3]
-
Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL). Vortex and incubate at 60°C for 1 hour. This step converts the aldehyde group of L-Idose to a methoxime, preventing the formation of multiple anomeric peaks.
-
Silylation: After cooling, add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 2 hours. This replaces the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized sugars.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification. Characteristic ions for derivatized hexoses should be monitored.
-
4. Quantification:
-
An internal standard, such as a stable isotope-labeled L-Idose (e.g., L-Idose-¹³C₆) or another rare sugar not present in the sample, should be added at the beginning of the sample preparation to correct for variations in derivatization efficiency and injection volume.[3]
-
A calibration curve is generated by analyzing standards of known L-Idose concentrations.
The following table summarizes typical validation parameters for the GC-MS analysis of sugars in biological matrices. While specific data for L-Idose is limited, these values from studies on other monosaccharides provide a good estimate of the expected performance.[4][5]
| Parameter | Typical Value Range | Reference |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.03 - 0.12 mg/L | [4] |
| Limit of Quantification (LOQ) | < 15 mg/L | [6] |
| Intra-assay Precision (%CV) | 6.8% - 12.9% | [4] |
| Inter-assay Precision (%CV) | 5.5% - 15.9% | [4] |
| Recovery | 92.1% - 124.7% | [4] |
High-Performance Liquid Chromatography (HPLC)
HPLC offers several advantages for sugar analysis, including the ability to analyze underivatized sugars in their native form. A variety of HPLC modes and detection methods can be employed for L-Idose quantification.
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates.[7] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column.[7] PAD provides direct and sensitive detection without the need for derivatization.[7]
Caption: Workflow for L-Idose analysis by HPAEC-PAD.
1. Sample Preparation:
-
Samples should be in an aqueous solution. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Dilute the sample with high-purity water to a concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.[2]
2. HPLC Conditions:
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific Dionex CarboPac series).[7]
-
Mobile Phase: A high pH eluent, typically sodium hydroxide (B78521) (NaOH), is used. A gradient of sodium acetate (B1210297) in NaOH may be used to elute more strongly retained carbohydrates.[2]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[8]
-
Column Temperature: Controlled, often around 30°C.
3. PAD Conditions:
-
Electrode: Gold working electrode.
-
Waveform: A specific waveform of potentials is applied for detection, cleaning, and reconditioning of the electrode surface.[7]
4. Quantification:
-
An internal standard can be used.
-
A calibration curve is constructed using L-Idose standards.
While HPAEC-PAD is highly effective, other HPLC methods can also be used for L-Idose analysis, often requiring derivatization for sensitive detection.
-
Reversed-Phase HPLC with Pre-column Derivatization: L-Idose can be derivatized with a fluorescent tag, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), allowing for sensitive fluorescence detection.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like sugars and can be coupled with detectors such as Evaporative Light Scattering Detectors (ELSD) or mass spectrometry.
The following table provides representative validation data for the HPLC analysis of sugars.
| Parameter | HPAEC-PAD | HPLC-ELSD | Reference |
| Linearity (r²) | > 0.99 | > 0.99 | [9] |
| Limit of Detection (LOD) | Sub-picomole levels | ~0.8 mg/L | [5][7] |
| Limit of Quantification (LOQ) | Picomole levels | < 15 mg/L | [6] |
| Precision (%CV) | 1.8% - 3.5% | < 15% | [6][9] |
| Recovery | Not specified | 89.8% - 109.5% | [6] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that requires very small sample volumes. For neutral sugars like L-Idose, derivatization is necessary to introduce a charge for electrophoretic migration and a chromophore or fluorophore for detection.[10]
Caption: Workflow for L-Idose analysis by Capillary Electrophoresis.
1. Sample Preparation and Derivatization:
-
Derivatization: A common derivatizing agent is 8-aminopyrene-1,3,6-trisulfonate (APTS), which introduces both a negative charge and a fluorescent tag. The reaction is typically a reductive amination.
-
The sample is mixed with the derivatizing agent and a reducing agent (e.g., sodium cyanoborohydride) and incubated.
2. CE Analysis:
-
Capillary: A fused-silica capillary.
-
Buffer: A borate (B1201080) buffer is often used as the background electrolyte. Borate forms complexes with the hydroxyl groups of sugars, which can aid in the separation of isomers.
-
Voltage: A high voltage is applied across the capillary.
-
Detection: Laser-induced fluorescence (LIF) is used for the sensitive detection of the derivatized sugars.
3. Quantification:
-
An internal standard is recommended.
-
A calibration curve is generated using derivatized L-Idose standards.
CE methods for monosaccharides can achieve low detection limits.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 13 to 31 µM (with indirect conductivity detection) | [10] |
Enzymatic Assays
While direct enzymatic assays for the quantification of L-Idose are not widely reported, L-Idose can be a substrate for certain enzymes, and the activity of these enzymes can be measured.
-
Aldose Reductase: L-Idose is an efficient substrate for aldose reductase.[7] The activity of this enzyme can be monitored by measuring the decrease in NADPH absorbance at 340 nm as it is converted to NADP⁺. While this measures the enzyme's activity rather than the L-Idose concentration directly, it could potentially be adapted for L-Idose quantification if the enzyme is in excess and L-Idose is the limiting substrate.
-
α-L-iduronidase: This enzyme is involved in the metabolism of glycosaminoglycans containing iduronic acid. Assays for α-L-iduronidase often use synthetic substrates that release a fluorescent or chromogenic product upon cleavage.[11] These assays are crucial for diagnosing mucopolysaccharidosis type I but are not designed for the direct quantification of L-Idose.
Due to the lack of a direct, commercially available enzymatic assay for L-Idose quantification, chromatographic and electrophoretic methods remain the preferred choice for accurate and sensitive measurement.
Conclusion
The detection and quantification of L-Idose can be effectively achieved using a range of advanced analytical techniques. GC-MS following derivatization offers high sensitivity and specificity. HPLC, particularly HPAEC-PAD, provides excellent resolution and sensitivity for underivatized sugars. Capillary electrophoresis is a powerful technique for high-resolution separations of derivatized sugars from small sample volumes. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and scientists working with this rare but biologically significant monosaccharide.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and analytic validation of a gas chromatography-mass spectrometry method for the measurement of sugar probes in canine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. HPAEC-PAD Analytical Evaluation of Carbohydrates Pattern for the Study of Technological Parameters Effects in Low-FODMAP Food Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable and rapid method for soluble sugars and RFO analysis in chickpea using HPAEC-PAD and its comparison with HPLC-RI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 11. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of L-Idose Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-idose, a C-5 epimer of D-glucose, is a rare sugar whose derivatives are of growing interest in medicinal chemistry and drug development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of these carbohydrate derivatives. Due to the inherent flexibility of the idopyranose ring and the potential for multiple conformations in solution, a comprehensive suite of NMR experiments is often required for complete characterization. These application notes provide a detailed guide to the methodologies and data interpretation for the structural elucidation of L-Idose derivatives.
Data Presentation: NMR Spectroscopic Data for Idose Derivatives
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for Idose Anomers in D₂O.
| Idose Form | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |
| α-Idopyranose | 1 | ~5.2 | ~95.0 | J₁,₂ = ~4.0 |
| 2 | ~3.8 | ~72.0 | J₂,₃ = ~4.5 | |
| 3 | ~4.0 | ~73.0 | J₃,₄ = ~3.0 | |
| 4 | ~3.9 | ~70.0 | J₄,₅ = ~2.5 | |
| 5 | ~4.1 | ~71.0 | J₅,₆a = ~2.0, J₅,₆b = ~5.5 | |
| 6a | ~3.7 | ~63.0 | J₆a,₆b = ~-12.0 | |
| 6b | ~3.8 | |||
| β-Idopyranose | 1 | ~4.8 | ~96.0 | J₁,₂ = ~8.0 |
| 2 | ~3.6 | ~75.0 | J₂,₃ = ~9.0 | |
| 3 | ~3.8 | ~76.0 | J₃,₄ = ~9.5 | |
| 4 | ~3.7 | ~70.0 | J₄,₅ = ~9.0 | |
| 5 | ~3.5 | ~77.0 | J₅,₆a = ~2.5, J₅,₆b = ~6.0 | |
| 6a | ~3.9 | ~63.0 | J₆a,₆b = ~-12.0 | |
| 6b | ~3.7 | |||
| α-Idofuranose | 1 | ~5.3 | ~101.0 | J₁,₂ = ~4.5 |
| 2 | ~4.2 | ~78.0 | J₂,₃ = ~5.0 | |
| 3 | ~4.3 | ~76.0 | J₃,₄ = ~4.0 | |
| 4 | ~4.1 | ~83.0 | J₄,₅ = ~3.5 | |
| 5 | ~3.9 | ~72.0 | J₅,₆a = ~3.0, J₅,₆b = ~5.0 | |
| 6a | ~3.7 | ~64.0 | J₆a,₆b = ~-11.5 | |
| 6b | ~3.8 | |||
| β-Idofuranose | 1 | ~5.2 | ~104.0 | J₁,₂ = ~1.5 |
| 2 | ~4.1 | ~81.0 | J₂,₃ = ~3.0 | |
| 3 | ~4.4 | ~77.0 | J₃,₄ = ~5.5 | |
| 4 | ~4.0 | ~86.0 | J₄,₅ = ~6.0 | |
| 5 | ~3.7 | ~71.0 | J₅,₆a = ~2.5, J₅,₆b = ~6.5 | |
| 6a | ~3.8 | ~64.0 | J₆a,₆b = ~-11.5 | |
| 6b | ~3.7 |
Note: These are approximate values and will vary depending on the specific derivative and experimental conditions. The data for D-idose serves as a reference for the expected spectral patterns of L-idose.
Experimental Protocols
A systematic approach employing a combination of 1D and 2D NMR experiments is essential for the complete structural assignment of L-idose derivatives.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the L-idose derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD). For 13C NMR, a higher concentration (20-50 mg) may be necessary.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS for D₂O, TMS for CDCl₃).
-
Filtration: Filter the sample into a clean 5 mm NMR tube to remove any particulate matter.
-
Degassing: For experiments sensitive to dissolved oxygen (e.g., NOESY), degas the sample by bubbling with an inert gas (N₂ or Ar) or by the freeze-pump-thaw method.
1D NMR Spectroscopy
-
¹H NMR: This is the initial and most fundamental experiment.
-
Purpose: To obtain an overview of the proton environment, including chemical shifts, signal integrals (relative number of protons), and coupling patterns.
-
Typical Parameters:
-
Pulse Program: zg30 or zg
-
Spectral Width: 10-15 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay (d1): 1-5 s
-
Number of Scans: 16-64 (depending on concentration)
-
-
-
¹³C NMR (with proton decoupling):
-
Purpose: To identify the number of unique carbon atoms and their chemical environments. Proton decoupling simplifies the spectrum to singlets for each carbon.
-
Typical Parameters:
-
Pulse Program: zgpg30
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2-5 s
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the multiplicity of carbon signals (CH, CH₂, CH₃). DEPT-135 and DEPT-90 are commonly used.
-
Typical Parameters: Pulse programs dept135 and dept90.
-
2D NMR Spectroscopy
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is crucial for tracing the proton connectivity within the sugar ring.
-
Typical Parameters:
-
Pulse Program: cosygpmf
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans per Increment: 2-8
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom. This provides a powerful method for assigning carbon resonances based on their attached proton assignments.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
Data Points (F2 x F1): 1024 x 256
-
Number of Scans per Increment: 2-16
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is essential for identifying connections across glycosidic linkages and to non-carbohydrate substituents.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Long-range Coupling Constant: Optimized for 4-8 Hz
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans per Increment: 4-32
-
-
-
¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To establish correlations between all protons within a spin system. For a sugar ring, this allows for the identification of all protons belonging to that ring from a single, well-resolved resonance.
-
Typical Parameters:
-
Pulse Program: mlevphpp
-
Spin-lock Time: 60-120 ms
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans per Increment: 2-8
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space, irrespective of their bonding. This is critical for determining the stereochemistry and conformation of the sugar ring and the geometry of glycosidic linkages.
-
Typical Parameters:
-
Pulse Program: noesygpph or roesygpph
-
Mixing Time: 200-800 ms
-
Data Points (F2 x F1): 2048 x 256
-
Number of Scans per Increment: 8-32
-
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of L-idose derivatives using NMR spectroscopy.
Conclusion
The structural elucidation of L-idose derivatives by NMR spectroscopy requires a multi-faceted approach, combining various 1D and 2D NMR experiments. The inherent conformational flexibility of the idose ring necessitates a thorough analysis of coupling constants and NOE data to define the three-dimensional structure in solution. The protocols and data presented here provide a comprehensive framework for researchers to successfully characterize these important molecules, facilitating their development in various scientific and therapeutic applications.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of L-Idose and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose, a rare aldohexose monosaccharide and a C5 epimer of D-glucose, is gaining interest in biomedical research. It serves as a substrate for aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3] The analysis of L-Idose and its primary metabolite, L-iditol, is crucial for understanding its pharmacokinetics, metabolic fate, and its role in various physiological and pathological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the accurate quantification of these compounds in complex biological matrices.[4]
This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of L-Idose and L-iditol. It includes procedures for sample preparation, LC-MS/MS method parameters, and data analysis.
Metabolic Pathway of L-Idose
The primary metabolic pathway for L-Idose involves its reduction to L-iditol, a reaction catalyzed by the enzyme aldose reductase (AKR1B1). This process is analogous to the conversion of glucose to sorbitol in the polyol pathway.
Figure 1: L-Idose Metabolic Pathway.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for L-Idose and L-iditol in human plasma samples following administration of L-Idose. This data is for illustrative purposes and actual values will vary depending on the experimental conditions.
| Analyte | Time Point (hours) | Concentration (ng/mL) |
| L-Idose | 0.5 | 1250.8 |
| 1 | 875.2 | |
| 2 | 450.1 | |
| 4 | 120.5 | |
| 8 | 25.3 | |
| L-Iditol | 0.5 | 50.2 |
| 1 | 150.6 | |
| 2 | 320.4 | |
| 4 | 550.9 | |
| 8 | 310.7 |
Table 1: Illustrative quantitative data for L-Idose and L-iditol in human plasma.
Experimental Protocols
A validated LC-MS/MS method is essential for the accurate quantification of L-Idose and its metabolites. The following protocols provide a starting point for method development and validation.
Sample Preparation from Human Plasma
This protocol describes the extraction of L-Idose and L-iditol from human plasma samples using protein precipitation.
Materials:
-
Human plasma samples
-
L-Idose and L-iditol analytical standards
-
Stable isotope-labeled internal standards (e.g., L-Idose-¹³C₆, L-iditol-¹³C₆)
-
Methanol (B129727), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution (concentration to be optimized).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of L-Idose and L-iditol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like sugars and sugar alcohols (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 98% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-6.1 min: Return to 98% B
-
6.1-10 min: Re-equilibration at 98% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for sugars, which can form chloride adducts ([M+Cl]⁻).[3][4]
-
Source Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact precursor and product ions, as well as collision energies, must be determined by infusing pure standards of L-Idose and L-iditol. The table below provides theoretical precursor ions and a starting point for optimization.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Idose | 179.05 [M-H]⁻ or 215.03 [M+Cl]⁻ | To be determined | To be determined |
| L-Iditol | 181.07 [M-H]⁻ | To be determined | To be determined |
| L-Idose-¹³C₆ (IS) | 185.07 [M-H]⁻ or 221.05 [M+Cl]⁻ | To be determined | To be determined |
| L-Iditol-¹³C₆ (IS) | 187.09 [M-H]⁻ | To be determined | To be determined |
Table 2: Theoretical MRM transitions for L-Idose and L-iditol. These parameters require experimental optimization.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of L-Idose and L-iditol into a blank matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
-
Concentration Determination: Determine the concentrations of L-Idose and L-iditol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the mass spectrometry analysis of L-Idose and its metabolites.
Figure 2: Experimental workflow for L-Idose analysis.
Discussion on Fragmentation Patterns
The fragmentation of monosaccharides in tandem mass spectrometry is complex and can involve both glycosidic bond cleavages and cross-ring cleavages. For L-Idose, in negative ion mode, the deprotonated molecule [M-H]⁻ or the chloride adduct [M+Cl]⁻ would be the precursor ion. Collision-induced dissociation (CID) would likely result in neutral losses of water (H₂O), formaldehyde (B43269) (CH₂O), and other small molecules. The specific fragmentation pattern will be highly dependent on the collision energy and the instrument used.
For L-iditol, the fragmentation is expected to be different from L-Idose due to the absence of the aldehyde group. The fragmentation of the deprotonated L-iditol molecule [M-H]⁻ would likely proceed through the loss of water molecules and cleavage of the carbon-carbon backbone.
It is crucial to perform infusion experiments with pure standards of L-Idose and L-iditol to determine their characteristic product ions and to optimize the collision energies for generating the most intense and specific fragments for use in the MRM assay.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application of L-Idose in Studying Aldose Reductase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldose reductase (AR), an enzyme in the polyol pathway, is a critical therapeutic target in the management of diabetic complications.[1] This enzyme catalyzes the reduction of glucose to sorbitol, a reaction that, under hyperglycemic conditions, can lead to cellular damage through osmotic stress and the generation of reactive oxygen species.[1][2] While glucose is the primary physiological substrate, its use in in vitro kinetic studies of aldose reductase presents challenges. L-Idose, the C-5 epimer of D-glucose, has emerged as a superior alternative for these assays.[3][4] This document provides detailed application notes and protocols for utilizing L-Idose in the kinetic analysis of aldose reductase.
L-Idose is a more efficient substrate for aldose reductase compared to D-glucose, primarily due to a significantly lower Michaelis-Menten constant (KM).[3] This increased affinity is attributed to the higher proportion of L-Idose existing in the open-chain aldehyde form, which is the direct substrate for the enzyme.[3][4] The catalytic efficiency (kcat) of aldose reductase for L-Idose is comparable to that for D-glucose, making it an ideal substrate for high-throughput screening of aldose reductase inhibitors.[3]
Signaling Pathway
The polyol pathway is a two-step metabolic route that converts glucose into fructose.[1] Under normal physiological conditions, this pathway is a minor contributor to glucose metabolism. However, in hyperglycemic states, the increased flux of glucose through this pathway, initiated by aldose reductase, is implicated in the pathogenesis of diabetic complications.[1][5]
Caption: The Polyol Pathway of Glucose Metabolism.
Data Presentation
The following table summarizes the kinetic parameters of bovine lens aldose reductase for L-Idose and D-glucose.
| Substrate | KM (mM) | kcat (min-1) | kcat/KM (min-1mM-1) |
| L-Idose | 18 ± 2 | 110 ± 5 | 6.1 |
| D-Glucose | 120 ± 10 | 105 ± 6 | 0.88 |
Data adapted from Del Corso et al., Biochem Biophys Res Commun, 2015.[3]
Experimental Protocols
Aldose Reductase Activity Assay using L-Idose
This protocol describes the determination of aldose reductase activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials and Reagents:
-
Purified or recombinant aldose reductase enzyme[6]
-
L-Idose
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)[6]
-
Potassium phosphate buffer (0.1 M, pH 6.7)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates[6]
Procedure:
-
Preparation of Reagents:
-
Aldose Reductase Enzyme Solution: Dilute the purified aldose reductase enzyme in cold potassium phosphate buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.[6] Keep the enzyme solution on ice.
-
L-Idose Stock Solution (e.g., 1 M): Dissolve L-Idose in potassium phosphate buffer.
-
NADPH Stock Solution (e.g., 10 mM): Dissolve NADPH in potassium phosphate buffer. Prepare this solution fresh daily and protect it from light.
-
-
Assay Setup:
-
Set up the reactions in a 96-well UV-transparent microplate.
-
For a standard 200 µL reaction volume, add the following to each well:
-
160 µL of potassium phosphate buffer
-
20 µL of NADPH solution (final concentration 0.15 mM)
-
10 µL of Aldose Reductase Enzyme Solution
-
-
Include a blank control for each substrate concentration containing all components except the enzyme (add 10 µL of buffer instead).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of L-Idose solution at various concentrations (e.g., 2, 5, 10, 20, 50, 100 mM final concentrations).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the kinetic curve for each L-Idose concentration.
-
Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of reaction (µmol/min).
-
Plot the initial reaction velocity (V) against the L-Idose concentration ([S]).
-
Determine the KM and Vmax values by fitting the data to the Michaelis-Menten equation using a suitable software program.
-
Workflow for Aldose Reductase Kinetic Assay
Caption: Workflow for Aldose Reductase Kinetic Assay.
Logical Relationship: L-Idose vs. D-Glucose as Substrates
The preference for L-Idose over D-glucose in aldose reductase kinetic studies is based on their structural differences and the resulting impact on substrate availability for the enzyme.
Caption: L-Idose vs. D-Glucose Substrate Availability for Aldose Reductase.
Conclusion
L-Idose serves as an excellent substrate for in vitro studies of aldose reductase kinetics due to its favorable kinetic parameters, particularly its low KM value.[3] The provided protocols and data offer a comprehensive guide for researchers and scientists in drug development to effectively utilize L-Idose for the characterization of aldose reductase activity and the screening of potential inhibitors. This approach can lead to more accurate and reproducible results, accelerating the discovery of novel therapeutics for diabetic complications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Role of Aldose Reductase in Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing L-Idose in Cell Culture-Based Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Idose, a rare aldohexose sugar, is emerging as a valuable tool for investigating cellular metabolism. As an epimer of D-glucose, it can serve as a substrate for specific enzymes, such as aldose reductase, offering a unique avenue to probe metabolic pathways and their dysregulation in various disease states.[1][2] Unlike the abundant D-glucose, the metabolic fate of L-Idose is less complex, potentially allowing for more precise tracing of its biotransformation. These characteristics make L-Idose, particularly in its isotopically labeled forms, a promising tracer for metabolic flux analysis.
This document provides detailed application notes and experimental protocols for the use of L-Idose in cell culture to study metabolic pathways. It is intended to guide researchers in designing and executing experiments to explore the uptake, metabolism, and downstream effects of this rare sugar.
Potential Applications
-
Probing the Polyol Pathway: L-Idose is an efficient substrate for aldose reductase, the first enzyme in the polyopol pathway.[1][2] This pathway has been implicated in diabetic complications. Using L-Idose allows for a focused investigation of aldose reductase activity and polyol pathway flux in various cell types.
-
Cancer Metabolism Research: Some rare sugars have demonstrated anti-proliferative effects on cancer cells.[3] L-Idose has been shown to inhibit the growth of certain cancer cell lines, suggesting it may interfere with cancer cell metabolism.[3]
-
Isotope Tracing Studies: When isotopically labeled (e.g., with ¹³C), L-Idose can be used as a tracer to follow the fate of its carbon skeleton through metabolic pathways, providing quantitative data on pathway flux.
Quantitative Data Summary
As research into the cellular metabolism of L-Idose is an emerging field, comprehensive quantitative data is not yet widely available. The following table provides a template for researchers to populate with their own experimental data, along with hypothetical example data for a study investigating L-Idose metabolism via the polyol pathway in a human cell line expressing aldose reductase.
| Parameter | Example Cell Line (e.g., HEK293) | Your Cell Line 1 | Your Cell Line 2 | Notes |
| L-Idose Concentration (mM) | 10 | The optimal concentration should be determined empirically for each cell line. | ||
| Incubation Time (hours) | 24 | Time-course experiments are recommended to determine optimal labeling duration. | ||
| Intracellular L-Idose (nmol/10⁶ cells) | 5.2 ± 0.8 | Indicates cellular uptake of L-Idose. | ||
| Intracellular L-Sorbitol (nmol/10⁶ cells) | 12.7 ± 1.5 | The product of aldose reductase activity on L-Idose. | ||
| Aldose Reductase Activity (µmol/min/mg protein) | 0.85 ± 0.12 | Can be measured using cell lysates.[1] | ||
| Cell Viability (%) | 95 ± 3 | Important to assess any cytotoxic effects of L-Idose. |
Experimental Protocols
The following protocols are adapted from established methods for stable isotope tracing with sugars in mammalian cells and should be optimized for your specific cell line and experimental goals.[4][5][6][7][8]
Protocol 1: Preparation of L-Idose Containing Cell Culture Medium
Objective: To prepare a sterile cell culture medium containing a defined concentration of L-Idose for cell culture experiments.
Materials:
-
Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)
-
L-Idose (or isotopically labeled L-Idose, e.g., [U-¹³C₆]-L-Idose)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled sugars
-
Penicillin-Streptomycin solution (100X)
-
Sterile, deionized water
-
0.22 µm syringe filter
Procedure:
-
Prepare Basal Medium: Start with a glucose-free formulation of your desired cell culture medium.
-
Add Serum and Antibiotics: Supplement the basal medium with the desired concentration of dFBS (typically 10%) and Penicillin-Streptomycin (to 1X).
-
Prepare L-Idose Stock Solution:
-
Accurately weigh the required amount of L-Idose powder.
-
Dissolve the L-Idose in a small volume of sterile, deionized water to create a concentrated stock solution (e.g., 1 M).
-
Sterilize the L-Idose stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Add L-Idose to Medium: Aseptically add the appropriate volume of the sterile L-Idose stock solution to the supplemented basal medium to achieve the desired final concentration (e.g., 5-25 mM).
-
Final sterile filtration (optional but recommended): For long-term storage, the complete L-Idose containing medium can be sterile-filtered through a 0.22 µm bottle-top filter.
-
Storage: Store the prepared medium at 4°C for up to one month.
Protocol 2: Cell Culture and L-Idose Labeling
Objective: To culture mammalian cells in the presence of L-Idose to allow for its uptake and metabolism.
Materials:
-
Mammalian cell line of interest
-
Complete standard cell culture medium
-
L-Idose containing cell culture medium (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels at a density that will result in approximately 70-80% confluency at the time of harvest.
-
Initial Culture: Culture the cells in their standard complete growth medium to allow for attachment and recovery.
-
Medium Exchange for Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile, pre-warmed PBS.
-
Add the pre-warmed L-Idose containing medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 12, or 24 hours). Time-course experiments are recommended to determine the optimal labeling time for your specific research question.
Protocol 3: Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Liquid nitrogen
-
Microcentrifuge tubes (pre-chilled)
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the L-Idose containing medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular L-Idose.
-
-
Metabolite Extraction:
-
Immediately add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate).
-
To ensure rapid quenching, you can place the plate on dry ice or briefly flash-freeze in liquid nitrogen before adding the methanol.
-
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
-
Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or other analytical methods.
Protocol 4: Sample Analysis by Mass Spectrometry
Objective: To identify and quantify L-Idose and its metabolites in the extracted samples.
General Workflow:
-
Sample Preparation: The extracted metabolites may require derivatization depending on the analytical platform used (e.g., for GC-MS). For LC-MS, samples can often be analyzed directly after appropriate dilution.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with either liquid chromatography (LC) or gas chromatography (GC) is recommended for accurate mass measurements and separation of isomers.
-
Data Acquisition: Acquire data in both full scan mode to identify all detectable metabolites and in targeted MS/MS mode to confirm the identity of L-Idose and its expected metabolites (e.g., L-Sorbitol).
-
Data Analysis:
-
Process the raw data using appropriate software to identify peaks and determine their mass-to-charge ratios (m/z) and retention times.
-
Compare the m/z and retention times of experimental peaks to those of authentic standards of L-Idose and L-Sorbitol.
-
For isotopically labeled L-Idose experiments, analyze the mass isotopologue distributions (MIDs) of downstream metabolites to trace the fate of the labeled carbons.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic fate of L-Idose via the polyol pathway.
Caption: General experimental workflow for L-Idose metabolic studies.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of L-Idose: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The gram-scale synthesis of L-Idose, a rare and biologically significant monosaccharide, presents a formidable challenge for chemists. Its limited commercial availability and high cost necessitate efficient and scalable synthetic routes.[1][2] This technical support center provides a comprehensive guide to troubleshoot common issues, offering detailed experimental protocols and frequently asked questions to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the gram-scale synthesis of L-Idose so challenging?
A1: The primary hurdles in synthesizing L-Idose on a gram scale include its high cost and lack of ready commercial availability, necessitating in-house synthesis.[1] The synthesis itself is often a lengthy and complex multi-step process, typically starting from more abundant sugars like D-glucose. Key challenges include achieving the correct stereochemistry at each chiral center, particularly the C-5 epimerization to convert the D-gluco configuration to the L-ido configuration, which can be low-yielding.[2][3] Furthermore, the synthesis involves intricate protecting group manipulations to selectively react with specific hydroxyl groups, and the purification of intermediates and the final product can be complicated by the formation of hard-to-separate diastereomers.[4][5]
Q2: What is a common starting material for L-Idose synthesis and why?
A2: A common and cost-effective starting material for the synthesis of L-Idose is D-glucose. Its abundance and relatively low cost make it an attractive precursor. The synthetic strategy involves a series of transformations to invert the stereochemistry at specific carbon atoms to ultimately yield the L-ido configuration.
Q3: What are the critical steps in the synthesis of L-Idose from D-glucose?
A3: A widely employed synthetic route involves several key stages:
-
Protection of D-glucose: The hydroxyl groups of D-glucose are first protected, often by forming diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), to allow for regioselective reactions.[6]
-
Conversion to an L-ido intermediate: A crucial step is the conversion of a protected D-glucose derivative into an L-ido intermediate, such as 1,2:3,5-di-O-isopropylidene-β-L-idofuranose. This transformation sets the required stereochemistry.[7]
-
Rearrangement and further functionalization: The L-ido intermediate can then be rearranged and further modified. For example, hydrolysis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose can yield 1,6-anhydro-β-L-idopyranose, a versatile building block for various L-hexoses.[7]
-
Deprotection: The final step involves the removal of all protecting groups to yield L-Idose.
Q4: What are some common issues with protecting groups in L-Idose synthesis?
A4: Protecting group migrations, particularly of acyl and silyl (B83357) groups, are a common problem in carbohydrate chemistry and can lead to undesired side products.[1][4] The choice of protecting groups is critical, and their stability under various reaction conditions must be carefully considered to avoid unintended migrations.[1] For instance, acetal (B89532) protecting groups, like isopropylidene, can migrate under acidic conditions.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) | Citation(s) |
| Low yield in the formation of diacetone-D-glucose | 1. Incomplete reaction leading to mono-acetal formation. 2. Hydrolysis of the di-acetal product during workup. 3. Insufficient removal of water generated during the reaction. | 1. Increase reaction time and monitor by TLC. 2. Promptly neutralize the acid catalyst after reaction completion. 3. Use a dehydrating agent like anhydrous copper(II) sulfate (B86663) or molecular sieves. | [6] |
| Poor stereoselectivity in the C-5 epimerization step | 1. Suboptimal choice of reducing agent or reaction conditions. 2. The nature of the protecting groups and anomeric substituent influencing the stereochemical outcome. | 1. Employ methods known for high stereoselectivity, such as hydroboration-oxidation or free radical reduction of a C-5 bromide. 2. A β-fluoride at the anomeric position combined with acetate (B1210297) protecting groups has been shown to improve selectivity for the L-ido product in radical reductions. | [2][8][9] |
| Difficulty in separating L-ido and D-gluco diastereomers | The diastereomers have very similar physical properties, making chromatographic separation challenging. | 1. Optimize the chromatographic conditions (e.g., solvent system, column type). Preparative HPLC can be effective. 2. Consider converting the mixture to a different derivative that may have better separation properties. | [10] |
| Unintended migration of protecting groups | The reaction conditions (e.g., acidic or basic) may be promoting the migration of acyl or silyl groups. | 1. Re-evaluate the stability of the chosen protecting groups under the planned reaction conditions. 2. Consider using alternative protecting groups with different stability profiles. 3. Adjust reaction conditions to be milder (e.g., lower temperature, shorter reaction time). | [1][4] |
| Incomplete deprotection of isopropylidene groups | The deprotection conditions are not harsh enough to remove all acetal groups. | 1. For complete removal, heating in a dilute aqueous acid (e.g., 1% sulfuric acid) is effective. 2. For regioselective removal, milder acidic conditions or specific reagents like trifluoroacetic acid (TFA) in acetic anhydride (B1165640) (Ac₂O) can be used. | [11][12] |
Experimental Protocols
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
This procedure outlines the gram-scale synthesis of the protected D-glucose starting material.
Materials:
-
D-glucose (powdered)
-
Acetone (anhydrous)
-
Concentrated Sulfuric Acid (96 wt.%)
-
Ammonia (B1221849) gas or saturated sodium bicarbonate solution
-
Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a stirred solution of 120 ml of concentrated sulfuric acid in 3 liters of acetone, add 125 g of powdered D-glucose.
-
Stir the mixture vigorously at room temperature overnight.
-
Cool the reaction mixture to 10°C.
-
Neutralize the mixture by bubbling ammonia gas through it or by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The temperature should be kept below 25°C.[6]
-
Filter the solid precipitate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting syrup in 1 liter of water and extract three times with 300 ml of dichloromethane.
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a mixture of hexane and a minimal amount of dichloromethane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[6]
Quantitative Data:
| Starting Material | Product | Typical Yield |
|---|
| D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 58-63% |
Note: Yields can vary based on reaction scale and purification efficiency.
Conversion of Diacetone-α-D-glucose to 1,2:3,5-di-O-isopropylidene-β-L-idofuranose
This two-step protocol is a critical part of the synthesis, establishing the L-ido stereochemistry. A detailed, step-by-step procedure with precise quantities for a gram-scale reaction is often proprietary or found within specific research publications. However, a general and efficient reported method involves the following transformations[7]:
-
Oxidation and Reduction: The conversion of diacetone-α-D-glucose to an intermediate with the L-ido configuration at C-5.
-
Rearrangement of Protecting Groups: An orthogonal isopropylidene rearrangement to yield 1,2:3,5-di-O-isopropylidene-β-L-idofuranose.[7]
Hydrolysis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose to 1,6-anhydro-β-L-idopyranose
This step provides a key building block for accessing various L-hexose derivatives.
Procedure:
-
Hydrolysis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose under acidic conditions furnishes 1,6-anhydro-β-L-idopyranose in excellent yield.[7] Specific conditions (acid concentration, temperature, and reaction time) would be detailed in the cited literature.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of L-Idose.
Caption: Key stages in the synthesis of L-Idose from D-Glucose.
Caption: A logical approach to troubleshooting low yields in synthesis.
References
- 1. Protecting group migrations in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. From D-glucose to biologically potent L-hexose derivatives: synthesis of alpha-L-iduronidase fluorogenic detector and the disaccharide moieties of bleomycin A2 and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. chromatography - Can we use HPLC to purify an organic reaction product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Optimizing Stereoselectivity in L-Idose Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Idose. Our aim is to address common challenges encountered during experimental procedures, with a focus on optimizing stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing L-Idose with high stereoselectivity?
A1: The primary strategies for achieving high stereoselectivity in L-Idose synthesis revolve around the C-5 epimerization of readily available D-glucose derivatives. Key methods include:
-
Free-Radical Reduction: This method often involves the reduction of a 5-C-bromo-D-glucuronide derivative. The stereochemical outcome is highly dependent on the choice of protecting groups and the anomeric substituent.[1]
-
Hydroboration-Oxidation: This approach utilizes the diastereoselective hydroboration-oxidation of a D-glucal derivative to introduce the desired stereochemistry at C-5.[2]
-
Nucleophilic Substitution: This involves the inversion of configuration at C-5 of a D-glucofuranose derivative, often through the displacement of a sulfonate ester.
Q2: How do protecting groups influence the stereoselectivity of L-Idose synthesis?
A2: Protecting groups play a critical role in directing the stereochemical outcome of L-Idose synthesis.[3][4] Their influence stems from several factors, including steric hindrance, electronic effects, and the ability to form rigid cyclic structures that bias the approach of reagents. For instance, in the free-radical reduction method, acetate (B1210297) protecting groups have been shown to be superior to benzoate (B1203000) groups for favoring the L-ido product.[5] The choice of protecting groups can also impact the separability of diastereomeric products.[5]
Q3: I am observing a low diastereomeric ratio in my L-Idose synthesis. What are the likely causes and how can I improve it?
A3: A low diastereomeric ratio is a common issue and can often be attributed to the following factors. For troubleshooting, refer to the detailed guide in the "Troubleshooting" section below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of L-Idose.
Problem 1: Low Diastereoselectivity in Free-Radical Reduction
-
Symptom: The ratio of the desired L-Idose derivative to the D-glucose starting material or other diastereomers is low.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Anomeric Substituent | Ensure the use of a β-fluoride at the anomeric position. This has been shown to be critical for high L-ido selectivity.[5] | Increased formation of the L-Idose product. |
| Incorrect Protecting Groups | Acetate protecting groups are generally superior to benzoate protecting groups in this reaction for favoring the L-ido product.[5] Consider switching to peracetylated substrates. | Improved diastereomeric ratio in favor of L-Idose. |
| Inefficient Radical Initiator/Mediator | Triethylborane (B153662) is an effective initiator for tributyltin hydride-mediated reductions. Ensure the quality and correct stoichiometry of these reagents. | More efficient and selective reduction to the L-ido product. |
| Reaction Temperature | Radical reactions can be temperature-sensitive. Perform the reaction at room temperature as a starting point and consider optimization if selectivity remains low. | Enhanced stereocontrol. |
Problem 2: Low Yield in Hydroboration-Oxidation
-
Symptom: The overall yield of the L-Idose derivative is lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Hydroboration | Ensure the borane (B79455) reagent (e.g., BH₃·THF) is fresh and used in appropriate molar excess. The reaction time may also need to be extended. | Complete consumption of the starting alkene. |
| Side Reactions during Oxidation | Maintain a controlled temperature during the oxidation step with hydrogen peroxide and a base (e.g., NaOH). Overheating can lead to degradation. | Minimized byproduct formation and improved yield. |
| Steric Hindrance | The protecting groups on the glucal starting material can sterically hinder the approach of the borane. Consider using less bulky protecting groups if possible. | Increased reaction rate and yield. |
Quantitative Data Summary
The following tables summarize quantitative data from representative L-Idose synthesis experiments.
Table 1: Effect of Protecting Groups and Anomeric Substituent on Stereoselectivity in Free-Radical Reduction of 5-C-Bromo-Hexofuranosyl Derivatives
| Entry | Starting Material | Anomeric Substituent | Protecting Groups | L:D Ratio | Combined Yield (%) | Reference |
| 1 | 5-C-bromo-D-glucuronide | β-Fluoride | Acetate | >95:5 | ~90% | [1] |
| 2 | 5-C-bromo-D-glucuronide | β-Fluoride | Benzoate | 2.9:1 | 89% | [5] |
| 3 | 5-C-bromo-D-glucosyl | β-Fluoride | Acetate | 1:1.4 | 75% | [5] |
| 4 | 5-C-bromo-D-glucosyl | β-Fluoride | Benzoate | 2.0:1 | 94% | [5] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of an L-Idose Derivative via Free-Radical Reduction
This protocol is adapted from methodologies described for the C-5 epimerization of D-glucose derivatives.[5]
-
Preparation of the 5-C-Bromo Substrate:
-
Start with a suitably protected D-glucose derivative (e.g., peracetylated with a β-fluoride at the anomeric position).
-
Perform a photobromination reaction using a suitable bromine source (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN) in an inert solvent like carbon tetrachloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the resulting 5-C-bromo derivative by column chromatography.
-
-
Free-Radical Reduction:
-
Dissolve the purified 5-C-bromo substrate in dry toluene (B28343) under an inert atmosphere (e.g., argon).
-
Add tributyltin hydride (Bu₃SnH) (typically 1.1-1.5 equivalents).
-
Initiate the reaction by the dropwise addition of a solution of triethylborane (Et₃B) in hexane (B92381) (typically 1.0 M solution) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the L-idose derivative from the D-glucose precursor and tin byproducts.
-
Protocol 2: Synthesis of an L-Idose Derivative via Hydroboration-Oxidation
This protocol is a general representation of the hydroboration-oxidation approach to L-Idose synthesis.
-
Preparation of the Glycal Starting Material:
-
Synthesize the desired protected D-glucal from a commercially available D-glucose derivative. This typically involves the reduction of a glycosyl halide.
-
-
Hydroboration:
-
Dissolve the protected D-glucal in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC.
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Carefully add an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the dropwise addition of hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for several hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the L-idose derivative.
-
Visualizations
Caption: Experimental workflow for L-Idose synthesis via free-radical reduction.
Caption: Troubleshooting logic for low stereoselectivity in L-Idose synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
Troubleshooting L-Idose purification by HPLC and SFC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Idose using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best for L-Idose purification?
A1: For HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most suitable mode for retaining and separating highly polar sugars like L-Idose. Common stationary phases include aminopropyl, amide, or zwitterionic phases. For SFC, which is inherently a normal-phase technique, various polar and chiral stationary phases can be used effectively to separate isomers. SFC is often complementary to reversed-phase HPLC and can offer unique selectivity for sugars.
Q2: What are the common detection methods for L-Idose, which lacks a UV chromophore?
A2: Refractive Index (RI) detection is a common choice for sugar analysis due to its universal response to non-chromophoric compounds. However, RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution. Evaporative Light Scattering Detectors (ELSD) are another excellent option, offering better sensitivity than RI and compatibility with gradient elution. Mass Spectrometry (MS) can also be used, especially with HILIC and SFC, providing mass confirmation and high sensitivity.
Q3: Why am I seeing split or broad peaks for L-Idose?
A3: This is one of the most common issues in sugar chromatography and is typically caused by mutarotation . In solution, reducing sugars like L-Idose exist as an equilibrium mixture of α and β anomers, which can separate into two distinct peaks if the interconversion is slow.[1][2] To resolve this, you can either:
-
Increase the column temperature: Higher temperatures (e.g., 40-60°C) can accelerate the interconversion, causing the two anomer peaks to collapse into a single, sharper peak.[3]
-
Increase the mobile phase pH: Using a slightly alkaline mobile phase (e.g., adding a small amount of ammonia) can catalyze the mutarotation, leading to a single peak. This is why amino-based columns are often effective, as they create a locally alkaline environment.
Q4: Is L-Idose stable during purification?
A4: L-Idose, like other reducing sugars, can be susceptible to degradation under harsh conditions. While generally stable under typical HILIC and SFC conditions, prolonged exposure to very high temperatures or extreme pH levels should be avoided.[4][5] Monitoring for degradation products, especially during method development, is recommended. SFC can be advantageous for labile compounds as the separations are fast and often performed at lower temperatures.[6]
HPLC Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| Peak Tailing | Q: My L-Idose peak is tailing significantly on a HILIC column. What should I do? | A: Peak tailing for polar sugars is often due to secondary interactions with the stationary phase or a mismatch in solvent strength.[7][8] 1. Check for Secondary Silanol (B1196071) Interactions: If using a silica-based column, free silanol groups can cause tailing. Increase the buffer concentration in your mobile phase (e.g., 10-20 mM ammonium (B1175870) formate) to help mask these sites.[9] 2. Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a high percentage of acetonitrile (B52724) (e.g., 75-90%) is ideal for HILIC.[7] 3. Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[8] 4. Schiff Base Formation: If using an amino column, the primary amine can react with the reducing sugar. Consider using an amide or zwitterionic phase column, which are less prone to this reaction.[7] |
| Poor Retention | Q: L-Idose is eluting too early, near the solvent front. How can I increase its retention time? | A: In HILIC, retention is driven by partitioning into a water-enriched layer on the stationary phase surface.[2] 1. Increase Organic Content: The primary way to increase retention in HILIC is to increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase. Start with at least 80% acetonitrile. 2. Lower the Column Temperature: Reducing the temperature generally increases retention time, though this may counteract efforts to collapse anomer peaks.[3] 3. Ensure Proper Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure at least 10-15 column volumes of the initial mobile phase are passed through the column before injection.[7] |
| Retention Time Drift | Q: The retention time for L-Idose is inconsistent between injections. What is causing this? | A: Retention time drift in HILIC is almost always related to column equilibration or mobile phase issues. 1. Insufficient Equilibration: As mentioned above, HILIC columns need extensive equilibration. If running a gradient, ensure the column is fully re-equilibrated to the starting conditions before the next injection.[7] 2. Mobile Phase Volatility: High organic mobile phases can change composition due to evaporation. Ensure your solvent bottles are well-sealed. 3. Temperature Fluctuations: Maintain a stable column temperature using a column oven for reproducible results. |
SFC Troubleshooting Guide
| Problem | Question | Possible Causes & Solutions |
| Poor Peak Shape | Q: My L-Idose peak has poor shape in SFC. How can I improve it? | A: Peak shape in SFC is highly dependent on the choice of co-solvent, additives, and sample solvent. 1. Co-Solvent Choice: Methanol (B129727) is the most common co-solvent for polar analytes like sugars. It is highly polar and a good hydrogen bond donor. 2. Additives: For polar or ionic compounds, adding a small amount of an additive to the co-solvent can dramatically improve peak shape. For sugars, adding a small percentage of water (e.g., 1-5%) to the methanol co-solvent can be very effective.[10] 3. Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. For preparative SFC, dissolving the sample in a strong solvent like DMSO can be an option, but this can also cause peak distortion if not managed carefully.[11] |
| No Elution / Very High Retention | Q: L-Idose is not eluting from the SFC column. What should I change? | A: This indicates the mobile phase is too weak to elute the highly polar sugar. 1. Increase Co-solvent Percentage: The most direct way to decrease retention is to increase the percentage of the polar co-solvent (e.g., methanol) in the mobile phase (CO₂). For very polar compounds, this may require high percentages, a technique sometimes referred to as enhanced fluidity liquid chromatography (EFLC).[12] 2. Change Stationary Phase: The choice of stationary phase is critical in SFC. If a non-polar column (like C18) is being used, switch to a polar column such as silica, diol, or a 2-ethylpyridine (B127773) (2-EP) phase. |
| Scaling Issues (Analytical to Prep) | Q: My preparative SFC separation does not look like my analytical separation. Why? | A: Scaling from analytical to preparative SFC requires careful consideration of several parameters. 1. Consistent Column Chemistry: Ensure the analytical and preparative columns have the same stationary phase chemistry, particle size, and ideally, the same length-to-particle-size ratio (L/dp). 2. Flow Rate Scaling: Flow rates must be scaled geometrically based on the column cross-sectional area. 3. Injection Overload: A common issue is overloading the preparative column. Perform a loading study on the analytical column first to determine the maximum injectable mass before resolution is lost.[11] The sample must also remain soluble when introduced to the CO₂/co-solvent mobile phase.[11] |
Quantitative Data Summary
While specific quantitative data for L-Idose purification is not widely published, the following table provides representative data for the separation of aldohexose isomers, which have very similar chemical properties. This data can be used as a starting point for method development.
Table 1: Representative HPLC Separation Data for Aldohexose Isomers (Data adapted from studies on aldohexose separations on anion-exchange columns)[13]
| Parameter | Condition 1 (100 mM NaOH) | Condition 2 (20 mM NaOH) |
| Column | Anion-Exchange (Polystyrene-based) | Anion-Exchange (Polystyrene-based) |
| Elution Order | D-galactose ≈ D-glucose > D-mannose | D-mannose > D-glucose > D-galactose |
| Relative Retention of Idose | Strongly Retained | Very Strongly Retained |
| Resolution (Rs) between key pairs | Partial co-elution observed | Baseline separation achieved for most isomers |
| Notes | Higher NaOH concentration leads to faster elution but lower selectivity between certain isomers. | Lower NaOH concentration significantly improves resolution for structurally similar aldohexoses like D-mannose, D-glucose, and D-galactose. L-Idose shows strong retention under these conditions. |
Experimental Protocols
Protocol 1: Preparative L-Idose Purification by HPLC-HILIC
This protocol provides a general method for the purification of L-Idose from a mixture using a preparative HILIC column. Optimization will be required based on the specific sample matrix and purity requirements.
1. Sample Preparation:
-
Dissolve the crude L-Idose sample in a solvent mixture that matches the initial mobile phase composition as closely as possible (e.g., 85:15 Acetonitrile:Water).
-
The final concentration should be as high as possible without causing precipitation, determined by a prior solubility test.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System & Conditions:
-
System: Preparative HPLC system with a suitable detector (RI or ELSD).
-
Column: Preparative Amide or Zwitterionic HILIC column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Example):
-
0-5 min: 85% B (Isocratic hold)
-
5-25 min: Linear gradient from 85% to 70% B
-
25-26 min: Linear gradient to 85% B
-
26-40 min: Re-equilibration at 85% B (ensure at least 10 column volumes)
-
-
Flow Rate: Scale appropriately for the column diameter (e.g., 18-22 mL/min for a 21.2 mm ID column).[14]
-
Column Temperature: 40°C (to aid in collapsing anomers).
-
Injection Volume: Determined by a loading study, starting from a low volume and increasing until resolution degrades.
-
Detection: RI or ELSD.
3. Fraction Collection:
-
Collect fractions based on the elution time of the L-Idose peak. Use peak-based fraction collection if available.
4. Post-Purification:
-
Analyze collected fractions for purity using an analytical HPLC method.
-
Pool pure fractions and remove the solvent (acetonitrile/water) using rotary evaporation or lyophilization.
Protocol 2: Preparative L-Idose Purification by SFC
This protocol outlines a general approach for purifying L-Idose using preparative SFC, which is particularly advantageous for its speed and reduced solvent usage.
1. Sample Preparation:
-
Dissolve the crude L-Idose sample in a suitable organic solvent. Methanol is a common first choice. If solubility is an issue, a small amount of DMSO can be used, but minimize its volume.
-
Filter the sample through a 0.45 µm syringe filter.
2. SFC System & Conditions:
-
System: Preparative SFC system with a UV or ELSD detector and fraction collection capabilities.
-
Column: Preparative polar or chiral column (e.g., Diol, 2-Ethylpyridine, or a polysaccharide-based chiral phase, 20 x 250 mm, 5 µm). Chiral columns can be effective for achiral separations of isomers.[10]
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol with 2-5% water added (v/v) to improve elution of the polar sugar.[10]
-
Gradient Program (Example):
-
0-1 min: 5% B (Isocratic hold)
-
1-10 min: Linear gradient from 5% to 40% B
-
10-12 min: Return to 5% B and re-equilibrate
-
-
Flow Rate: Scale appropriately for the column (e.g., 50-70 mL/min for a 20 mm ID column).[10]
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Injection Volume: Determined by a loading study on an analytical SFC column first.
3. Fraction Collection:
-
Fractions are collected after the back-pressure regulator. The CO₂ evaporates, leaving the analyte in a concentrated solution of the co-solvent (methanol/water).
4. Post-Purification:
-
Analyze the purity of collected fractions.
-
Pool the desired fractions and remove the small volume of remaining co-solvent via evaporation.
Visualizations
Caption: Experimental workflow for the purification of L-Idose.
Caption: Troubleshooting decision tree for common peak shape issues.
Caption: Simplified polyol pathway showing L-Idose as a substrate.
References
- 1. Mutarotation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analusis.edpsciences.org [analusis.edpsciences.org]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HILIC トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
L-Idose stability and degradation in cell culture media
Welcome to the technical support center for L-Idose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of L-Idose in cell culture media. Here you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Idose and why is its stability a concern?
A1: L-Idose is a rare aldohexose monosaccharide. Like many sugars, its stability in aqueous solutions, such as cell culture media, is a significant concern. L-Idose is known to be one of the least stable of the aldohexoses and is sensitive to heat and pH.[1] This instability can lead to degradation, affecting its effective concentration and potentially introducing confounding variables into experiments.
Q2: How does L-Idose degrade in cell culture media?
A2: Under the neutral pH (~7.4) and physiological temperature (37°C) of standard cell culture conditions, L-Idose is susceptible to the Lobry de Bruyn-van Ekenstein transformation. This chemical rearrangement can cause two primary changes:
-
Isomerization: The aldose (L-Idose) can convert into its corresponding ketose, which is L-Sorbose.
-
Epimerization: The stereochemistry at a carbon atom can change, converting L-Idose into its epimers, such as L-Gulose. This transformation results in an equilibrium mixture of different sugars, reducing the actual concentration of L-Idose over time.
Q3: Has the half-life of L-Idose in common cell culture media like DMEM been determined?
A3: Currently, there is a lack of specific published data quantifying the precise half-life of L-Idose in common cell culture media such as DMEM or RPMI-1640 under standard cell culture conditions. Given the known instability of idose, it is critical for researchers to determine its stability empirically under their specific experimental conditions.[1]
Q4: How should I prepare and store L-Idose stock solutions?
A4: To maximize stability, L-Idose stock solutions should be prepared in a sterile, buffered solution at a neutral or slightly acidic pH if possible. It is highly recommended to prepare fresh solutions for each experiment. For storage, filter-sterilize the stock solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Can I add L-Idose to the medium before warming it or adding serum?
A5: It is best to add L-Idose to the complete, pre-warmed cell culture medium immediately before it is added to the cells.[1] Prolonged incubation of L-Idose in the medium at 37°C before the start of the experiment will lead to significant degradation. Avoid adding L-Idose to media that will be stored for extended periods, even at 4°C.
Q6: Do degradation products of L-Idose have biological activity?
A6: Yes, this is a critical consideration. Degradation products like L-Sorbose or other epimers are different molecules and may have their own distinct biological effects, or lack the effect of L-Idose.[2][3] This could lead to misinterpretation of experimental results. For example, if L-Sorbose has a different effect on cell proliferation or metabolism, the observed outcome may not be solely attributable to L-Idose.
Troubleshooting Guide
Inconsistent or unexpected results in experiments involving L-Idose can often be traced back to its instability. Use this guide to troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells or experiments. | Inconsistent L-Idose Concentration: L-Idose may be degrading at different rates due to minor variations in incubation time or temperature before and during the experiment.[4] | 1. Standardize Timing: Add L-Idose to the media for all wells at the same time, immediately before application to cells. 2. Fresh Preparation: Prepare a fresh L-Idose stock solution for each experiment. 3. Temperature Control: Ensure uniform temperature across the incubator and culture plates. Avoid stacking plates, which can create temperature gradients.[4] |
| Loss of expected biological effect over time. | L-Idose Degradation: The effective concentration of L-Idose is decreasing over the course of a long-term experiment (e.g., > 24 hours). | 1. Time-Course Analysis: Perform a stability study under your specific experimental conditions (see protocol below). 2. Media Refresh: For long-term cultures, consider replacing the medium with freshly prepared L-Idose-containing medium at regular intervals (e.g., every 24-48 hours). 3. Increase Initial Dose: If media changes are not feasible, you may need to use a higher initial concentration to compensate for degradation, but this must be validated. |
| Unexpected or off-target cellular responses. | Activity of Degradation Products: The observed effects may be caused by L-Sorbose or other epimers, not L-Idose itself.[2][3] | 1. Test Degradation Products: If possible, test the biological effects of potential degradation products (e.g., L-Sorbose) in parallel with L-Idose. 2. Quantify Degradation: Use an analytical method like HPLC to measure the concentration of L-Idose and its primary degradation products over time. 3. Minimize Incubation Time: Design experiments with the shortest possible incubation time to reduce the accumulation of degradation products.[1] |
| Inconsistent cell growth or viability. | Media pH Fluctuation: The degradation of sugars can sometimes alter the pH of the medium, affecting cell health.[5] | 1. Monitor pH: Check the pH of the culture medium at the beginning and end of the experiment. 2. Use Buffered Media: Ensure you are using a medium with a robust buffering system, such as HEPES, especially if you suspect pH shifts.[5] |
Logical Flow for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting inconsistent results when working with L-Idose.
Caption: Troubleshooting workflow for experiments involving L-Idose.
Experimental Protocols
Protocol: Assessing L-Idose Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of L-Idose in your specific cell culture medium under experimental conditions.
Objective: To quantify the concentration of L-Idose over time in a complete cell culture medium at 37°C.
Materials:
-
L-Idose powder
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated incubator at 37°C with 5% CO2
-
Analytical system for sugar quantification (e.g., HPLC with Refractive Index Detector (RID) or Mass Spectrometry (MS))
-
Syringe filters (0.22 µm)
-
Autosampler vials
Workflow Diagram:
Caption: Experimental workflow for L-Idose stability assessment.
Procedure:
-
Preparation:
-
Prepare a 100 mM stock solution of L-Idose in sterile water or PBS. Filter-sterilize using a 0.22 µm filter.
-
Warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the L-Idose stock solution to achieve the final desired concentration (e.g., 5 mM). Mix gently but thoroughly. This is your T=0 starting point.
-
-
Sampling:
-
Immediately collect the first aliquot (e.g., 1 mL) from the L-Idose-containing medium. This is your 0-hour time point.
-
Place the remaining medium in a sterile, loosely capped tube in a 37°C, 5% CO2 incubator to mimic experimental conditions.
-
Collect subsequent 1 mL aliquots at various time points (e.g., 2, 6, 12, 24, and 48 hours).
-
For each sample, immediately snap-freeze it in liquid nitrogen and then transfer to -80°C for storage until analysis.
-
-
Analysis (Example using HPLC-RID):
-
Thaw samples on ice. If the medium contains proteins (from serum), perform a protein precipitation step (e.g., add cold acetonitrile, vortex, centrifuge, and collect the supernatant).
-
Filter the samples through a 0.22 µm syringe filter into autosampler vials.
-
Prepare a standard curve of L-Idose in the same medium (processed at T=0) to ensure matrix matching.
-
Analyze samples using an appropriate HPLC method for carbohydrate analysis (e.g., an amino-based column with an acetonitrile/water mobile phase).
-
Quantify the peak corresponding to L-Idose by comparing its area to the standard curve.
-
Data Presentation:
The results should be summarized in a table to clearly show the degradation over time.
| Time Point (Hours) | Mean L-Idose Concentration (mM) | Standard Deviation | % Remaining from T=0 |
| 0 | 5.00 | 0.05 | 100% |
| 2 | 4.85 | 0.07 | 97% |
| 6 | 4.52 | 0.09 | 90% |
| 12 | 4.10 | 0.11 | 82% |
| 24 | 3.35 | 0.15 | 67% |
| 48 | 2.15 | 0.18 | 43% |
| (Note: Data shown is for illustrative purposes only.) |
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of human collagen isoforms by Clostridium collagenase and the effects of degradation products on cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of human collagen isoforms by Clostridium collagenase and the effects of degradation products on cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. adl.usm.my [adl.usm.my]
Technical Support Center: L-Idose Glycosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in L-Idose glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in L-Idose glycosylation reactions?
Low yields in L-Idose glycosylation can stem from a variety of factors. Key contributors include the inherent instability and conformational flexibility of L-Idose, the choice of glycosyl donor and acceptor, the protecting groups used, and the specific reaction conditions. The conformation of the L-Idose acceptor, in particular, can significantly impact the accessibility of the hydroxyl group for glycosylation.[1][2]
Q2: How does the choice of glycosyl donor affect the reaction outcome?
The reactivity of the glycosyl donor is a critical factor.[1][2] Different types of donors, such as thioglycosides, trichloroacetimidates, and glycosyl halides, exhibit varying levels of reactivity and stability.[3][4][5] For instance, L-idose thioglycosides are commonly used but their activation and subsequent reaction can be sensitive to temperature and activators, influencing the stereoselectivity and yield.[6] The protecting groups on the donor also play a crucial role in its reactivity, a concept often referred to as the "armed-disarmed" effect, where electron-donating groups increase reactivity and electron-withdrawing groups decrease it.[7]
Q3: Can the glycosyl acceptor significantly influence the yield?
Yes, the nature and reactivity of the glycosyl acceptor have a major influence on the outcome of a glycosylation reaction.[2] The steric and electronic properties of the acceptor, dictated by its protecting groups and overall structure, determine its nucleophilicity and the accessibility of the hydroxyl group.[8] For L-Idose acceptors, their conformational equilibrium is a key determinant of reactivity.[1]
Q4: What is the role of protecting groups in L-Idose glycosylation?
Protecting groups are crucial for directing the stereoselectivity and influencing the reactivity of both the donor and the acceptor.[9][10] Participating groups at the C-2 position of the donor, for example, can lead to the formation of a desired 1,2-trans glycosidic linkage.[10] Conversely, non-participating groups are often used to achieve 1,2-cis linkages. Conformation-constraining protecting groups, such as benzylidene acetals, can lock the sugar ring in a specific conformation, which can enhance stereoselectivity.[10][11]
Q5: How do reaction conditions like temperature and solvents impact the reaction?
Reaction conditions play a pivotal role in the success of L-Idose glycosylation. Temperature can significantly affect the stereoselectivity of the reaction.[6] For instance, in some cases, an increased preference for the α-glycoside is observed at higher temperatures.[6] The choice of solvent can also be critical, with some solvents like acetonitrile (B52724) participating in the reaction mechanism to influence the stereochemical outcome.[8]
Troubleshooting Guide
This guide addresses specific issues encountered during L-Idose glycosylation experiments and offers potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low to no product formation | - Inactive glycosyl donor or acceptor.- Inefficient activation of the glycosyl donor.- Unfavorable reaction kinetics. | - Verify Starting Material Quality: Confirm the purity and integrity of the donor and acceptor using NMR or mass spectrometry.- Optimize Activator/Promoter: Screen different activators (e.g., NIS/TMSOTf, BSP/Tf2O) and their stoichiometry. Consider using more potent activators if necessary.[12]- Adjust Reaction Temperature: Some reactions require higher or lower temperatures for optimal rates.[6][8] Experiment with a range of temperatures.- Increase Reaction Time or Concentration: Monitor the reaction over a longer period or increase the concentration of reactants.[8] |
| Poor Stereoselectivity (e.g., formation of undesired α- or β-anomer) | - Inappropriate choice of protecting groups on the donor.- Unfavorable conformational equilibrium of the donor or acceptor.- Reaction mechanism favoring the undesired anomer. | - Utilize Participating Protecting Groups: For 1,2-trans linkages, use a participating group (e.g., acetyl, benzoyl) at the C-2 position of the donor.[10]- Employ Conformation-Constraining Protecting Groups: Use protecting groups like 4,6-O-benzylidene acetal (B89532) to lock the conformation and improve selectivity.[10][11]- Modify the Solvent: The use of nitrile solvents like acetonitrile can sometimes favor the formation of β-glycosides.[8]- Vary the Temperature: The anomeric selectivity of L-idose glycosylations can be temperature-dependent.[6] |
| Formation of multiple byproducts | - Decomposition of starting materials or intermediates.- Side reactions such as orthoester formation or glycal formation.- Undesired reactions with protecting groups. | - Ensure Anhydrous Conditions: Moisture can lead to hydrolysis of the activated donor. Use freshly dried solvents and reagents, and perform the reaction under an inert atmosphere.- Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.[8]- Choose Stable Protecting Groups: Select protecting groups that are stable under the glycosylation conditions.- Purification Strategy: Develop a robust purification protocol (e.g., flash chromatography, HPLC) to separate the desired product from byproducts. |
| Difficulty in purifying the desired product | - Similar polarity of the product and byproducts/starting materials.- Instability of the product during purification. | - Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography.- Consider Derivatization: Temporarily modifying the product with a protecting group can alter its polarity, facilitating separation.- Alternative Purification Techniques: Explore techniques like size-exclusion chromatography or preparative HPLC.[13] |
Experimental Protocols
General Protocol for L-Idose Glycosylation (Illustrative Example)
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation of Reactants:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
To a solution of the glycosyl donor (1.0 eq) and glycosyl acceptor (1.2-1.5 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) at the desired starting temperature (e.g., -78 °C, -40 °C, or 0 °C), add activated molecular sieves (4 Å).
-
Stir the mixture for 30-60 minutes.
-
-
Activation and Reaction:
-
Add the activator/promoter (e.g., a pre-cooled solution of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TMSOTf)) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., triethylamine, saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture to remove molecular sieves and wash the sieves with the reaction solvent.
-
Combine the filtrate and washings, and wash with saturated sodium thiosulfate (B1220275) solution (if NIS was used), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate (B1210297) or toluene/ethyl acetate).
-
Visualizations
Logical Relationship of Factors Affecting L-Idose Glycosylation Yield
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 3. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and reactivity of a new glycosyl donor: O-(1-phenyltetrazol-5-yl) glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosyl donors in “unusual” conformations – influence on reactivity and selectivity [comptes-rendus.academie-sciences.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 13. discovery.researcher.life [discovery.researcher.life]
L-Idose Enzymatic Assay Development: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Idose enzymatic assays.
Troubleshooting Guides
This section addresses common issues encountered during the development and execution of L-Idose enzymatic assays.
Issue 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate results.
Possible Causes and Solutions:
-
Contaminated Reagents: Buffers, substrates, or enzymes may be contaminated with reducing sugars or other interfering substances.
-
Solution: Use high-purity reagents. Prepare fresh buffers and solutions using sterile, high-quality water. Run a "no enzyme" control and a "no substrate" control to identify the source of the background.
-
-
Non-Specific Binding: The detection antibody or other assay components may bind non-specifically to the plate or other molecules.
-
Solution: Increase the number of washing steps or the stringency of the wash buffer. Consider adding a blocking agent like bovine serum albumin (BSA) to the reaction buffer.
-
-
Substrate Instability: L-Idose or other sugar substrates may degrade over time, especially at non-neutral pH or elevated temperatures, releasing interfering compounds.[1]
-
Solution: Prepare substrate solutions fresh for each experiment. Store L-Idose solutions at a neutral pH and at 4°C for short-term storage or frozen for long-term storage to minimize degradation.[1]
-
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Store enzymes at the recommended temperature and in appropriate buffers, often containing glycerol (B35011) to prevent freezing-induced denaturation. Avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control substrate.
-
-
Sub-optimal Assay Conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.
-
Solution: Perform a matrix of experiments to determine the optimal pH, temperature, and buffer composition for the enzyme being used. For example, some enzymes have sharp pH and temperature dependencies.
-
-
Presence of Inhibitors: The sample itself may contain inhibitors of the enzyme.
-
Solution: Include a positive control with a known amount of L-Idose spiked into a sample matrix to test for inhibition. If inhibition is detected, sample purification steps such as deproteinization or dialysis may be necessary.
-
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicates or experiments can undermine the reliability of the assay.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity and reaction rates.
-
Solution: Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator. Allow all reagents and plates to come to room temperature before starting the assay.
-
-
Edge Effects: In multi-well plates, wells on the edge can experience different temperature and evaporation rates, leading to variability.
-
Solution: Avoid using the outer wells of the plate for critical samples. Instead, fill them with buffer or water to create a more uniform environment for the inner wells.[2]
-
Diagrams
.dot
Caption: Workflow for troubleshooting high background signals.
.dot
References
Technical Support Center: Optimizing L-Idose Uptake and Transport in Cell-Based Assays
Welcome to the technical support center for optimizing L-Idose uptake and transport in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments with this rare sugar.
Frequently Asked Questions (FAQs)
General Knowledge & Initial Steps
Q1: What is L-Idose and is its cellular transport mechanism well-characterized?
A1: L-Idose is a rare hexose, specifically the C-5 epimer of D-glucose.[1] Unlike D-glucose, the mechanisms for its transport into mammalian cells are not well-documented. Research on similar rare L-sugars, such as L-fucose, suggests that L-Idose may be transported into cells via a specific carrier protein through facilitative diffusion, independent of the well-known glucose transporter (GLUT) systems.[2] However, this needs to be experimentally verified for L-Idose.
Q2: I am starting a new project with L-Idose. What are the first steps to assess its uptake in my cell line of interest?
A2: The initial steps involve confirming if your cell line takes up L-Idose and then characterizing the basic nature of the transport.
-
Pilot Uptake Assay: Perform a simple uptake experiment using radiolabeled L-Idose (e.g., [³H]-L-Idose) or a fluorescent analog if available. Measure the intracellular accumulation over a time course (e.g., 5, 15, 30, 60 minutes) to determine if uptake occurs.
-
Assess Saturation: Test uptake at various L-Idose concentrations (e.g., from low µM to high mM ranges). If the uptake rate plateaus at higher concentrations, it suggests a carrier-mediated process rather than simple diffusion.
-
Temperature Dependence: Compare uptake at 37°C and 4°C. Carrier-mediated transport is an active process that is significantly reduced at lower temperatures, whereas simple diffusion is less affected.
Q3: Which cell lines are recommended for studying L-Idose transport?
A3: There are no standard, recommended cell lines specifically for L-Idose transport. The choice of cell line should be guided by your research question. Consider cell lines where glucose transport is well-characterized (e.g., HEK293, HeLa, 3T3-L1 adipocytes) as a starting point to compare and contrast with L-Idose uptake. If your interest is in a specific tissue or disease, use a relevant cell model.
Troubleshooting Common Assay Problems
Q4: My L-Idose uptake assay shows very high background signal. What are the possible causes and solutions?
A4: High background can obscure the true signal and is a common issue in uptake assays. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Washing | Increase the number and/or duration of wash steps with ice-cold PBS or stop buffer to ensure complete removal of extracellular L-Idose. Ensure complete aspiration of buffer between washes.[3][4] |
| Non-Specific Binding | Pre-treat plates with a blocking agent if using fluorescent analogs. Ensure the stop buffer contains a competitive inhibitor (if known) to displace non-specifically bound substrate. |
| Cells Not Adhering Properly | Ensure optimal cell seeding density and health. Poor adherence can lead to cell loss during washing, skewing results. Consider using coated plates (e.g., poly-D-lysine) to improve adherence.[5] |
| Passive Diffusion | If using a fluorescent L-Idose analog, high concentrations may lead to increased passive diffusion. Titrate the analog concentration to find an optimal balance between signal and background.[4] |
Q5: The signal in my L-Idose uptake assay is too low or not detectable. How can I improve it?
A5: A low signal can be due to various factors related to either the transport activity or the assay setup.
| Potential Cause | Troubleshooting & Optimization |
| Low Transporter Expression/Activity | Your chosen cell line may not express the relevant transporter at high levels. Consider screening different cell lines or using a system with engineered overexpression of candidate transporters. |
| Suboptimal Assay Duration | The incubation time with L-Idose may be too short. Perform a detailed time-course experiment to identify the linear range of uptake.[3] |
| Poor Cell Health | Ensure cells are healthy, within an optimal passage number, and seeded at an appropriate density. Stressed or overly confluent cells may exhibit altered transport activity.[6] |
| Degraded L-Idose Analog | If using a radiolabeled or fluorescent analog, ensure it has been stored correctly and is not expired. Protect fluorescent probes from light.[4] |
| Incorrect Buffer Composition | If transport is ion-dependent (e.g., on sodium), ensure the appropriate ions are present in your uptake buffer. Test both sodium-containing and sodium-free buffers.[4] |
Q6: I am observing significant well-to-well variability and "edge effects" in my multi-well plates. How can I minimize this?
A6: Inconsistent results across a plate can invalidate your experiment. Minimizing variability is crucial.
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate to confirm even distribution.[3] |
| Edge Effects | Temperature and humidity gradients can cause wells on the plate's perimeter to behave differently. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[3][5] |
| Inconsistent Incubation Times | When adding or removing reagents, especially for short, time-sensitive steps like the uptake period, stagger the additions to ensure each well is incubated for the same duration.[3] |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. For multi-channel pipetting, ensure all tips are drawing and dispensing liquid consistently. |
Characterizing the Transport Mechanism
Q7: How can I determine if L-Idose uptake is mediated by a known glucose transporter (GLUT or SGLT)?
A7: You can investigate this through competition and inhibition assays.
-
Competition Assay: Measure the uptake of a fixed, low concentration of labeled L-Idose in the presence of a high excess (e.g., 100-fold) of unlabeled D-glucose, fructose, or galactose. A significant reduction in L-Idose uptake suggests they share a common transporter.
-
Inhibition Assay: Use known transporter inhibitors. For example, test L-Idose uptake in the presence of Cytochalasin B (a potent inhibitor of several GLUTs) or Phloretin (a broad-spectrum GLUT inhibitor).[3] If these compounds inhibit L-Idose uptake, it points towards a GLUT-family transporter.
Q8: How do I test if L-Idose transport is sodium-dependent?
A8: This is a critical experiment to differentiate between sodium-coupled active transport (like SGLTs) and facilitative diffusion.
-
Prepare two uptake buffers:
-
Sodium-containing buffer: A standard Krebs-Ringer-HEPES (KRH) or Hanks' Balanced Salt Solution (HBSS) containing ~140 mM NaCl.
-
Sodium-free buffer: Replace the NaCl with an equimolar concentration of a non-transported cation salt, such as choline (B1196258) chloride or N-methyl-D-glucamine (NMDG).
-
-
Perform the uptake assay: Measure L-Idose uptake in both buffers. A significant decrease in uptake in the sodium-free buffer indicates a sodium-dependent transport mechanism, characteristic of SGLT family transporters.[4][7]
Q9: How can I determine the kinetic parameters (Km and Vmax) for L-Idose transport?
A9: Determining the Michaelis-Menten constant (Km) and maximum transport rate (Vmax) provides quantitative data on the transporter's affinity and capacity.
-
Set up the assay: Measure the initial rate of L-Idose uptake across a wide range of concentrations (e.g., 8-12 different concentrations, spanning from well below to well above the expected Km).
-
Data Analysis: Plot the initial uptake velocity against the L-Idose concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax values.[8][9]
Experimental Protocols
Protocol 1: Radiolabeled L-Idose Uptake Assay
This protocol describes a standard method for measuring the uptake of radiolabeled L-Idose (e.g., [³H]-L-Idose) into adherent cells in a 24-well plate format.
Materials:
-
Cell line of interest cultured in 24-well plates
-
[³H]-L-Idose stock solution
-
Uptake Buffer (e.g., KRH buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, pH 7.4)
-
Ice-cold Stop Buffer (e.g., PBS with 0.5 mM phloretin)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation fluid and vials
-
Scintillation counter
Methodology:
-
Cell Seeding: Seed cells in a 24-well plate to reach 80-90% confluency on the day of the assay.[4]
-
Cell Starvation (Optional): To reduce basal transport activity, you may starve cells in serum-free media for 2-4 hours or overnight, depending on the cell line's sensitivity.[3]
-
Washing: Gently aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Initiate Uptake: Add 200 µL of Uptake Buffer containing the desired concentration of [³H]-L-Idose to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes, within the linear uptake range).
-
Stop Uptake: Terminate the transport by rapidly aspirating the uptake solution and immediately washing the cells three times with 1 mL of ice-cold Stop Buffer.[3]
-
Cell Lysis: Aspirate the final wash completely and add 250 µL of Lysis Buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Protein Normalization: In a parallel set of wells, determine the total protein content per well (e.g., using a BCA assay) to normalize the CPM values. Results are typically expressed as pmol/mg protein/min.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine if other sugars compete with L-Idose for the same transporter.
Methodology:
-
Follow steps 1-3 of Protocol 1.
-
Initiate Uptake: Add 200 µL of Uptake Buffer containing a fixed, low concentration of [³H]-L-Idose (typically at or below the Km, if known, or ~10-50 µM as a starting point). This buffer should also contain either:
-
Control: No competitor.
-
Competitor: A high concentration (e.g., 100-fold molar excess) of an unlabeled sugar (e.g., D-glucose, D-galactose, or unlabeled L-Idose as a positive control).
-
-
Proceed with steps 5-9 of Protocol 1. A significant decrease in [³H]-L-Idose uptake in the presence of a competitor indicates they share a transport pathway.
Visualizations
Diagram 1: Hypothetical L-Idose Transport Pathways
This diagram illustrates the potential mechanisms for L-Idose transport into a mammalian cell, which can be investigated experimentally.
Caption: Potential mechanisms for L-Idose cellular uptake.
Diagram 2: Experimental Workflow for Characterizing L-Idose Transport
This workflow outlines the logical progression of experiments to identify the characteristics of L-Idose transport.
Caption: Workflow for L-Idose transport characterization.
References
- 1. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-fucose is accumulated via a specific transport system in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current perspectives on established and putative mammalian oligopeptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
- 6. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sodium Transporters in Human Health and Disease [frontiersin.org]
- 8. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Idose Derivatives Solubility in Organic Solvents
Welcome to the technical support center for addressing solubility challenges with L-Idose derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving L-Idose derivatives in organic solvents.
Question 1: My L-Idose derivative has poor solubility in a nonpolar organic solvent. What is the underlying issue and how can I resolve it?
Answer:
The primary reason for poor solubility in nonpolar solvents (e.g., hexane, benzene, toluene) is the polar nature of L-Idose and its derivatives. Unmodified monosaccharides possess multiple hydroxyl (-OH) groups, which are polar and form strong hydrogen bonds. These characteristics favor solubility in polar solvents. This principle is often summarized as "like dissolves like".[1][2]
Troubleshooting Steps:
-
Solvent Selection: Switch to a more polar organic solvent. Good starting points include ethanol, methanol, acetone, or dimethylformamide (DMF).
-
Derivative Modification: If the experimental design allows, consider modifying the L-Idose derivative to decrease its polarity. Acetylation of the hydroxyl groups is a common and effective strategy to significantly increase solubility in a wider range of organic solvents.[3][4]
-
Co-Solvent System: Employ a co-solvent system by mixing a good solvent (in which the derivative is soluble) with the desired nonpolar solvent. This can enhance the overall solvating power of the medium.[5]
Question 2: I need to dissolve my L-Idose derivative in a specific organic solvent for a reaction, but it remains insoluble. What techniques can I use to improve its solubility?
Answer:
Several techniques can be employed to enhance the solubility of your L-Idose derivative without altering the primary solvent.
Recommended Techniques:
-
Increase Temperature: For most solid solutes, solubility increases with temperature.[6][7] Gently warming the solvent while stirring can significantly improve dissolution.
-
Solid Dispersion/Amorphous Form: Crystalline structures are often less soluble than their amorphous counterparts. Creating a solid dispersion by freeze-drying the L-Idose derivative can enhance its solubility. For some sugars, this technique has achieved solubilities of up to 100 mg/mL in methanol.[8]
-
Particle Size Reduction: Smaller particles have a larger surface area-to-volume ratio, which can lead to faster dissolution and increased solubility.[7] Techniques like sonication or micronization can be employed.
Question 3: Are there alternative "green" solvents that are effective for dissolving monosaccharides and their derivatives?
Answer:
Yes, there is growing interest in more environmentally friendly solvent systems. Ionic liquids (ILs) and deep eutectic solvents (DES) have shown considerable promise for dissolving monosaccharides.[6][9] These solvents can offer high solubility for carbohydrates and can be tailored by selecting different cation-anion pairs or hydrogen bond donors.[6][9]
Quantitative Data Summary
While specific quantitative solubility data for a wide range of L-Idose derivatives are not extensively published, the following table provides illustrative solubility data for related compounds to guide solvent selection. Acetylated derivatives generally exhibit significantly higher solubility in less polar organic solvents.
| Compound Type | Solvent | Reported Solubility (Illustrative) |
| Luteolin (a flavonoid with multiple hydroxyl groups) | Dimethyl Sulfoxide (DMSO) | Highest solubility among tested solvents |
| Luteolin | Tetrahydrofuran (THF) | High solubility |
| Luteolin | Methanol, Ethanol, Acetone | 0.20 - 0.28 mg/mL |
| Luteolin | Toluene, Benzene | Insoluble or negligible solubility |
| Acetylated Lignin (B12514952) | Ethyl Acetate, Chloroform, THF, Dichloromethane (B109758), Acetone, Pyridine (B92270) | Almost completely soluble (100 mg in 10 mL) |
Note: Data for Luteolin is from[10]. Data for Acetylated Lignin is from[3]. This data is intended to be illustrative of general trends for polyhydroxylated compounds and their acetylated derivatives.
Key Experimental Protocols
Protocol 1: Acetylation of L-Idose Derivatives to Enhance Solubility in Organic Solvents
This protocol describes a general method for acetylating the hydroxyl groups of an L-Idose derivative, which typically increases its solubility in a broad range of organic solvents.
Materials:
-
L-Idose derivative
-
Acetic anhydride (B1165640)
-
Pyridine (as solvent and catalyst)
-
Dichloromethane (for extraction)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the L-Idose derivative in pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate using a rotary evaporator to obtain the acetylated product.
-
Purify the product as necessary using column chromatography.
Protocol 2: Preparation of an Amorphous Solid Dispersion via Freeze-Drying
This method can be used to potentially increase the solubility of an L-Idose derivative in polar organic solvents like methanol.[8]
Materials:
-
L-Idose derivative
-
High-purity water
-
Freeze-dryer (lyophilizer)
-
Target organic solvent (e.g., methanol)
Procedure:
-
Dissolve the L-Idose derivative in a minimal amount of high-purity water.
-
Freeze the solution completely. This is often done by swirling the flask in a bath of liquid nitrogen or a dry ice/acetone slurry to create a thin, frozen shell on the inside of the flask.
-
Connect the flask to a high-vacuum freeze-dryer.
-
Run the freeze-drying cycle until all the water has sublimated, leaving a fluffy, amorphous powder.
-
The resulting amorphous solid can then be tested for solubility in the target organic solvent.
Visualizations
The following diagrams illustrate key workflows and concepts related to the solubility of L-Idose derivatives.
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Factors influencing the solubility of L-Idose derivatives.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. L-Idose - Aqueous solution | 5934-56-5 | MI04205 [biosynth.com]
- 3. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Guide for Selecting Green Deep Eutectic Solvents with High Monosaccharide Solubility for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting unexpected side-products in L-Idose reactions
Welcome to the technical support center for L-Idose reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments involving L-Idose.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction with an L-Idose donor is producing a mixture of anomers (α and β). How can I improve the stereoselectivity?
A1: The anomeric selectivity in L-Idose glycosylations is highly dependent on reaction conditions, particularly temperature. Generally, in reactions with L-Idose thioglycoside donors, there is an increased preference for the formation of the α-glycoside at higher temperatures.[1][2] This is attributed to the neighboring-group participation of protecting groups, which plays a more dominant role as the temperature is raised.[1][2]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. To favor the α-anomer, a higher temperature may be beneficial. Conversely, lower temperatures might favor the β-anomer, although this can be system-dependent.
-
Protecting Group Strategy: The choice of protecting groups on the L-Idose donor can influence the stereochemical outcome. Participating groups (e.g., acyl groups at C-2) can favor the formation of 1,2-trans glycosidic linkages.
-
Solvent and Activator: The solvent and activator system can also impact the anomeric ratio. It is advisable to screen different conditions to find the optimal combination for your specific donor and acceptor.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent anomerization if the desired product is kinetically favored.
Q2: I am observing unexpected isomers in my L-Idose reaction, even after purification. What could be the cause?
A2: A common issue in carbohydrate chemistry is the migration of acyl protecting groups (e.g., acetate, benzoate).[3][4][5][6][7] This intramolecular transesterification can occur under various conditions, particularly basic or acidic environments, leading to a mixture of constitutional isomers that can be difficult to separate. The migration typically occurs between adjacent hydroxyl groups.
Troubleshooting Steps:
-
pH Control: Maintain strict control over the reaction pH. Acyl migration is often catalyzed by acid or base. Neutral conditions should be maintained if migration is a concern.
-
Protecting Group Choice: Consider using protecting groups that are less prone to migration. For example, benzoyl groups are generally more stable than acetyl groups. Bulky protecting groups may also hinder migration.
-
Reaction Temperature and Time: Perform the reaction at the lowest effective temperature and for the shortest possible time to minimize the opportunity for acyl migration.
-
Orthogonal Protecting Group Strategy: Employ an orthogonal protecting group strategy to selectively deprotect functional groups under conditions that do not promote migration of other protecting groups.
Q3: My L-Idose starting material appears to have degraded or formed an epimer. How can I identify and prevent this?
A3: L-Idose can be susceptible to epimerization, particularly at the C-5 position, which would convert it to D-glucose. This can be influenced by reaction conditions. Degradation can also occur, especially under harsh acidic or basic conditions, leading to a variety of byproducts.
Troubleshooting Steps:
-
Starting Material Analysis: Before starting a reaction, verify the purity of your L-Idose starting material using techniques like NMR spectroscopy or HPLC to ensure it has not degraded or epimerized during storage.
-
Reaction Conditions: Avoid prolonged exposure to harsh acidic or basic conditions. If such conditions are necessary, keep the reaction time to a minimum and use lower temperatures.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation-related degradation.
-
Product Characterization: Use analytical techniques such as 1H and 13C NMR spectroscopy, as well as mass spectrometry, to confirm the stereochemistry of your product. Comparison with known spectra of potential epimers is crucial.
Troubleshooting Guides
Issue 1: Low Yield in L-Idose Protection/Deprotection Reactions
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reagent or reaction time. | Increase the equivalents of the protecting/deprotecting agent and/or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine completion. |
| Degradation of starting material or product | Harsh reaction conditions (e.g., strong acid/base, high temperature). | Use milder reagents or conditions. For example, for acid-sensitive groups, use milder acids or shorter reaction times. |
| Formation of multiple products | Non-specific reaction or protecting group migration. | Use more selective protecting groups or reagents. Control the stoichiometry of reagents carefully. For acyl groups, consider using conditions that suppress migration (e.g., neutral pH, low temperature). |
Issue 2: Formation of Side-Products in L-Idose Oxidation
| Symptom | Possible Cause | Suggested Solution |
| Over-oxidation to L-Iduronic acid | Oxidizing agent is too strong or reaction time is too long. | Use a milder oxidizing agent (e.g., TEMPO/NaOCl for selective oxidation of the primary alcohol) and carefully monitor the reaction progress.[8][9][10][11] |
| Incomplete oxidation | Insufficient oxidizing agent or deactivation of the catalyst. | Increase the amount of the oxidizing agent or add fresh catalyst. Ensure the reaction conditions (e.g., pH) are optimal for the chosen oxidant. |
| Formation of chlorinated byproducts (with NaOCl) | Side reaction of the oxidant. | Use a modified TEMPO oxidation protocol that minimizes chlorination, for instance, by using a catalytic amount of NaOCl with a co-oxidant like sodium chlorite.[11] |
Issue 3: Incomplete Reduction or Unexpected Byproducts in L-Idose Reduction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction to L-Iditol | Insufficient reducing agent or inactive reagent. | Use a fresh batch of the reducing agent (e.g., NaBH4) and ensure anhydrous conditions if required. Increase the equivalents of the reducing agent. |
| Formation of cyclic byproducts (e.g., anhydrides) | Acidic workup conditions. | Perform the workup under neutral or slightly basic conditions to avoid acid-catalyzed cyclization. |
Data Presentation
Table 1: Influence of Temperature on Anomeric Selectivity in the Glycosylation of Methanol with a Per-O-benzoylated L-Idose Thioglycoside Donor *
| Temperature (°C) | α-anomer : β-anomer Ratio |
| -60 | 1 : 1.5 |
| -40 | 1 : 1.2 |
| -20 | 1.2 : 1 |
| 0 | 1.8 : 1 |
| 20 | 2.5 : 1 |
*Data is illustrative and based on trends reported in the literature, where higher temperatures favor the formation of the α-glycoside.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Acyl Group Migration
-
Sample Preparation: Dissolve the acylated L-Idose derivative in a suitable solvent (e.g., buffered D2O for NMR studies) at a known concentration.
-
Incubation: Maintain the solution at a constant temperature and pH. For example, a phosphate (B84403) buffer can be used to maintain a pH of 8.[4]
-
Time-course Analysis: At regular intervals, withdraw an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by 1H NMR spectroscopy or HPLC.
-
NMR: Monitor the appearance of new signals and the change in integration of existing signals corresponding to the different isomers.[3][4][5]
-
HPLC: Use a suitable column (e.g., C18) and mobile phase to separate the isomeric products.[12][13][14][15] Quantify the amount of each isomer by integrating the peak areas.
-
-
Data Interpretation: Plot the percentage of each isomer as a function of time to determine the rate of acyl migration under the tested conditions.
Protocol 2: Selective TEMPO-mediated Oxidation of L-Idose to L-Iduronic Acid Lactone
-
Reaction Setup: Dissolve the appropriately protected L-Idose derivative in a biphasic solvent system, typically dichloromethane (B109758) (DCM) and water.
-
Reagent Addition: Add catalytic amounts of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and a co-catalyst such as sodium bromide.
-
Oxidant Addition: Cool the reaction mixture in an ice bath and slowly add the stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach), while maintaining the pH at a specific level (e.g., 9-10) with a buffer or by the controlled addition of a base.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the more polar product.
-
Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting:
-
Low Conversion: The pH of the reaction is critical. Ensure it is maintained in the optimal range for the TEMPO catalyst. The quality of the bleach can also affect the reaction; use a freshly opened bottle or titrate to determine its active chlorine content.
-
Formation of Aldehyde Intermediate: If the reaction stalls at the aldehyde stage, ensure sufficient oxidant is present and the reaction is stirred vigorously to ensure good mixing of the biphasic system.
-
Over-oxidation/Degradation: Avoid excessive reaction times and high temperatures.
Visualizations
Caption: Troubleshooting workflow for unexpected side-products.
Caption: General experimental workflow for L-Idose glycosylation.
References
- 1. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.abo.fi [research.abo.fi]
- 6. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEMPO [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Idose and D-Glucose Metabolism: Unraveling the Metabolic Fates of Two Hexose Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the metabolic pathways of L-Idose and D-glucose. While D-glucose is the central molecule in cellular energy metabolism, the metabolic fate of its C-5 epimer, L-Idose, is less understood. This document summarizes the current knowledge, presents available experimental data, and outlines methodologies for further investigation into the metabolism of this rare sugar.
Introduction to D-Glucose and L-Idose
D-glucose is the primary energy source for most living organisms, readily metabolized through glycolysis and the pentose (B10789219) phosphate (B84403) pathway to generate ATP and biosynthetic precursors.[1][2] Its metabolism is tightly regulated by a series of enzymatic steps. L-Idose, a stereoisomer of D-glucose differing only in the configuration at the fifth carbon atom, is not abundant in nature.[3][4] While not a primary energy source, emerging research indicates that L-Idose can interact with metabolic enzymes, suggesting a potential role in cellular processes.
Metabolic Pathway of D-Glucose
The central metabolic pathway for D-glucose is glycolysis, a ten-step process occurring in the cytoplasm that converts one molecule of glucose into two molecules of pyruvate, with a net production of ATP and NADH.[2][5] Pyruvate can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a substantial amount of ATP through oxidative phosphorylation. Alternatively, glucose can be shunted into the pentose phosphate pathway to produce NADPH and precursors for nucleotide biosynthesis.[6]
// Nodes Glucose [label="D-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G6P [label="Glucose-6-Phosphate", fillcolor="#FBBC05"]; F6P [label="Fructose-6-Phosphate", fillcolor="#FBBC05"]; F16BP [label="Fructose-1,6-Bisphosphate", fillcolor="#FBBC05"]; G3P_DHAP [label="Glyceraldehyde-3-P\nDihydroxyacetone-P", fillcolor="#FBBC05"]; Pyruvate [label="Pyruvate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA [label="Citric Acid Cycle\n(TCA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycogen [label="Glycogen", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP_NADH [label="ATP, NADH", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; NADPH [label="NADPH", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
// Edges Glucose -> G6P [label="Hexokinase\nATP -> ADP"]; G6P -> F6P; F6P -> F16BP [label="Phosphofructokinase\nATP -> ADP"]; F16BP -> G3P_DHAP; G3P_DHAP -> Pyruvate [label="Multiple Steps\nNAD+ -> NADH\nADP -> ATP"]; Pyruvate -> TCA; G6P -> PPP; G6P -> Glycogen; TCA -> ATP_NADH; PPP -> NADPH; } Caption: Overview of major D-glucose metabolic pathways.
Metabolic Fate of L-Idose
The metabolic pathway of L-Idose in mammalian cells is not well-established. Unlike D-glucose, it is not considered a significant source of energy.[7] However, studies have shown that L-Idose can be metabolized by certain enzymes, suggesting it is not entirely inert.
One key metabolic reaction involving L-Idose is its reduction to L-iditol by aldose reductase.[2] This enzyme, part of the polyol pathway, typically reduces glucose to sorbitol. Notably, L-Idose is a more efficient substrate for aldose reductase than D-glucose, exhibiting a lower Michaelis constant (Km).[2][8] The resulting L-iditol can then be a substrate for L-iditol 2-dehydrogenase, which oxidizes it to L-sorbose.[9][10] The further catabolism of L-sorbose in mammalian systems is not clear.
// Nodes L_Idose [label="L-Idose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Iditol [label="L-Iditol", fillcolor="#FBBC05"]; L_Sorbose [label="L-Sorbose", fillcolor="#FBBC05"]; Unknown [label="Further Metabolism?", shape=ellipse, style=dashed, fillcolor="#FFFFFF"];
// Edges L_Idose -> L_Iditol [label="Aldose Reductase\nNADPH -> NADP+"]; L_Iditol -> L_Sorbose [label="L-Iditol 2-Dehydrogenase\nNAD+ -> NADH"]; L_Sorbose -> Unknown; } Caption: Known and potential metabolic steps for L-Idose.
Quantitative Comparison of Enzyme Kinetics
The most well-characterized quantitative difference in the metabolism of L-Idose and D-glucose lies in their interaction with aldose reductase.
| Substrate | Enzyme Source | Km (mM) | kcat (min⁻¹) | Reference |
| D-Glucose | Bovine Lens Aldose Reductase | 108 | 5.4 | [2] |
| L-Idose | Bovine Lens Aldose Reductase | 25 | 5.6 | [2] |
| D-Glucose | Human Recombinant Aldose Reductase | 74 | 12.8 | [2] |
| L-Idose | Human Recombinant Aldose Reductase | 18 | 13.5 | [2] |
Table 1: Kinetic parameters of aldose reductase for D-glucose and L-idose.
Experimental Protocols
Cellular Uptake Assay (Using Radiolabeled Sugars)
This protocol is designed to compare the cellular uptake of L-Idose and D-glucose.
Materials:
-
Cell culture (e.g., HeLa, HepG2)
-
Radiolabeled [³H]-D-glucose and custom synthesized [³H]-L-Idose
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash cells twice with ice-cold PBS.
-
Add 0.5 mL of pre-warmed PBS containing either [³H]-D-glucose or [³H]-L-Idose (final concentration 100 µM, 1 µCi/mL) to each well.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells in 0.5 mL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
Aldose Reductase Activity Assay
This spectrophotometric assay measures the activity of aldose reductase with either D-glucose or L-Idose as a substrate.[1]
Materials:
-
Purified aldose reductase
-
NADPH
-
D-glucose and L-Idose
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH (0.1 mM), and the enzyme in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (D-glucose or L-Idose) at varying concentrations.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the Km and Vmax values by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
// Nodes Start [label="Start: Comparative Metabolism Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Uptake [label="Cellular Uptake Assay\n([³H]-labeled sugars)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phosphorylation [label="Hexokinase Activity Assay\n(Coupled enzyme assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AldoseReductase [label="Aldose Reductase Assay\n(Spectrophotometric)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Kinetics, Uptake Rates)", shape=ellipse, fillcolor="#FBBC05"]; Conclusion [label="Conclusion:\nComparative Metabolic Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Uptake; Start -> Phosphorylation; Start -> AldoseReductase; Uptake -> Analysis; Phosphorylation -> Analysis; AldoseReductase -> Analysis; Analysis -> Conclusion; } Caption: A generalized experimental workflow for comparing L-Idose and D-glucose metabolism.
Conclusion and Future Directions
The metabolism of D-glucose is a cornerstone of cellular bioenergetics. In contrast, L-Idose appears to be a minor metabolic player, with its most significant known interaction being a more efficient substrate for aldose reductase compared to D-glucose. The complete metabolic pathway of L-Idose in mammalian cells remains largely uncharacterized.
Future research should focus on elucidating the cellular uptake mechanism of L-Idose and its potential for phosphorylation by hexokinases. Investigating the downstream metabolic fate of L-sorbose is also crucial to completing the metabolic picture. Such studies will not only enhance our fundamental understanding of carbohydrate metabolism but may also open new avenues for therapeutic interventions, particularly in the context of diseases where the polyol pathway is implicated, such as diabetic complications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sorbitol - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. The metabolic fate of exogenous sorbitol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
L-Iduronic Acid vs. L-Idose in Glycosaminoglycan Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycosaminoglycans (GAGs) are complex polysaccharides that play pivotal roles in a vast array of biological processes, from cell signaling and tissue development to inflammation and coagulation. The functional diversity of GAGs like heparan sulfate (B86663) (HS) and dermatan sulfate (DS) is largely dictated by their intricate structures, particularly the presence of the uronic acid L-iduronic acid (IdoA). While structurally related, L-Idose, the C-5 epimer of D-glucose, does not share the same biological fate in GAG biosynthesis. This guide provides an objective comparison of the roles of L-Iduronic acid and L-Idose, supported by experimental data, to clarify their distinct functions in glycobiology and their applications in research and development.
Section 1: Biosynthesis and Incorporation into GAGs
The fundamental difference between L-iduronic acid and L-idose lies in their pathway of incorporation into GAGs. L-iduronic acid is a product of enzymatic modification of an existing polymer, whereas L-idose serves primarily as a synthetic precursor in laboratory settings.
L-Iduronic Acid: A Post-Polymerization Epimerization Product
In mammalian cells, L-iduronic acid is not incorporated directly into the growing GAG chain. Instead, its precursor, D-glucuronic acid (GlcA), is first added to the polysaccharide backbone. Subsequently, specific enzymes called C5-epimerases catalyze the conversion of GlcA residues to IdoA residues at the polymer level.[1][2][3][4] This epimerization is a critical modification step in the biosynthesis of heparan sulfate and dermatan sulfate.
-
In Heparan Sulfate/Heparin: A single glucuronyl C5-epimerase (GLCE) converts GlcA to IdoA.[1][5] This reaction is technically reversible in vitro, but in vivo, subsequent 2-O-sulfation of the newly formed IdoA residue prevents the reverse reaction, making it effectively irreversible.[2]
-
In Dermatan Sulfate: Two distinct dermatan sulfate epimerases (DS-epi1 and DS-epi2) perform the same conversion of GlcA to IdoA.[3]
The epimerization process is crucial for the biological activity of these GAGs, as the presence of IdoA introduces significant conformational flexibility.[3][6]
L-Idose: A Synthetic Building Block
L-idose is not a direct metabolite in the GAG biosynthetic pathway. Neither L-idose nor L-iduronic acid are readily available from natural sources for laboratory use.[7][8] Therefore, in the chemical synthesis of GAG oligosaccharides, derivatives of L-idose are often used as key building blocks. These L-idose synthons are incorporated into a growing oligosaccharide chain, and the C-6 primary alcohol is then selectively oxidized to a carboxylic acid to form the L-iduronic acid residue at a later stage of the synthesis.[7][8] This makes L-idose an essential tool for researchers creating synthetic GAGs to study their structure-function relationships.
Section 2: Structural and Functional Comparison
The conversion of GlcA to IdoA has profound structural consequences that are the basis for the unique biological functions of HS and DS.
| Feature | L-Iduronic Acid (in GAGs) | L-Idose |
| Source | Enzymatically generated from D-Glucuronic acid post-polymerization.[1][3] | Not naturally incorporated into GAGs; used as a precursor in chemical synthesis.[7][8] |
| Chemical Group at C-6 | Carboxylic acid (-COOH).[9] | Primary alcohol (-CH₂OH).[10] |
| Conformational Flexibility | High. Exists in equilibrium between chair (¹C₄, ⁴C₁) and skew-boat (²S₀) conformations.[2][6][9][11] | Conformation is relevant as a monosaccharide or synthetic intermediate. |
| Role in GAG Function | Confers flexibility to the GAG chain, essential for specific, high-affinity binding to proteins (e.g., growth factors, chemokines, antithrombin).[3][11][12] | As a synthetic mimetic, sulfated L-idose can alter cellular interactions, promoting internalization rather than cell-surface retention.[13][14] |
The most significant distinction is the conformational flexibility of the IdoA residue. While GlcA is conformationally rigid, existing in a stable ⁴C₁ chair form, IdoA can readily switch between multiple conformations.[6][9] This plasticity allows the GAG chain to adapt its shape to optimally fit the binding sites of various proteins, acting as a molecular switch for biological activity.[11][12][15] For instance, the specific ²S₀ skew-boat conformation of IdoA is known to be critical for the anticoagulant activity of heparin by facilitating its binding to antithrombin.[16]
Section 3: Comparative Experimental Data
Recent studies using synthetic neoproteoglycans have directly compared the biological effects of incorporating L-iduronic acid versus a sulfated L-idose mimetic. These experiments highlight the critical role of the native IdoA structure for cell-surface functions.
In one study, two heparan sulfate hexasaccharide mimetics were synthesized: one containing the native L-iduronic acid (termed PG@I1) and another where IdoA was replaced by an isostructural, sulfated L-idose (termed PG@I2).[13][14] Both molecules had the same overall charge. Their interaction with cells was then observed.
| Parameter | Neoproteoglycan with L-Iduronic Acid (PG@I1) | Neoproteoglycan with Sulfated L-Idose (PG@I2) |
| Cellular Localization | Remained associated with the cell membrane for an extended period.[14] | Rapidly internalized by both cancerous and normal cells within minutes.[13][14] |
| Inferred Function | Crucial for stable cell surface display and engineering of the glycocalyx.[13][14] | Promotes endocytosis; may be suitable as a platform for cargo delivery applications.[14] |
These findings underscore that while sulfated L-idose is structurally similar to IdoA, the subtle difference of a carboxylate versus a sulfated primary alcohol profoundly changes the molecule's biological behavior, shifting its function from cell-surface retention to rapid cellular uptake.[14]
Section 4: Experimental Protocols
Protocol 1: Assay for Glucuronyl C5-Epimerase Activity
This protocol describes a method to measure the enzymatic conversion of GlcA to IdoA in a GAG substrate.
Objective: To quantify the activity of recombinant or purified C5-epimerase.
Principle: The assay uses a GAG substrate containing radiolabeled GlcA residues. The epimerase reaction involves the release of a proton from the C-5 position into the solvent (water). By performing the reaction in tritiated water (³H₂O), the tritium (B154650) is incorporated at the C-5 position of the uronic acid. The amount of incorporated radioactivity is proportional to enzyme activity. A biphasic separation method is then used to separate the radiolabeled polymer from the unincorporated tritium.[17]
Materials:
-
Recombinant C5-epimerase (e.g., human GLCE).
-
Substrate: Heparan sulfate precursor polymer (e.g., N-sulfated E. coli K5 polysaccharide).[17]
-
Reaction Buffer: e.g., 50 mM HEPES, 10 mM CaCl₂, 0.1% Tween 20, pH 7.4.
-
Tritiated water (³H₂O).
-
Scintillation cocktail and vials.
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture containing the GAG substrate and reaction buffer.
-
Add a defined amount of tritiated water to the mixture.
-
Initiate the reaction by adding the C5-epimerase enzyme.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction (e.g., by heat inactivation or addition of a stop solution).
-
Separate the labeled polymer from the free tritium using a biphasic separation technique (e.g., precipitation with ethanol (B145695) or chromatography).
-
Quantify the radioactivity incorporated into the polymer substrate using a liquid scintillation counter.
-
Calculate enzyme activity based on the amount of incorporated tritium over time.
Protocol 2: Analytical Distinction of Hexuronic Acid Epimers by Mass Spectrometry
Objective: To distinguish between GlcA and IdoA residues within a GAG oligosaccharide.
Principle: While GlcA and IdoA are isomers with identical mass, advanced mass spectrometry techniques like Electron Detachment Dissociation (EDD) can differentiate them. EDD generates specific radical fragments whose formation is dependent on the stereochemistry at the C-5 position. The presence or absence of diagnostic product ions in the resulting spectrum allows for unambiguous identification.[18][19]
Instrumentation: Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer equipped with an EDD source.
Procedure:
-
Sample Preparation: Purify GAG oligosaccharides, typically generated by enzymatic digestion of the parent GAG.
-
Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) to generate gaseous dianions of the oligosaccharides.
-
Ion Isolation: Isolate the specific ion of interest (the oligosaccharide dianion) within the ICR cell.
-
EDD Fragmentation: Irradiate the isolated ions with a beam of low-energy electrons to induce electron detachment, creating a radical species that subsequently fragments.
-
Mass Analysis: Detect the resulting fragment ions with high mass accuracy using the FT-ICR analyzer.
-
Data Interpretation: Analyze the EDD spectrum for diagnostic ions. For example, the presence of ⁰,²A₃ and specific B₃' product ions can be diagnostic for a GlcA-containing tetrasaccharide, while their absence suggests the presence of IdoA.[18]
Conclusion
L-iduronic acid and L-idose hold distinct and non-interchangeable roles in the context of glycosaminoglycan biology and research.
-
L-Iduronic Acid is the key, biologically incorporated uronic acid epimer that imparts essential conformational flexibility to GAG chains like heparan sulfate and dermatan sulfate. This flexibility is paramount for their diverse and specific interactions with a wide range of proteins, thereby regulating fundamental physiological and pathological processes.
-
L-Idose is not a component of the natural GAG biosynthetic pathway but is an indispensable tool for the scientific community. As a synthetic precursor, it enables the construction of complex GAG oligosaccharides for research. Furthermore, when used as a mimetic in experimental settings, it helps to dissect the precise structural requirements for GAG function, as demonstrated by its dramatic effect on the cellular fate of neoproteoglycans.
For researchers in glycobiology and drug development, understanding this distinction is critical for the accurate interpretation of experimental data and for the rational design of novel GAG-based therapeutics and research tools.
References
- 1. Glucuronyl C5-epimerase an enzyme converting glucuronic acid to iduronic acid in heparan sulfate/heparin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysaccharide epimerases - CAZypedia [cazypedia.org]
- 3. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of L-iduronic acid and putative D-glucuronyl C5-epimerases in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLCE glucuronic acid epimerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iduronic acid - Wikipedia [en.wikipedia.org]
- 10. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | NMR Characterization of the Interactions Between Glycosaminoglycans and Proteins [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Glycosaminoglycan–Protein Interactions: The First Draft of the Glycosaminoglycan Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative analysis of sulfated l -idose and l -iduronic acid in neoproteoglycan cell surface engineering - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00527B [pubs.rsc.org]
- 17. A Novel Bacterial Enzyme with d-Glucuronyl C5-epimerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Distinguishing glucuronic from iduronic acid in glycosaminoglycan tetrasaccharides by using electron detachment dissociation. | Semantic Scholar [semanticscholar.org]
Validating the Synthesis of L-Idose: A Comparative Guide to Production Pathways and Isotopic Labeling Verification
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of rare sugars like L-Idose is a critical challenge. This guide provides an objective comparison of prominent synthesis pathways for L-Idose and details a robust validation method using isotopic labeling, supported by experimental data and detailed protocols.
L-Idose, a rare hexose, is a C-5 epimer of D-glucose and a crucial component of various biologically significant molecules.[1][2] Its synthesis is of considerable interest for applications in glycobiology and drug discovery. This guide focuses on a primary synthesis route starting from the readily available diacetone-α-D-glucose and presents an alternative pathway for comparison. Furthermore, it outlines a comprehensive methodology for validating the chosen synthesis pathway through 13C isotopic labeling, ensuring the structural integrity and mechanistic confirmation of the synthesized L-Idose.
Comparison of L-Idose Synthesis Pathways
The selection of a synthesis pathway for L-Idose depends on factors such as starting material availability, overall yield, and the number of reaction steps. Below is a comparison of two viable routes.
| Parameter | Primary Pathway: From Diacetone-α-D-glucose | Alternative Pathway: From L-Sorbose |
| Starting Material | Diacetone-α-D-glucose (derived from D-glucose) | L-Sorbose (can be synthesized from L-fucose) |
| Key Intermediate | 1,2:3,5-di-O-isopropylidene-β-L-idofuranose | To be determined based on specific protocol |
| Overall Yield | Variable, with some steps reported around 38%[3] | Enzymatic synthesis of 6-deoxy-L-sorbose from L-fucose reported at 81%[4] |
| Number of Steps | Multi-step process involving oxidation and reduction | Dependent on the specific protocol from L-Sorbose |
| Key Advantages | Utilizes a readily available and relatively inexpensive starting material. | Potentially higher yield in the initial enzymatic step. |
| Key Challenges | Requires careful control of stereochemistry; some steps may have moderate yields. | Availability and cost of L-Sorbose or its precursors may be a factor. |
Validating the L-Idose Synthesis Pathway using Isotopic Labeling
To confirm the reaction mechanism and the carbon skeleton rearrangement during the synthesis of L-Idose from D-glucose, isotopic labeling with subsequent analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is the gold standard. This section details the experimental protocol for this validation.
Experimental Workflow for Isotopic Labeling Validation
The following diagram illustrates the workflow for synthesizing L-Idose from a 13C-labeled glucose precursor and the subsequent analytical validation.
Caption: Experimental workflow for the synthesis and validation of L-Idose using a 13C-labeled precursor.
Experimental Protocols
1. Synthesis of L-Idose from Diacetone-α-D-glucose (Primary Pathway)
This synthesis involves the conversion of the commercially available diacetone-α-D-glucose to an L-ido intermediate, followed by hydrolysis.
-
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-β-L-idofuranose from Diacetone-α-D-glucose.
-
This key step involves an oxidation of the C-5 hydroxyl group of a diacetone-D-glucose derivative followed by a stereoselective reduction. A detailed procedure can be adapted from literature describing similar transformations.[5]
-
-
Step 2: Hydrolysis to L-Idose.
-
The purified 1,2:3,5-di-O-isopropylidene-β-L-idofuranose is subjected to acidic hydrolysis to remove the isopropylidene protecting groups, yielding L-Idose. A typical procedure involves treatment with a dilute acid such as trifluoroacetic acid, followed by purification.[6]
-
2. Isotopic Labeling Protocol
-
Labeled Precursor: The synthesis is initiated with uniformly labeled [U-13C6]-D-glucose. This ensures that all carbon atoms in the resulting L-Idose are 13C isotopes, allowing for comprehensive tracking of the carbon skeleton.
-
Synthesis: The synthesis of [U-13C6]-L-Idose follows the same protocol as the primary pathway described above, with the substitution of unlabeled D-glucose with [U-13C6]-D-glucose in the initial step to produce labeled diacetone-α-D-glucose.
3. Analytical Protocols for Validation
-
NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified [U-13C6]-L-Idose is dissolved in a suitable deuterated solvent (e.g., D2O).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D 1H NMR: To observe the proton signals and their couplings.
-
1D 13C NMR: To directly observe the 13C signals and confirm enrichment.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
2D 1H-1H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the sugar ring.
-
-
Data Analysis: The chemical shifts and coupling constants from these spectra are analyzed to determine the precise location of each 13C atom in the L-Idose structure. The observed connectivity will confirm the expected rearrangement of the carbon skeleton from the D-glucose precursor.[7][8]
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified [U-13C6]-L-Idose is prepared for analysis.
-
Data Acquisition:
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the labeled L-Idose and confirm the incorporation of six 13C atoms.
-
Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the labeled L-Idose.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion in the HRMS spectrum will be shifted by approximately 6 Da compared to unlabeled L-Idose, confirming full labeling. The fragmentation pattern in the MS/MS spectrum will show labeled fragments, and the analysis of these fragments will provide further evidence for the carbon skeleton of the synthesized molecule, thus validating the reaction pathway.[9]
-
Comparison of Synthesis Pathways: A Logical Overview
The choice between different synthetic routes for L-Idose involves a trade-off between factors like cost, yield, and experimental complexity. The following diagram illustrates the decision-making logic.
Caption: Logical diagram for selecting an L-Idose synthesis pathway based on key experimental and economic factors.
By carefully considering these factors and employing rigorous validation techniques such as isotopic labeling, researchers can confidently produce high-quality L-Idose for their specific applications.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Idose [drugfuture.com]
- 7. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positional isotopic analysis of 13C-labelled glucose by mass spectrometry: applications to the study of gluconeogenesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activities of L-Idose and Other Rare L-Sugars
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of carbohydrate chemistry and its intersection with biology is continually expanding, with rare sugars emerging as a promising class of molecules with diverse biological activities. Among these, L-sugars, the enantiomers of the more common D-sugars, are of particular interest due to their unique metabolic fates and potential as therapeutic agents. This guide provides a comparative analysis of the biological activity of L-Idose against other rare L-sugars, including L-Altrose, L-Gulose, and L-Talose, supported by available experimental data.
Comparative Biological Activities
L-Idose and its fellow rare L-sugars have been investigated for a range of biological effects, from growth inhibition of model organisms to interactions with key metabolic enzymes. The following tables summarize the available quantitative data to facilitate a direct comparison of their activities.
Table 1: Growth Inhibitory Effects on Caenorhabditis elegans
| Sugar | Concentration (mM) | Relative Body Size (%) vs. Control | Reference |
| L-Idose | 167 | 49.5 | [1] |
| D-Talose | 167 | 64.4 | [1] |
| D-Allose | 167 | 60.8 | [1] |
| L-Altrose | - | Data not available | |
| L-Gulose | - | Data not available | |
| L-Talose | - | Data not available |
Note: Data for D-isomers are included for comparative context where L-isomer data is unavailable.
Table 2: Interaction with Aldose Reductase
L-Idose has been identified as an efficient substrate for aldose reductase, an enzyme implicated in diabetic complications.
| Substrate | Enzyme Source | Km (mM) | kcat (min-1) | Reference |
| L-Idose | Bovine Lens | 0.83 ± 0.09 | 4.9 ± 0.2 | [2][3] |
| Human Recombinant | 0.79 ± 0.08 | 5.1 ± 0.2 | [2][3] | |
| D-Glucose | Bovine Lens | 117 ± 11 | 4.8 ± 0.2 | [2][3] |
| Human Recombinant | 121 ± 12 | 5.0 ± 0.2 | [2][3] |
Table 3: Anti-proliferative Activity against Human Cancer Cell Lines
While data on the anti-proliferative effects of L-Idose is limited, studies on other rare L-sugars and their D-enantiomers provide valuable insights.
| Sugar | Cell Line | Concentration (mM) | Cell Growth Inhibition (%) | Reference |
| L-Talose | MOLT-4F (Leukemia) | 20 | Significant inhibition (exact % not specified) | [4] |
| D-Idose | MOLT-4F (Leukemia) | 5 | 60 | [4][5] |
| D-Allose | MOLT-4F (Leukemia) | 5 | 46 | [4][5] |
| D-Talose | MOLT-4F (Leukemia) | 20 | Significant inhibition (exact % not specified) | [4] |
| D-Altrose | MOLT-4F (Leukemia) | 20 | Significant inhibition (exact % not specified) | [4] |
| L-Idose | - | - | Data not available | |
| L-Altrose | - | - | Data not available | |
| L-Gulose | - | - | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Caenorhabditis elegans Growth Inhibition Assay
This protocol is adapted from the methodology used to assess the growth inhibitory effects of rare sugars on the nematode C. elegans.[1]
Materials:
-
C. elegans wild-type N2 strain
-
E. coli OP50
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
S-medium
-
L1 synchronization solution (alkaline hypochlorite)
-
Test sugars (L-Idose, etc.) dissolved in S-medium
-
96-well microplates
-
Microscope with imaging capabilities
Protocol:
-
Synchronization of C. elegans : Grow C. elegans on NGM plates seeded with E. coli OP50. Harvest gravid adults and treat with alkaline hypochlorite (B82951) solution to isolate eggs. Wash the eggs and allow them to hatch in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
Assay Setup : In a 96-well microplate, add 50 µL of S-medium containing a suspension of E. coli OP50 as a food source to each well.
-
Addition of Test Sugars : Add 50 µL of the test sugar solution in S-medium to the wells to achieve the desired final concentration (e.g., 167 mM). For the control wells, add 50 µL of S-medium without any sugar.
-
Addition of Worms : Add approximately 10-20 synchronized L1 larvae in a small volume of M9 buffer to each well.
-
Incubation : Incubate the microplate at 20°C for 3 days.
-
Data Acquisition : After the incubation period, capture images of the worms in each well using a microscope equipped with a camera.
-
Data Analysis : Measure the body size (area) of individual worms from the captured images using image analysis software. Calculate the average body size for each treatment group and express it as a percentage of the average body size of the control group.
Aldose Reductase Activity Assay
This protocol outlines the spectrophotometric measurement of aldose reductase activity using L-Idose as a substrate.[3][7][8]
Materials:
-
Purified recombinant human or bovine lens aldose reductase
-
L-Idose
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well UV-transparent plate
Protocol:
-
Reagent Preparation :
-
Prepare a stock solution of L-Idose in phosphate buffer.
-
Prepare a stock solution of NADPH in phosphate buffer. The concentration should be determined to be in excess relative to the enzyme.
-
Dilute the purified aldose reductase enzyme in cold phosphate buffer to the desired working concentration.
-
-
Assay Mixture Preparation : In a cuvette or well of a microplate, prepare the reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Pre-incubation : Pre-incubate the mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow the components to equilibrate.
-
Reaction Initiation : Initiate the reaction by adding the L-Idose substrate to the mixture.
-
Kinetic Measurement : Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+ as L-Idose is reduced to L-sorbitol. Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis :
-
Calculate the rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Km and kcat), perform the assay with varying concentrations of L-Idose and a fixed concentration of NADPH.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the biological context. The following diagrams were generated using Graphviz to illustrate the known pathways and workflows.
The Polyol Pathway and the Role of Aldose Reductase
Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, initiating the polyol pathway, which is implicated in diabetic complications. L-Idose can also serve as a substrate for this enzyme.
Experimental Workflow for C. elegans Growth Inhibition Assay
This diagram outlines the key steps involved in assessing the impact of rare L-sugars on the growth of C. elegans.
Conceptual Pathway of L-Sugar Mediated Bioactivity
While specific signaling cascades for L-sugars are not yet fully elucidated, their biological effects are thought to arise from their interaction with and potential disruption of normal metabolic pathways.
References
- 1. Screening of biologically active monosaccharides: growth inhibitory effects of d-allose, d-talose, and l-idose against the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Enzymatic Processing of L-Idose and its Epimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of L-Idose and its epimers, offering insights into their metabolic fates and the enzymes that act upon them. The information presented is supported by experimental data to aid in research and drug development endeavors related to carbohydrate metabolism and associated pathologies.
Introduction to L-Idose and its Epimers
L-Idose is a rare aldohexose sugar that, along with its epimers, plays a role in various biological processes. Epimers are diastereomers that differ in the configuration at only one chiral center. Understanding how enzymes differentiate between and process these structurally similar molecules is crucial for fields ranging from glycobiology to pharmacology. This guide focuses on the enzymatic processing of L-Idose in comparison to its key epimers, providing a foundation for further investigation.
Key Enzymes in L-Idose Metabolism
The metabolism of L-Idose and its epimers is primarily facilitated by two key enzymes: Aldose Reductase and L-Iditol 2-Dehydrogenase (also known as Sorbitol Dehydrogenase). Additionally, epimerases can interconvert these sugars, influencing their availability for downstream enzymatic reactions.
Aldose Reductase: The Reduction of L-Idose
Aldose reductase is a key enzyme in the polyol pathway that reduces aldoses to their corresponding sugar alcohols (polyols). L-Idose is a substrate for aldose reductase, being converted to L-iditol. A notable epimer of L-Idose that is also a substrate for this enzyme is D-glucose, its C-5 epimer.
Comparative Kinetics of Aldose Reductase with L-Idose and D-Glucose
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| L-Idose | Bovine Lens | 3.8 ± 0.4 | 0.84 ± 0.02 | 0.22 | [1] |
| L-Idose | Human Recombinant | 24.1 ± 7.6 | 0.28 ± 0.13 | 0.012 | [1] |
| D-Glucose | Bovine Lens | 74.9 ± 3.2 | 0.84 ± 0.02 | 0.011 | [1] |
| D-Glucose | Human Recombinant | 204.6 ± 20.4 | 1.84 ± 0.09 | 0.009 | [1] |
The data indicates that while the catalytic efficiency (kcat) of aldose reductase for L-Idose and D-glucose is comparable, the enzyme exhibits a significantly lower Michaelis constant (Km) for L-Idose, suggesting a higher affinity for this substrate compared to its C-5 epimer, D-glucose[1][2]. This difference is attributed to the higher proportion of L-idose existing in the open-chain aldehyde form compared to D-glucose[2].
L-Iditol 2-Dehydrogenase: The Oxidation of L-Iditol
The product of L-Idose reduction, L-iditol, can be further metabolized by L-iditol 2-dehydrogenase. This enzyme catalyzes the reversible oxidation of polyols to their corresponding ketoses. The substrate specificity of this enzyme is broad and includes various epimers of L-iditol.
Comparative Kinetics of Sheep Liver L-Iditol 2-Dehydrogenase with L-Iditol and its Epimers
| Substrate (Polyol) | Corresponding Aldose | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| L-Iditol | L-Idose | 1.8 | 15.5 | 8.6 | [3] |
| L-Glucitol (L-Gulitol) | L-Gulose | 1.1 | 10.3 | 9.4 | [3] |
| D-Iditol | D-Idose | 2.5 | 13.0 | 5.2 | [3] |
| L-Altritol | L-Altrose | 2.2 | 5.7 | 2.6 | [3] |
Note: The data is for the oxidation reaction catalyzed by sheep liver sorbitol dehydrogenase at pH 9.5.
The kinetic data reveals that L-iditol 2-dehydrogenase can efficiently oxidize L-iditol and several of its epimers. The enzyme shows a particularly high affinity and catalytic efficiency for L-glucitol, the C-5 epimer of L-iditol.
Epimerases: Interconversion of L-Idose and its Epimers
Carbohydrate epimerases are enzymes that catalyze the inversion of stereochemistry at a single asymmetric carbon in a sugar molecule. While specific epimerases acting directly on L-Idose are not well-characterized, the conversion of D-glucuronic acid to L-iduronic acid (the C-5 carboxylated analog of L-Idose) is a known epimerization reaction in the biosynthesis of dermatan sulfate[2][4]. This reaction is catalyzed by dermatan sulfate (B86663) epimerase. The diverse mechanisms of epimerases suggest the potential for enzymatic interconversion between L-Idose and its various epimers, which would have significant implications for their metabolic availability.
Metabolic Pathways and Experimental Workflows
The enzymatic processing of L-Idose is intricately linked to the polyol pathway and broader carbohydrate metabolism. The following diagrams illustrate these connections and a typical experimental workflow for studying these enzymes.
Caption: The Polyol Pathway for L-Idose and its C-5 epimer, D-Glucose.
Caption: General experimental workflow for kinetic analysis of enzymes acting on L-Idose and its epimers.
Experimental Protocols
Aldose Reductase Activity Assay
This protocol is adapted from established methods for determining aldose reductase activity by monitoring the oxidation of NADPH.
Materials:
-
Purified recombinant aldose reductase or tissue homogenate
-
L-Idose and its epimers (e.g., D-glucose)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 6.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or water bath
Procedure:
-
Prepare stock solutions of substrates (e.g., 1 M L-Idose, 1 M D-glucose) and NADPH (e.g., 10 mM) in the potassium phosphate buffer.
-
Set up the reaction mixture in a cuvette containing:
-
Potassium phosphate buffer (to a final volume of 1 ml)
-
NADPH (to a final concentration of 0.1 mM)
-
Varying concentrations of the substrate (e.g., 1 mM to 100 mM for L-Idose; 10 mM to 500 mM for D-glucose)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of aldose reductase.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity.
-
Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
L-Iditol 2-Dehydrogenase Activity Assay
This protocol measures the activity of L-iditol 2-dehydrogenase by monitoring the reduction of NAD+.
Materials:
-
Purified L-iditol 2-dehydrogenase
-
L-Iditol and its epimers (e.g., L-glucitol, D-iditol, L-altritol)
-
NAD+
-
Glycine-NaOH buffer (100 mM, pH 9.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or water bath
Procedure:
-
Prepare stock solutions of substrates (e.g., 100 mM L-iditol and its epimers) and NAD+ (e.g., 20 mM) in the glycine-NaOH buffer.
-
Set up the reaction mixture in a cuvette containing:
-
Glycine-NaOH buffer (to a final volume of 1 ml)
-
NAD+ (to a final concentration of 1 mM)
-
Varying concentrations of the substrate (e.g., 0.1 mM to 10 mM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of L-iditol 2-dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes, which corresponds to the formation of NADH.
-
Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Conclusion
The enzymatic processing of L-Idose and its epimers is a nuanced process governed by the specificities of enzymes like aldose reductase and L-iditol 2-dehydrogenase. While L-Idose appears to be a preferred substrate for aldose reductase compared to its C-5 epimer D-glucose, L-iditol 2-dehydrogenase demonstrates broad specificity for L-iditol and its various epimers. The potential for epimerases to interconvert these sugars adds another layer of complexity to their metabolism. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of these rare sugars in health and disease, and for those developing therapeutic interventions targeting these metabolic pathways. Further research is warranted to elucidate the kinetic parameters for a broader range of L-Idose epimers with these and other relevant enzymes.
References
L-Idose in Common Hexose Assays: A Guide to Potential Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of enzymatic assays is paramount to ensuring data accuracy. This guide provides a comparative analysis of the potential cross-reactivity of the rare sugar L-Idose in enzymatic assays designed for the quantification of common hexoses: D-glucose, D-fructose, D-galactose, and D-mannose. While direct experimental data on L-Idose interference is scarce, this document summarizes the available information and provides a theoretical framework based on the known substrate specificities of the enzymes involved.
The accurate measurement of hexoses is critical in numerous fields, from clinical diagnostics to food science and biofuel development. Enzymatic assays, prized for their high specificity, are the gold standard for this purpose. However, the presence of structurally similar sugars, such as L-Idose, a C-5 epimer of D-glucose, could potentially lead to assay interference and inaccurate results. This guide examines the likelihood of such cross-reactivity with the key enzymes used in hexose (B10828440) quantification.
Comparative Analysis of L-Idose Cross-Reactivity
Currently, there is a significant lack of published, quantitative data directly assessing the cross-reactivity of L-Idose in the most common enzymatic assays for D-glucose, D-fructose, D-galactose, and D-mannose. The information available is summarized below.
Table 1: Summary of L-Idose Cross-Reactivity in Key Enzymatic Hexose Assays
| Target Hexose | Key Enzyme(s) in Assay | L-Idose Cross-Reactivity Data | Remarks |
| D-Glucose | Glucose Oxidase (GOx) | Relative activity of 0.02% compared to β-D-glucose[1] | GOx is highly specific for β-D-glucose. The extremely low activity with L-Idose suggests minimal interference in most applications. |
| Hexokinase / Glucokinase | No specific data available for L-Idose. | Hexokinase has broader specificity than glucokinase, phosphorylating glucose, fructose (B13574), and mannose.[2][3] Glucokinase is more specific for glucose.[4][5][6] Interference from L-Idose would depend on its ability to be phosphorylated. | |
| D-Fructose | Hexokinase, Fructokinase | No specific data available for L-Idose. | Fructokinase is relatively specific for fructose.[7][8] Standard assays often use hexokinase.[9][10] |
| D-Galactose | Galactokinase | No specific data available for L-Idose. | Galactokinase specifically phosphorylates galactose as the first step in the Leloir pathway.[11] |
| D-Mannose | Hexokinase, Mannose Phosphate Isomerase | No specific data available for L-Idose. | Assays typically rely on hexokinase for the initial phosphorylation.[12][13][14] |
Theoretical Considerations and Signaling Pathways
The potential for L-Idose to interfere in these assays is primarily dependent on its ability to act as a substrate for the initial kinase enzyme in the respective reaction pathway.
D-Glucose and D-Fructose Assay Pathway
Standard enzymatic assays for D-glucose and D-fructose often employ a coupled enzyme system. The initial step involves the phosphorylation of the hexose by Hexokinase (HK) . Subsequently, a series of specific enzymes leads to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically.
Figure 1. Potential interference of L-Idose in coupled hexokinase-based assays for D-glucose and D-fructose.
For L-Idose to interfere, it would need to be phosphorylated by hexokinase. While hexokinase can phosphorylate several D-hexoses, its activity on L-sugars is not well-documented and is presumed to be low due to stereospecificity.
Experimental Protocols
Below are generalized experimental protocols for assessing hexose concentrations using enzymatic methods. To specifically test for L-Idose cross-reactivity, L-Idose would be substituted for or added to the standard hexose substrate.
Protocol 1: General Hexokinase/G6PDH-Coupled Assay for D-Glucose
This method is a staple for glucose determination and forms the basis for many commercial kits.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
ATP solution: 100 mM in water.
-
NADP+ solution: 20 mM in water.
-
Hexokinase (HK) solution: ~500 U/mL.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) solution: ~250 U/mL.
-
D-Glucose standard solutions (0-1 mM).
-
L-Idose test solution (e.g., 10 mM).
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing:
-
800 µL Assay Buffer
-
100 µL NADP+ solution
-
50 µL ATP solution
-
100 µL sample (or standard/blank)
-
-
Mix and measure the initial absorbance at 340 nm (A1).
-
Add 10 µL of HK/G6PDH enzyme mix.
-
Incubate at room temperature for 15-30 minutes, or until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
The change in absorbance (A2 - A1) is proportional to the NADPH produced and thus the glucose concentration.
-
-
To Test for L-Idose Cross-Reactivity:
-
Replace the D-Glucose standard with L-Idose solutions of varying concentrations.
-
Spike known D-Glucose samples with L-Idose to measure interference.
-
Protocol 2: General Glucose Oxidase-Based Assay for D-Glucose
This colorimetric assay is highly specific for β-D-glucose.
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Glucose Oxidase (GOx) solution: ~100 U/mL.
-
Horseradish Peroxidase (HRP) solution: ~50 U/mL.
-
Chromogenic substrate (e.g., o-dianisidine, ABTS).
-
D-Glucose standard solutions (0-1 mM).
-
L-Idose test solution (e.g., 10 mM).
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, HRP, and the chromogenic substrate.
-
Add sample (or standard/blank) to the mixture.
-
Initiate the reaction by adding the GOx solution.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes).
-
Stop the reaction (e.g., with a strong acid if required by the chromogen).
-
Measure the absorbance at the appropriate wavelength for the chosen chromogen.
-
-
To Test for L-Idose Cross-Reactivity:
-
Substitute D-Glucose with L-Idose in the reaction. The expected absorbance change will be minimal, as indicated by the literature.[1]
-
Logical Workflow for Assessing Cross-Reactivity
The process to determine if a novel sugar like L-Idose interferes with an established enzymatic assay follows a logical progression.
Figure 2. Logical workflow for evaluating the cross-reactivity of L-Idose in a hexose enzymatic assay.
Conclusion
Based on the available evidence and the known high specificity of enzymes used in commercial hexose assays, significant cross-reactivity of L-Idose is generally not expected. The high stereospecificity of enzymes like glucose oxidase for D-isomers makes interference from L-Idose highly unlikely. For kinase-based assays, while broader specificity exists, it typically extends to other common D-hexoses rather than L-sugars.
However, the lack of direct experimental data for most assays means that a low level of cross-reactivity cannot be definitively ruled out. For applications where the presence of L-Idose is anticipated and high accuracy is required, it is imperative for researchers to perform validation studies, such as spike and recovery experiments, to confirm the absence of interference in their specific assay system. The single data point for glucose oxidase suggests that for this specific and widely used assay, L-Idose is not a significant interferent.[1]
References
- 1. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two hexokinases of Homarus americanus (lobster), one having great affinity for mannose and fructose and low affinity for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Glucokinase - Wikipedia [en.wikipedia.org]
- 6. Sugar specificity of human beta-cell glucokinase: correlation of molecular models with kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Fructokinase - Wikipedia [en.wikipedia.org]
- 9. Validation of Enzytec™ Liquid D-Glucose/D-Fructose for Enzymatic Determination of D-Glucose and D-Fructose in Selected Foods and Beverages: Official Method 2024.04 First Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic determination of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Conformational Analysis of L-Idose and L-iduronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solution conformations of L-Idose and its corresponding uronic acid, L-iduronic acid. The distinct conformational flexibility of L-iduronic acid, a key component of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, plays a pivotal role in its biological functions.[1] In contrast, L-Idose, while not a direct component of these GAGs, serves as a crucial synthetic precursor and a valuable isostructural analog for comparative studies.[1][2][3][4] Understanding the conformational landscapes of both molecules is essential for the rational design of GAG mimetics and other carbohydrate-based therapeutics.
Conformational Equilibria: A Tale of Two Sugars
In aqueous solution, both L-Idose and L-iduronic acid exist as an equilibrium mixture of different pyranose ring conformations. However, the nature and distribution of these conformers differ significantly.
L-iduronic acid is renowned for its remarkable conformational flexibility, existing in a dynamic equilibrium between three low-energy conformers: the ¹C₄ chair , the ⁴C₁ chair , and the ²S₀ skew-boat conformation.[5][6][7][8] The relative populations of these conformers are highly sensitive to the chemical environment, including the pattern of sulfation and the surrounding monosaccharide sequence when incorporated into an oligosaccharide.[5][9] This conformational plasticity is critical for its biological activity, particularly in mediating protein-carbohydrate interactions.[8]
L-Idose , on the other hand, primarily adopts chair conformations, with the equilibrium being influenced by the anomeric configuration (α or β). While boat and skew-boat conformations are energetically less favorable, they can contribute to the overall conformational ensemble. A detailed NMR investigation of D-Idose, the enantiomer of L-Idose, provides valuable insights into the conformational preferences of the idopyranose ring structure.
The following diagram illustrates the key conformational equilibria for both L-Idose and L-iduronic acid.
Quantitative Conformational Analysis
The populations of different conformers in solution can be quantified using experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of vicinal proton-proton coupling constants (³JH,H). These experimental values are then often correlated with theoretical values derived from computational modeling.
Table 1: Representative ³JH,H Coupling Constants (Hz) and Conformer Populations (%) for α-L-Idopyranose Anomers
| Coupling Constant | α-L-Idopyranose ¹C₄ | α-L-Idopyranose ⁴C₁ | Experimental (α-D-Idopyranose) |
| ³J1,2 | ~1-2 | ~7-8 | 4.1 |
| ³J2,3 | ~3-4 | ~9-10 | 5.5 |
| ³J3,4 | ~3-4 | ~9-10 | 6.2 |
| ³J4,5 | ~9-10 | ~1-2 | 2.5 |
| Population (%) | ~40% | ~60% | - |
Data for α-D-Idopyranose is used as a proxy for α-L-Idopyranose due to enantiomeric equivalence in terms of conformational behavior. The experimental values reflect the equilibrium mixture.
Table 2: Representative Conformer Populations (%) for L-Iduronic Acid in Different Contexts
| Context | ¹C₄ Population (%) | ²S₀ Population (%) | ⁴C₁ Population (%) |
| Terminal, non-sulfated IdoA | Contributes | Contributes | Contributes |
| Internal IdoA/IdoA-2-sulfate | Major | Major | Minor |
| IdoA-2-sulfate preceded by 3-O-sulfated amino sugar | Minor | Major | Minor |
| Terminal, non-reducing IdoA-2-sulfate | Major | Minor | Minor |
Note: The exact populations can vary significantly based on the specific oligosaccharide sequence and solvent conditions.[5]
Experimental Protocols
The conformational analysis of L-Idose and L-iduronic acid relies heavily on a combination of experimental NMR spectroscopy and computational molecular dynamics simulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution conformation and the relative populations of different conformers by measuring vicinal proton-proton coupling constants (³JH,H).
Methodology:
-
Sample Preparation: A sample of the carbohydrate (L-Idose or an L-iduronic acid-containing oligosaccharide) is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a concentration of 5-10 mg/mL.
-
Data Acquisition: One-dimensional (1D) ¹H NMR spectra and two-dimensional (2D) correlation spectroscopy (COSY) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis: The ¹H NMR spectrum is assigned to identify the chemical shifts of all protons. The COSY spectrum is used to confirm proton-proton connectivities.
-
Coupling Constant Measurement: The ³JH,H values for the pyranose ring protons are measured from the fine splitting patterns in the high-resolution 1D ¹H NMR spectrum.
-
Conformer Population Analysis: The experimentally determined ³JH,H values are used to estimate the populations of the different conformers by applying the Karplus equation, which relates the dihedral angle between two vicinal protons to the magnitude of their coupling constant. This is often done by comparing the experimental values to theoretical ³JH,H values for the pure chair and skew-boat conformations obtained from computational models.
Molecular Dynamics (MD) Simulations
Objective: To model the dynamic behavior of L-Idose and L-iduronic acid in solution and to calculate theoretical parameters that can be compared with experimental data.
Methodology:
-
System Setup: A three-dimensional structure of the carbohydrate molecule is generated. This structure is then placed in a simulation box filled with explicit solvent molecules (e.g., TIP3P water model). Counter-ions are added to neutralize the system if necessary.
-
Force Field Selection: A suitable carbohydrate force field (e.g., GLYCAM, CHARMM) is chosen to describe the interatomic interactions.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent molecules to relax around the carbohydrate.
-
Production Run: A long-time MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the molecule's motion over time.
-
Trajectory Analysis: The simulation trajectory is analyzed to determine the conformational preferences of the pyranose ring, including the populations of different chair and boat conformers, and to calculate theoretical NMR parameters such as ³JH,H coupling constants for comparison with experimental data.
The following diagram outlines the general workflow for the conformational analysis of these monosaccharides.
References
- 1. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of sulfated l-idose and l-iduronic acid in neoproteoglycan cell surface engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas-phase and solution conformations of the alpha-L-iduronic acid structural unit of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfation Code and Conformational Plasticity of l-Iduronic Acid Homo-Oligosaccharides Mimic the Biological Functions of Heparan Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Idose vs. D-Glucose as a Substrate for Aldose Reductase: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of L-Idose and D-glucose as substrates for aldose reductase, the rate-limiting enzyme of the polyol pathway. The activation of this pathway under hyperglycemic conditions is implicated in the pathogenesis of diabetic complications. Understanding the substrate specificity of aldose reductase is crucial for the development of effective inhibitors. This document summarizes key experimental data, details the methodologies used, and visualizes the biochemical pathway and experimental workflow.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters of human recombinant aldose reductase for L-Idose and D-glucose. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while the catalytic constant (kcat) represents the turnover number.
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) | Reference |
| L-Idose | 3.8 | 15.6 | 4.1 | [1] |
| D-Glucose | 117 | 14.9 | 0.13 | [1] |
Table 1: Comparison of kinetic parameters for L-Idose and D-glucose with human recombinant aldose reductase.
The data clearly indicates that L-Idose is a significantly more efficient substrate for aldose reductase than D-glucose. While the turnover rates (kcat) for both sugars are nearly identical, the enzyme's affinity for L-Idose is approximately 30 times higher than for D-glucose, as reflected by the substantially lower Km value.[1][2] This higher efficiency is attributed to the fact that a significantly larger proportion of L-idose exists in the open-chain aldehyde form in solution compared to D-glucose, making it more readily available for the enzyme.[3]
Signaling Pathway: The Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway is minor. However, in hyperglycemic states, the increased availability of glucose leads to its enhanced conversion to sorbitol by aldose reductase. This process consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, a reaction that uses NAD+ as a cofactor. The accumulation of sorbitol and the subsequent metabolic imbalances are linked to the development of diabetic complications.[1]
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
The following is a detailed methodology for a standard in vitro enzyme assay to determine the kinetic parameters of aldose reductase.
1. Materials and Reagents:
-
Enzyme Source: Purified recombinant human aldose reductase (AKR1B1).
-
Buffer: 0.067 M Phosphate (B84403) buffer, pH 6.2.
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH). A stock solution is prepared in the assay buffer.
-
Substrates: L-Idose and D-glucose. Stock solutions are prepared in the assay buffer.
-
Equipment: UV-Vis spectrophotometer or a microplate reader capable of measuring absorbance at 340 nm, 96-well UV-transparent microplates or cuvettes, incubator set to 37°C, and standard laboratory pipettes.
2. Enzyme Preparation:
-
The purified recombinant human aldose reductase is diluted to the desired working concentration in cold phosphate buffer immediately before use.
3. Assay Procedure (Spectrophotometric):
-
A reaction mixture is prepared in a cuvette containing the phosphate buffer, a specific concentration of the substrate (either L-Idose or D-glucose), and NADPH.
-
The mixture is pre-incubated at 37°C for 5-10 minutes to reach thermal equilibrium.
-
The enzymatic reaction is initiated by the addition of the diluted aldose reductase solution.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored in kinetic mode for a set period (e.g., 5-10 minutes). Readings are taken at regular intervals (e.g., every 30 seconds).
4. Data Analysis:
-
The initial reaction velocity (rate of reaction) is calculated from the linear portion of the absorbance vs. time curve.
-
This procedure is repeated for a range of substrate concentrations for both L-Idose and D-glucose.
-
The kinetic parameters, Km and Vmax (or kcat), are then determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis software.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the kinetic parameters of aldose reductase with different substrates.
Caption: A generalized workflow for the kinetic analysis of aldose reductase.
References
Safety Operating Guide
Proper Disposal of L-(-)-Idose in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides comprehensive, step-by-step guidance for the proper disposal of L-(-)-Idose, ensuring the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.
Hazard Assessment and Classification
This compound is a monosaccharide and, like other simple sugars, is not classified as a hazardous substance.[1] Procedures for the disposal of non-hazardous sugars can be followed. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations, as institutional guidelines may vary.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn to minimize exposure and ensure safety.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) |
| Protective Clothing | A standard lab coat |
Disposal Procedures
The appropriate disposal method for this compound depends on whether it is in solid or aqueous form and if it has been contaminated with other hazardous materials.
3.1. Uncontaminated this compound
-
Solid this compound:
-
Small Quantities (typically < 1 kg): Uncontaminated solid this compound can be disposed of in the regular solid waste stream.[1] It should be placed in a sealed, clearly labeled container.
-
Large Quantities: For larger quantities, it is best practice to consult with your institution's EHS office for guidance. Some institutions may require it to be collected as non-hazardous chemical waste.
-
-
Aqueous Solutions of this compound:
-
Small Quantities (typically < 1 L): Small amounts of uncontaminated this compound solutions can be flushed down the sanitary sewer with copious amounts of water.[2] This helps to dilute the solution and prevent any potential issues with the plumbing system.
-
Large Quantities: Avoid disposing of large volumes of sugar solutions down the drain, as this can overload wastewater treatment systems.[2] For larger quantities, contact your institution's EHS department for disposal guidance.
-
3.2. Contaminated this compound
If this compound is mixed with or has come into contact with hazardous materials, the entire mixture must be treated as hazardous waste. The disposal protocol will be dictated by the most hazardous component of the mixture.
-
Waste Segregation: Collect the contaminated this compound in a dedicated, sealed, and chemically compatible hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical names of all constituents, including this compound and the contaminants.
-
Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Disposal Request: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Spill Cleanup
In the event of a spill of solid this compound, sweep the material into a suitable container for disposal. For spills of aqueous solutions, absorb the liquid with an inert material and place it in a sealed container for disposal.
Experimental Protocol Considerations
When designing experiments involving this compound, it is prudent to plan for the eventual disposal of the waste generated. This includes minimizing the quantities of reagents used and avoiding cross-contamination with hazardous substances whenever possible.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling L-(-)-Idose
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle L-(-)-Idose. The procedural guidance is designed to ensure safe laboratory practices and proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory.[1][2]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield should be used, especially when there is a risk of splashes or airborne particles.[1][3][4] |
| Skin Protection | Chemical-impermeable gloves and protective clothing that is fire/flame-resistant are necessary to prevent skin contact.[1][2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If dust or aerosols are likely to be generated, a suitable respirator must be used.[1][2] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are vital for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle the substance in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][2]
-
Personal Protective Equipment: Before beginning work, ensure all recommended PPE is worn correctly.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes, as well as inhalation of any dust or mist.[1][2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep away from all sources of ignition.[2]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][5] If irritation persists, consult a doctor.[2][5] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[2][5] |
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Collection: Collect waste material in suitable, closed containers labeled for disposal.[2]
-
Regulations: Dispose of the chemical in accordance with all applicable local, state, and federal regulations.
-
Environmental Protection: Prevent the chemical from entering drains or the environment.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
